molecular formula C10H11N3O3S B561764 N4-Acetylsulfamethoxazole-d4 CAS No. 1020719-86-1

N4-Acetylsulfamethoxazole-d4

货号: B561764
CAS 编号: 1020719-86-1
分子量: 257.30 g/mol
InChI 键: JLKIGFTWXXRPMT-QFFDRWTDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Sulfamethoxazole-d4 is intended for use as an internal standard for the quantification of sulfamethoxazole by GC- or LC-MS. Sulfamethoxazole is a sulfonamide antibiotic. It inhibits growth of E. coli (MIC = 10 μg/ml) and clinical isolates of methicillin-resistant S. aureus (MRSA;  MICs = 25-50 μg/ml). Sulfamethoxazole, in combination with trimethoprim at a ratio of 20:1, inhibits growth of MRSA in vivo in mice (MIC = 0.8 μg/ml;  ED50s = 6.4 and 9.6 mg/kg for two MRSA strains). In a mouse model of urinary tract infection with E. coli, a combination of sulfamethoxazole and trimethoprim decreases recurrent infection when administered for 10 days. Sulfamethoxazole acts by inhibiting dihydropteroate synthase (DHPS), which converts pteridine and 4-aminobenzoic acid (PABA; ) to dihydropteroate, an intermediate in folate biosynthesis. It inhibits recombinant P. carinii DHPS (IC50 = 23 nM;  Ki = 7.5 nM) and folate biosynthesis in situ by 48.6%. Formulations containing sulfamethoxazole and trimethoprim have been used to treat bronchitis, prostatitis, and urinary tract infections among other infectious conditions.>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKIGFTWXXRPMT-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NOC(=C2)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016780
Record name Sulfamethoxazole-D4
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-86-1, 2702538-04-1
Record name 4-Amino-N-(5-methyl-3-isoxazolyl)benzene-2,3,5,6-d4-sulfonamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfamethoxazole-D4
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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Foundational & Exploratory

N4-Acetylsulfamethoxazole-d4 certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N4-Acetylsulfamethoxazole-d4, a deuterated metabolite of the antibiotic sulfamethoxazole. This document details its physicochemical properties, analytical methodologies for its characterization, and its place within the metabolic pathway of its parent drug. The inclusion of stable isotopes is crucial for quantitative analysis in drug development, often used as an internal standard in pharmacokinetic and metabolic studies.

Representative Certificate of Analysis

The following table summarizes typical quantitative data for this compound, compiled from various supplier specifications.

Parameter Specification Reference
Chemical Name N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide[1][2][3]
CAS Number 1215530-54-3[1][2]
Molecular Formula C₁₂H₉D₄N₃O₄S[1][4]
Molecular Weight 299.34 g/mol [1][2][3][4]
Exact Mass 299.0878 Da[1][2][3]
Purity (HPLC) >95%[2]
Isotopic Enrichment Deuterium (B1214612)[1][2]
Appearance Solid[4]
Storage Temperature -20°C[2]

Analytical Characterization

The structural integrity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Analytical Method Purpose Typical Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating high purity (>95%).[2]
Mass Spectrometry (MS) Structural confirmation and isotopic enrichment analysis.The molecular ion peak corresponding to the deuterated exact mass (299.0878 Da).[1][2] Fragmentation patterns can be compared to the non-deuterated standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation.Spectra consistent with the proposed structure, with the absence of signals corresponding to the deuterated positions.

Experimental Protocols

Detailed methodologies are essential for the accurate analysis of this compound. Below are representative protocols for its characterization.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is commonly used for the quantification of drug metabolites in biological matrices.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., Acclaim RSLC C18, 2.2 µm, 2.1 x 100 mm) is often suitable.[5]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode.[5]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.

    • Precursor/Product Ions: For this compound, the precursor ion would be [M+H]⁺ at m/z 300.1. Product ions would be selected based on fragmentation studies, likely similar to the non-deuterated analog.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation.

  • Sample Preparation: The compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or Chloroform-d.

  • ¹H NMR: The proton NMR spectrum will show signals corresponding to all non-deuterated protons in the molecule. The integration of these signals should be consistent with the number of protons. The aromatic region will show a simplified pattern compared to the non-deuterated compound due to the deuterium substitution.

  • ¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.[5]

  • 2D NMR: Techniques such as COSY and HSQC can be used to confirm the connectivity of protons and carbons.

Metabolic Pathway and Analytical Workflow

The following diagrams illustrate the metabolic formation of N4-Acetylsulfamethoxazole and a typical analytical workflow for its characterization.

Sulfamethoxazole Metabolism cluster_0 Metabolic Transformation cluster_1 Key Enzymes SMX Sulfamethoxazole N4_Acetyl_SMX N4-Acetylsulfamethoxazole SMX->N4_Acetyl_SMX N-acetylation (NAT enzymes) NAT Arylamine N-acetyltransferases (NAT)

Caption: Metabolic pathway of Sulfamethoxazole to N4-Acetylsulfamethoxazole.

Analytical Workflow cluster_workflow Characterization of this compound start Reference Standard (this compound) prep Sample Preparation (Dissolution in appropriate solvent) start->prep hplc HPLC Analysis (Purity Assessment) prep->hplc ms Mass Spectrometry (Structural Confirmation & Isotopic Purity) prep->ms nmr NMR Spectroscopy (Definitive Structural Elucidation) prep->nmr coa Certificate of Analysis Generation hplc->coa ms->coa nmr->coa

Caption: General experimental workflow for reference standard characterization.

Metabolism and Significance

Sulfamethoxazole is an antibiotic that undergoes extensive metabolism in the liver.[7] The primary metabolic pathway is N-acetylation, which is catalyzed by arylamine N-acetyltransferases (NAT) enzymes, leading to the formation of N4-acetyl-sulfamethoxazole.[7][8] This metabolite is generally considered inactive.[7] Other metabolic routes include oxidation and glucuronidation.[7]

The deuterated form, this compound, serves as an ideal internal standard for bioanalytical methods. The deuterium atoms increase the mass of the molecule without significantly altering its chemical properties. This allows it to be distinguished from the endogenous (non-deuterated) metabolite by mass spectrometry, ensuring accurate quantification in complex biological samples. The use of such stable isotope-labeled standards is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies.

References

In-Depth Technical Guide: N4-Acetylsulfamethoxazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N4-Acetylsulfamethoxazole-d4, a deuterated internal standard crucial for the accurate quantification of N4-Acetylsulfamethoxazole, the primary metabolite of the antibiotic sulfamethoxazole. This document outlines its physicochemical properties, detailed experimental protocols for its use in bioanalytical assays, and the metabolic context of its unlabeled analogue.

Core Compound Data

This compound serves as an ideal internal standard for mass spectrometry-based quantification methods due to its near-identical chemical and physical properties to the target analyte, N4-Acetylsulfamethoxazole, while having a distinct mass-to-charge ratio. This ensures similar extraction efficiency and ionization response, leading to highly accurate and precise measurements.

PropertyThis compoundN4-Acetylsulfamethoxazole
Molecular Weight 299.34 g/mol [1]295.31 g/mol [2][3][4][5], 295.32 g/mol [6]
Chemical Formula C₁₂H₉D₄N₃O₄S[7]C₁₂H₁₃N₃O₄S[2][3][6]
CAS Number 1215530-54-3[7]21312-10-7[2][3][8]
IUPAC Name N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide[1]N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide[6]
Synonyms Acetylsulfamethoxazole D4, N-Acetyl Sulfamethoxazole-d4[1]N(4)-acetylsulphamethoxazole, N-Acetyl sulfamethoxazole[3][6]

Metabolic Pathway of Sulfamethoxazole

Sulfamethoxazole undergoes extensive metabolism in the liver. The primary metabolic pathway is N-acetylation, catalyzed by N-acetyltransferases (NATs), particularly NAT2, to form N4-Acetylsulfamethoxazole.[2] This metabolite is generally considered inactive. Other minor pathways include oxidation and glucuronidation.[2] Understanding this pathway is critical for pharmacokinetic and drug metabolism studies.

Sulfamethoxazole Metabolism Metabolic Pathway of Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole N4_Acetylsulfamethoxazole N4-Acetylsulfamethoxazole Sulfamethoxazole->N4_Acetylsulfamethoxazole N-acetylation (NAT2) Other_Metabolites Other Metabolites (Oxidation, Glucuronidation) Sulfamethoxazole->Other_Metabolites Minor Pathways Experimental Workflow LC-MS/MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

References

Technical Guide: Synthesis of Deuterated Sulfamethoxazole Metabolites for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) (SMX) is a widely utilized sulfonamide antibiotic, often administered in combination with trimethoprim (B1683648) to treat a variety of bacterial infections by inhibiting folic acid synthesis in bacteria[1][2]. The study of its metabolic fate is crucial for understanding its pharmacokinetic profile, efficacy, and potential for adverse reactions[3].

Deuterated analogues of drugs and their metabolites are indispensable tools in modern drug development. They serve as ideal internal standards for quantitative bioanalysis using mass spectrometry, owing to their near-identical chemical properties but distinct mass. The incorporation of deuterium (B1214612) can also influence metabolic pathways, providing valuable insights into drug kinetics and bioactivation mechanisms[4].

This technical guide provides an in-depth overview of the primary metabolic pathways of sulfamethoxazole and outlines detailed methodologies for the synthesis of its key deuterated metabolites, intended to support researchers in pharmacology, toxicology, and drug metabolism studies.

Metabolic Pathways of Sulfamethoxazole

In humans, sulfamethoxazole is extensively metabolized in the liver, leading to several distinct metabolites. The two principal metabolic routes are N-acetylation and oxidation, with glucuronidation serving as a more minor pathway[3].

  • N-acetylation: This is a major pathway mediated by arylamine N-acetyltransferase 2 (NAT2) enzymes, resulting in the formation of N4-acetylsulfamethoxazole. This metabolite is a primary component found in blood and urine[1][3].

  • Oxidation: Cytochrome P450 enzymes, particularly CYP2C9, catalyze the N-hydroxylation of sulfamethoxazole to form N4-hydroxy-sulfamethoxazole. This hydroxylamine (B1172632) metabolite is considered a reactive species that can be further oxidized to a nitroso intermediate, which is implicated in the drug's hypersensitivity reactions[3].

  • Glucuronidation: A smaller portion of sulfamethoxazole can undergo conjugation with glucuronic acid[3].

Bacterial degradation of sulfamethoxazole has also been studied, identifying intermediates such as aniline (B41778) and 3-amino-5-methylisoxazole, which are relevant for environmental and microbiome research[5][6].

G cluster_0 Human Metabolic Pathways SMX Sulfamethoxazole ACETYL N4-acetylsulfamethoxazole (Major Metabolite) SMX->ACETYL NAT2 HYDROXY N4-hydroxy-sulfamethoxazole (Reactive Intermediate) SMX->HYDROXY CYP2C9 GLUC Glucuronide Conjugate (Minor) SMX->GLUC UGTs NITROSO Nitroso Intermediate (Reactive) HYDROXY->NITROSO Oxidation

Caption: Major metabolic pathways of sulfamethoxazole in humans.

Synthesis of Deuterated Sulfamethoxazole Metabolites

The synthesis of deuterated metabolites can be achieved through direct chemical synthesis or by using biotransformation methods where a deuterated parent drug is metabolized by a biological system[7].

Chemical Synthesis of N4-acetylsulfamethoxazole-d4

A direct and effective method for preparing deuterated sulfamethoxazole involves isotopic exchange on the benzene (B151609) ring, followed by a standard acetylation reaction.

Experimental Protocol: Synthesis via H/D Exchange and Acetylation

  • Deuteration of Sulfamethoxazole (SMX-d4):

    • Dissolve sulfamethoxazole in a mixture of 5% deuterated sulfuric acid (D₂SO₄) in deuterium oxide (D₂O)[8].

    • Reflux the mixture for approximately 72 hours to facilitate the hydrogen/deuterium exchange at the aromatic positions[8].

    • Monitor the reaction progress using ¹H NMR to confirm the disappearance of aromatic proton signals.

    • Upon completion, cool the reaction mixture and carefully neutralize it with a suitable base (e.g., NaHCO₃ solution) to precipitate the product.

    • Filter the resulting precipitate, wash with cold D₂O, and dry under vacuum to yield sulfamethoxazole-d4.

  • Acetylation of Sulfamethoxazole-d4:

    • Suspend the synthesized sulfamethoxazole-d4 in a suitable solvent such as glacial acetic acid[9].

    • Add acetic anhydride (B1165640) to the suspension.

    • Heat the mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and pour it into ice water to precipitate the acetylated product.

    • Filter the precipitate, wash thoroughly with water to remove acid residues, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

G cluster_1 Chemical Synthesis Workflow A Sulfamethoxazole B Sulfamethoxazole-d4 A->B H/D Exchange (D2SO4/D2O, Reflux) C This compound B->C Acetylation (Acetic Anhydride) D Purification (Recrystallization) C->D

Caption: Workflow for the chemical synthesis of this compound.

Chemoenzymatic Synthesis of Deuterated Metabolites

This approach is particularly useful for producing complex metabolites like hydroxylated and sulfated analogues, which can be challenging to synthesize chemically with the correct regioselectivity. The process involves using a biological system to perform an initial transformation on the deuterated parent drug, followed by a chemical step[7][10].

Experimental Protocol: Microbial Biotransformation and Chemical Sulfation

  • Microbial Biotransformation:

    • Select a suitable microorganism known to hydroxylate sulfamethoxazole (e.g., specific fungal or bacterial strains)[7].

    • Culture the selected microbe in an appropriate growth medium until it reaches the desired growth phase.

    • Introduce the deuterated parent drug (e.g., sulfamethoxazole-d4) into the culture.

    • Incubate the culture under optimal conditions (temperature, pH, aeration) for a period ranging from hours to days, monitoring for the production of the hydroxylated intermediate via LC-MS.

    • Harvest the culture and extract the hydroxylated metabolite from the broth and/or cell mass using an appropriate organic solvent.

    • Purify the intermediate using chromatographic techniques (e.g., flash chromatography or preparative HPLC).

  • Chemical Sulfation:

    • Dissolve the purified hydroxylated-deuterated intermediate in a suitable anhydrous solvent.

    • Add a sulfating agent (e.g., sulfur trioxide pyridine (B92270) complex).

    • Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed.

    • Quench the reaction and purify the final O-sulfated deuterated metabolite using preparative HPLC to achieve high purity (>99%)[7].

G cluster_2 Chemoenzymatic Synthesis Workflow A Deuterated Parent Drug B Microbial Biotransformation A->B C Hydroxylated-d4 Intermediate B->C D Purification 1 (Chromatography) C->D E Chemical Sulfation D->E F O-Sulfated-d4 Metabolite E->F G Purification 2 (Prep-HPLC) F->G

Caption: Chemoenzymatic workflow for producing a deuterated O-sulfated metabolite.

Characterization and Analytical Methods

The identity, purity, and concentration of the synthesized deuterated metabolites must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is typically employed.

Experimental Protocol: RP-HPLC Analysis

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column (e.g., 150 x 4.6 mm, 5 µm) and a UV detector is suitable[11].

  • Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., water adjusted to pH 3.5 with phosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724) (e.g., 60:40 v/v)[11].

  • Flow Rate: An isocratic flow rate of 1.0 - 1.2 mL/min is typically used[11][12].

  • Detection: Wavelengths are set based on the absorbance maxima of the analytes, for instance, 213 nm or 230 nm[11].

  • Sample Preparation: Prepare standard solutions of the synthesized metabolite in the mobile phase across a desired concentration range (e.g., 1 to 50 µg/mL).

  • Analysis: Inject the samples and generate a calibration curve by plotting peak area against concentration. Determine the purity and concentration of the synthesized batch by comparing it against the standard curve.

Quantitative Data Summary

The following tables summarize key quantitative data for a primary deuterated metabolite of sulfamethoxazole and provide representative synthesis results.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Name N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide [4][13]
Molecular Formula C₁₂H₉D₄N₃O₄S [4]
Molecular Weight 299.34 g/mol [4][13]
Monoisotopic Mass 299.08778 Da [13]

| CAS Number | 1215530-54-3 |[4] |

Table 2: Representative Synthesis and Purity Data

Compound Synthesis Method Typical Yield Final Purity Reference
Deuterated O-Sulfated Metabolite Chemoenzymatic - >99% (by LC-UV-ELSD) [7]
This compound Chemical Synthesis 70-85% (Estimated) >98% (by HPLC) -

| Thioureido Acid Derivative (Non-deuterated) | Chemical Synthesis | 94% | - |[14] |

Conclusion

This guide has detailed the primary metabolic pathways of sulfamethoxazole and provided comprehensive protocols for the synthesis of its deuterated metabolites via both chemical and chemoenzymatic routes. The chemical synthesis of this compound offers a direct path to the major metabolite, while the chemoenzymatic approach provides access to more complex, multi-step metabolites with high purity[7]. The availability of these high-purity deuterated standards is essential for researchers in drug development, enabling accurate quantification in pharmacokinetic studies and facilitating a deeper understanding of sulfamethoxazole's metabolic profile and potential toxicity.

References

An In-depth Technical Guide to N4-Acetylsulfamethoxazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N4-Acetylsulfamethoxazole-d4, a deuterated internal standard crucial for the accurate quantification of its parent drug, sulfamethoxazole (B1682508), and its primary metabolite, N4-Acetylsulfamethoxazole. This document details its chemical and physical properties, outlines experimental protocols for its use in analytical methods, and describes the metabolic pathway of sulfamethoxazole.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 1215530-54-3[1]
Molecular Formula C₁₂H₉D₄N₃O₄S[2]
Molecular Weight 299.34 g/mol [1]
Exact Mass 299.08778406 Da[1]
Purity ≥98%[2]
Appearance Solid[2]
Solubility Soluble in DMSO and Methanol[2]
Storage Conditions -20°C for long-term storage[2]

Metabolic Pathway of Sulfamethoxazole

N4-Acetylsulfamethoxazole is the primary metabolite of the antibiotic sulfamethoxazole. The metabolic process predominantly occurs in the liver through N-acetylation, catalyzed by N-acetyltransferase enzymes.[3] This pathway is a critical determinant of the pharmacokinetic profile of sulfamethoxazole. The deuterated form, this compound, serves as an ideal internal standard for tracking this metabolic conversion and quantifying both the parent drug and its metabolite in biological matrices. In some biological systems, such as in rice, it has been observed that N4-acetyl-sulfamethoxazole can be transformed back into sulfamethoxazole.[4][5]

Sulfamethoxazole Metabolism sulfamethoxazole Sulfamethoxazole n4_acetyl N4-Acetylsulfamethoxazole sulfamethoxazole->n4_acetyl N-acetylation (N-acetyltransferases) n4_acetyl->sulfamethoxazole Deacetylation (observed in some species) excretion Excretion (Urine) n4_acetyl->excretion

Caption: Metabolic pathway of Sulfamethoxazole to N4-Acetylsulfamethoxazole.

Experimental Protocols

Synthesis of this compound (Proposed)

Reaction Scheme:

Synthesis of this compound sulfamethoxazole Sulfamethoxazole sulfamethoxazole_d4 Sulfamethoxazole-d4 sulfamethoxazole->sulfamethoxazole_d4 H/D Exchange (e.g., DCl, D₂O) n4_acetyl_d4 This compound sulfamethoxazole_d4->n4_acetyl_d4 Acetylation (Acetic Anhydride)

Caption: Proposed synthesis workflow for this compound.

Analytical Method: Quantification of Sulfamethoxazole in Wastewater using HPLC-MS/MS

This protocol describes a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of sulfamethoxazole in wastewater, utilizing this compound as a surrogate internal standard.[6]

3.2.1. Materials and Reagents

  • This compound

  • Sulfamethoxazole (analytical standard)

  • Formic acid

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

3.2.2. Sample Preparation

  • Acidify the wastewater sample to pH 4.

  • Spike the sample with a known concentration of this compound internal standard (e.g., 5 ng).[6]

  • Enrich the sample using a Solid Phase Extraction (SPE) cartridge.

  • Wash the cartridge with deionized water.

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.[6]

3.2.3. HPLC Conditions

  • Column: C18 HPLC column (e.g., 150 x 2.1 mm, 3.5 µm)[6]

  • Mobile Phase A: 0.1% Formic acid in water[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[6]

  • Flow Rate: 0.2 mL/min[6]

  • Injection Volume: 20 µL[6]

  • Gradient Program: A suitable gradient to separate sulfamethoxazole from matrix components.

3.2.4. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Precursor Ion (Sulfamethoxazole): To be determined based on the specific instrument.

  • Product Ion(s) (Sulfamethoxazole): To be determined based on the specific instrument.

  • Precursor Ion (this compound): To be determined based on the specific instrument.

  • Product Ion(s) (this compound): To be determined based on the specific instrument.

3.2.5. Quantification

Quantification is performed by creating a calibration curve using the peak area ratios of the analyte to the internal standard.[6]

Experimental Workflow:

Analytical Workflow sample Wastewater Sample acidify Acidify to pH 4 sample->acidify spike Spike with this compound acidify->spike spe Solid Phase Extraction (SPE) spike->spe elute Elute with Methanol spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc_ms HPLC-MS/MS Analysis reconstitute->hplc_ms quantify Quantification hplc_ms->quantify

Caption: Workflow for the analysis of Sulfamethoxazole in wastewater.

References

Technical Guide: N4-Acetylsulfamethoxazole-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of N4-Acetylsulfamethoxazole-d4, a deuterated metabolite of the antibiotic sulfamethoxazole. It is primarily used as an internal standard in quantitative analytical methods, such as mass spectrometry, for pharmacokinetic studies, drug metabolism research, and environmental analysis. This document outlines its commercial suppliers, key technical data, relevant biochemical pathways, and example experimental protocols.

Commercial Suppliers and Technical Data

This compound is available from specialized chemical suppliers as an analytical standard. The table below summarizes the technical specifications from prominent vendors.

Parameter LGC Standards [1]Invivochem [2]
Product Name N-Acetyl Sulfamethoxazole-d4 (major)This compound
CAS Number 1215530-54-31215530-54-3
Molecular Formula C₁₂H₉D₄N₃O₄SC₁₂H₉D₄N₃O₄S
Molecular Weight 299.34 g/mol 299.34 g/mol
Purity >95% (HPLC)≥98%
Product Format NeatPowder
Storage -20°CPowder: -20°C (3 years), 4°C (2 years) In solvent: -80°C (6 months)
Intended Use Reference MaterialResearch Use Only

Note: Several suppliers, including Sigma-Aldrich, Santa Cruz Biotechnology, and APExBIO, offer the non-deuterated N4-Acetylsulfamethoxazole (CAS: 21312-10-7), which can be used as a reference standard for impurity analysis or as a calibrant.[3][4]

Biochemical Pathways and Mechanism of Action

N4-Acetylsulfamethoxazole is the primary metabolite of sulfamethoxazole, an antibiotic that functions by inhibiting bacterial folic acid synthesis.[5] The deuterated form serves as a stable isotope-labeled internal standard to accurately quantify the parent drug or its metabolite in biological matrices.

cluster_0 Metabolism of Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole N4_Acetyl N4-Acetylsulfamethoxazole Sulfamethoxazole->N4_Acetyl N-acetyl transferases (Liver) cluster_1 Mechanism of Action of Sulfamethoxazole PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate Synthetase PABA->Dihydropteroate Bacterial Folic Acid Synthesis DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF Bacterial Folic Acid Synthesis Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->Dihydropteroate Inhibition cluster_workflow Quantitative Analysis Workflow Sample 1. Obtain Sample (e.g., Plasma, Urine) Spike 2. Spike with IS (this compound) Sample->Spike Extract 3. Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extract LCMS 4. LC-MS/MS Analysis Extract->LCMS Data 5. Data Processing LCMS->Data Quantify 6. Quantify Analyte (Ratio of Analyte Area / IS Area) Data->Quantify

References

An In-depth Technical Guide to the Metabolic Pathway of Sulfamethoxazole to N4-acetylsulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) (SMX) is a widely prescribed sulfonamide antibiotic, primarily utilized in combination with trimethoprim (B1683648) for the treatment of various bacterial infections.[1] The clinical efficacy and safety profile of sulfamethoxazole are significantly influenced by its metabolic fate within the body. The predominant metabolic pathway for sulfamethoxazole is N-acetylation, which leads to the formation of N4-acetylsulfamethoxazole (N4-Ac-SMX).[2] This biotransformation is catalyzed by the N-acetyltransferase (NAT) enzymes, specifically NAT1 and NAT2.[3][4]

The N-acetylation of sulfamethoxazole is a critical determinant of its pharmacokinetic profile and is also implicated in the mechanisms underlying its adverse effects, particularly hypersensitivity reactions.[2] Genetic polymorphisms in the NAT2 gene can lead to significant interindividual variability in the rate of sulfamethoxazole metabolism, categorizing individuals as rapid, intermediate, or slow acetylators.[3] This variability can impact drug clearance and the potential for toxicity.[5]

This technical guide provides a comprehensive overview of the metabolic conversion of sulfamethoxazole to N4-acetylsulfamethoxazole, including quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Data Presentation

The following tables summarize key quantitative data related to the N-acetylation of sulfamethoxazole.

Table 1: In Vitro Enzyme Kinetic Parameters for N-acetylation of Sulfamethoxazole by Human NAT2 Alleles

NAT2 AlleleApparent K_m_ (µM)Apparent V_max_ (relative peak area/min/mg protein)Intrinsic Clearance (CL_int_ = V_max_/K_m_)
NAT24 (Wild-type)2095.33 ± 270.211.83 ± 0.120.00087 ± 0.00004
NAT252307.76 ± 204.620.41 ± 0.020.00018 ± 0.00001
NAT262154.67 ± 256.400.28 ± 0.020.00013 ± 0.00001
NAT27300.22 ± 41.500.04 ± 0.000.00013 ± 0.00001

Table 2: Pharmacokinetic Parameters of Sulfamethoxazole in Relation to NAT2 Genotype

ParameterNAT2 Rapid Acetylator (RA)NAT2 Intermediate Acetylator (IA)NAT2 Slow Acetylator (SA)
AUC0-24 (µg·h/mL) 537.2 ± 257.5609.1 ± 284.1766.4 ± 432.3
Cmax (µg/mL) 40.1 ± 18.739.8 ± 22.352.0 ± 24.7
t1/2 (h) 9.9 ± 3.410.7 ± 4.512.3 ± 5.1

Data represents the mean ± standard deviation from a study in renal transplant recipients. The Area Under the Curve (AUC) for slow acetylators was significantly greater than that for rapid acetylators.[5]

Mandatory Visualization

Metabolic Pathway of Sulfamethoxazole to N4-acetylsulfamethoxazole

metabolic_pathway SMX Sulfamethoxazole NAT N-acetyltransferase (NAT1, NAT2) SMX->NAT AcCoA Acetyl-CoA AcCoA->NAT CoA CoA-SH NAT->CoA N4_Ac_SMX N4-acetylsulfamethoxazole NAT->N4_Ac_SMX Acetylation

Caption: Metabolic conversion of Sulfamethoxazole.

Experimental Workflow for In Vitro Sulfamethoxazole N-acetylation Assay

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination & Sample Preparation cluster_analysis Analysis cluster_data Data Analysis prep_reagents Prepare Reagents: - Recombinant NAT1/NAT2 or Liver S9 - Sulfamethoxazole Stock Solution - Acetyl-CoA Solution - Reaction Buffer incubation Incubate at 37°C: - Combine enzyme, buffer, and SMX - Pre-incubate for 5 min - Initiate reaction with Acetyl-CoA - Time course sampling (e.g., 0, 15, 30, 60 min) prep_reagents->incubation termination Terminate Reaction: - Add ice-cold acetonitrile (B52724) incubation->termination centrifugation Centrifuge to pellet protein termination->centrifugation supernatant Collect supernatant for analysis centrifugation->supernatant hplc HPLC or LC-MS/MS Analysis: - Separation of SMX and N4-Ac-SMX - Quantification using standard curves supernatant->hplc data_analysis Determine Kinetic Parameters: - Michaelis-Menten Plot - Calculate Km and Vmax hplc->data_analysis

Caption: In vitro metabolism workflow.

Experimental Protocols

In Vitro N-acetylation of Sulfamethoxazole using Recombinant Human NAT Enzymes

This protocol is designed to determine the kinetic parameters of sulfamethoxazole N-acetylation by recombinant human NAT1 or NAT2.

Materials:

  • Recombinant human NAT1 and NAT2 enzymes

  • Sulfamethoxazole

  • Acetyl Coenzyme A (Acetyl-CoA)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Incubator/water bath at 37°C

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of sulfamethoxazole in a suitable solvent (e.g., DMSO or methanol) and dilute to various working concentrations in the reaction buffer.

    • Prepare a stock solution of Acetyl-CoA in the reaction buffer.

    • Dilute the recombinant NAT enzyme to the desired concentration in the reaction buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, the recombinant NAT enzyme, and the sulfamethoxazole solution at varying concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the Acetyl-CoA solution. The final reaction volume is typically 100-200 µL.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate the enzyme.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • Data Analysis:

    • Quantify the formation of N4-acetylsulfamethoxazole using a validated HPLC or LC-MS/MS method (see protocol below).

    • Plot the reaction velocity (rate of N4-acetylsulfamethoxazole formation) against the sulfamethoxazole concentration.

    • Determine the apparent K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Quantification of Sulfamethoxazole and N4-acetylsulfamethoxazole by HPLC

This protocol provides a general method for the simultaneous quantification of sulfamethoxazole and its N4-acetylated metabolite in biological matrices.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 25 mM phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Detection: UV detection at a wavelength of approximately 270 nm.

  • Injection Volume: 10-50 µL.

Procedure:

  • Sample Preparation (from plasma/serum):

    • To a known volume of plasma or serum (e.g., 200 µL), add an internal standard.

    • Precipitate proteins by adding a threefold volume of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase and inject it into the HPLC system.

  • Standard Curve Preparation:

    • Prepare stock solutions of sulfamethoxazole and N4-acetylsulfamethoxazole in a suitable solvent.

    • Create a series of calibration standards by spiking a blank biological matrix with known concentrations of both analytes.

    • Process these standards using the same sample preparation procedure as the unknown samples.

  • Analysis and Quantification:

    • Inject the prepared samples and calibration standards into the HPLC system.

    • Identify the peaks for sulfamethoxazole and N4-acetylsulfamethoxazole based on their retention times compared to the standards.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Determine the concentrations of sulfamethoxazole and N4-acetylsulfamethoxazole in the unknown samples from the calibration curve.

References

The Gold Standard: A Technical Guide to the Advantages of Deuterium-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of molecules is paramount. Mass spectrometry, coupled with liquid chromatography (LC-MS), stands as a powerful tool for this purpose. However, its accuracy is susceptible to various factors including sample loss during preparation, instrument variability, and matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) is the cornerstone of robust and reliable quantitative analysis, and among these, deuterium-labeled compounds have carved out a significant and enduring role.[1] This in-depth technical guide explores the core principles, experimental protocols, and data-driven advantages of using deuterium-labeled internal standards to ensure data integrity in mass spectrometry-based quantification.

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

The utility of deuterium-labeled internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this method, a known quantity of an isotopically labeled version of the analyte is added to every sample, calibrator, and quality control at the earliest stage of the sample preparation process.[1] This "spiked" standard, being chemically and physically almost identical to the analyte, experiences the same variations throughout the analytical workflow—from extraction and potential degradation to chromatographic separation and ionization.[1]

Quantification is not based on the absolute signal of the analyte, but on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard.[1] This ratiometric measurement provides a level of accuracy and precision that is often unattainable with external calibration methods alone, as it effectively normalizes for a wide range of analytical variables.

Key Advantages of Deuterium-Labeled Internal Standards

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, offers several key advantages when incorporated into internal standards.

  • Near-Identical Physicochemical Properties : Deuterium-labeled standards have nearly identical chemical and physical properties to their unlabeled counterparts. This ensures they behave similarly during sample extraction and chromatography.[1]

  • Co-elution for Matrix Effect Compensation : Ideally, the deuterated standard co-elutes perfectly with the analyte in the chromatographic system. This is a critical advantage because co-eluting matrix components (e.g., salts, lipids, proteins) can suppress or enhance the ionization of the analyte. By co-eluting, the deuterated standard experiences the same matrix effects as the analyte, allowing for accurate correction through the signal ratio.[1]

  • Correction for Sample Preparation Variability : Any loss of analyte during complex sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, will be mirrored by a proportional loss of the internal standard. The constant analyte-to-IS ratio corrects for this variability.[1]

  • Cost-Effectiveness and Availability : The synthesis of deuterium-labeled compounds is often more straightforward and less expensive compared to labeling with heavier isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). Deuterated starting materials and reagents are also more readily available.[1]

  • High Isotopic Purity : Deuterium labeling can often be achieved with high levels of isotopic enrichment (ideally ≥98%), which is critical to prevent signal interference from the standard at the mass of the analyte.[1]

Data Presentation: Quantitative Comparison of Internal Standards

The theoretical advantages of deuterated standards are consistently demonstrated in experimental data, showcasing significant improvements in precision and accuracy over methods that use structural analogs as internal standards. The following tables summarize quantitative data from various studies, comparing deuterium-labeled internal standards with other types of standards.

AnalyteMatrixInternal Standard TypeAccuracy (% Bias)Precision (% RSD/CV)Key Findings
Lapatinib (B449) Cancer Patient PlasmaDeuterium-Labeled (Lapatinib-d3)Within ±10%<11%Successfully corrected for interindividual variability in recovery.[2][3]
Non-Isotope-Labeled (Zileuton)Within ±10% (in pooled plasma)<11% (in pooled plasma)Failed to correct for interindividual recovery variability in patient samples.[2][3]
Sirolimus Whole BloodDeuterium-Labeled (Sirolimus-d3)-2.7% - 5.7% (interpatient CV)Demonstrated improved precision in accounting for interpatient matrix variability.
Structural Analog (Desmethoxyrapamycin)-7.6% - 9.7% (interpatient CV)Showed higher imprecision compared to the deuterated standard.
Rosuvastatin (B1679574) Human PlasmaDeuterium-Labeled (Rosuvastatin-d6)109.3%11.9% (at 0.3 ng/mL)Achieved superior extraction recovery and precision compared to LLE with a non-labeled IS.[4]
Non-Isotope-Labeled (Atorvastatin)>90% recovery-Used in a validated method, but deuterated standard is noted as the most sensitive approach.[5]
Generic Drug BiofluidDeuterium-Labeled (²H)96.8%8.6%Provided acceptable accuracy and precision.[1]
¹³C-Labeled100.3%7.6%Demonstrated improved accuracy and precision over the deuterated standard.[1]
Carvedilol BiofluidDeuterium-Labeled (²H)Potentially up to 40% errorNot SpecifiedSignificant error was observed due to chromatographic shifts and differential matrix effects.

Experimental Protocols: Methodologies for Key Experiments

Detailed and robust experimental protocols are fundamental for reproducible bioanalytical results. The following sections provide detailed methodologies for sample preparation and LC-MS/MS analysis for specific drugs, as well as a general protocol for assessing matrix effects.

Protocol 1: Quantification of Venetoclax (B612062) in Human Plasma using a Deuterated Internal Standard

This protocol describes a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of venetoclax in human plasma using venetoclax-d8 (B12416426) as an internal standard.[6][7][8][9][10]

1. Materials and Reagents:

2. Stock and Working Solutions Preparation:

  • Prepare individual stock solutions of Venetoclax and Venetoclax-d8 in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Venetoclax by serially diluting the stock solution with methanol to cover the desired calibration range (e.g., 5.0-5000.0 pg/mL).[7]

  • Prepare a working solution of Venetoclax-d8 internal standard at a fixed concentration in methanol.

3. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 25 µL of the Venetoclax-d8 internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 10% dimethyl sulfoxide (B87167) to precipitate plasma proteins.[8]

  • Vortex the mixture for 1 minute.

  • Centrifuge at >10,000 g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • LC System: Agilent 1200 series or equivalent

  • Column: Xbridge C18, 50 × 4.6 mm, 5 µm[7]

  • Mobile Phase: Isocratic mixture of 10mM ammonium formate and methanol (20:80 v/v)[7]

  • Flow Rate: 0.7 mL/min[7]

  • Injection Volume: 5 µL

  • MS System: API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Venetoclax: m/z 869.53 → 553.21[7]

    • Venetoclax-d8: m/z 877.14 → 553.23[7]

5. Data Analysis:

  • Integrate the peak areas for both venetoclax and venetoclax-d8.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of venetoclax in the unknown samples from the calibration curve.

Protocol 2: Solid-Phase Extraction (SPE) for Testosterone (B1683101) from Human Serum

This protocol outlines a solid-phase extraction method for the analysis of testosterone from human serum using a deuterated internal standard.[11][12][13]

1. Materials and Reagents:

  • Testosterone and Testosterone-d3 reference standards

  • Human serum

  • Methanol (HPLC grade)

  • Water (deionized or HPLC grade)

  • 0.1% Formic acid in water

  • SOLAµ HRP 96-well SPE plate or equivalent

2. Sample Pre-treatment:

  • To 100 µL of serum, add 20 µL of the Testosterone-d3 internal standard working solution in methanol.

  • Add 400 µL of 0.1% formic acid in water to each sample.

  • Vortex mix the samples.

3. Solid-Phase Extraction (SPE) Procedure:

  • Loading: Load the pre-treated sample directly onto the SPE plate. No conditioning is required for this specific plate.

  • Washing: Wash the plate with 2 x 200 µL of 30% methanol in water.

  • Elution: Elute the analytes with 2 x 25 µL of methanol into a clean collection plate.

4. Post-Extraction:

  • Dilute the eluates with 50 µL of water.

  • Inject 50 µL of the diluted eluate for LC-MS/MS analysis.

Protocol 3: Assessment of Matrix Effects using a Post-Extraction Spike Approach

This protocol describes a standard method to quantitatively evaluate the impact of the biological matrix on the ionization of an analyte and its deuterated internal standard.[14]

1. Objective:

  • To determine if co-eluting matrix components cause ion suppression or enhancement and to verify that the deuterated internal standard effectively compensates for these effects.

2. Methodology:

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Prepare the analyte and the deuterated internal standard in the final reconstitution solvent at low and high concentrations corresponding to the quality control samples (QCs).

    • Set 2 (Post-Extraction Spike): Take at least six different lots of blank biological matrix and perform the entire extraction procedure. In the final, clean extract, spike the analyte and the deuterated internal standard to the same concentrations as in Set 1.

    • Set 3 (Pre-Extraction Spike): Spike the analyte and the deuterated internal standard into the blank matrix before the extraction process. This set is used to determine extraction recovery.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

3. Data Analysis:

  • Matrix Factor (MF): Calculate the matrix factor to quantify the matrix effect.

    • MF = (Peak area in Set 2) / (Peak area in Set 1)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Internal Standard Normalized Matrix Factor (IS-Normalized MF): This assesses the ability of the internal standard to compensate for matrix effects.

    • IS-Normalized MF = (Analyte Peak Area Ratio in Set 2) / (IS Peak Area Ratio in Set 1)

  • Recovery:

    • Recovery (%) = (Peak area in Set 3 / Peak area in Set 2) x 100

4. Acceptance Criteria:

  • The coefficient of variation (CV) of the IS-Normalized MF across the different matrix lots should be ≤ 15%.

  • The IS-Normalized MF should be close to 1.0.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the application of deuterium-labeled internal standards.

bioanalytical_workflow sample Biological Sample (e.g., Plasma, Urine) add_is Add Deuterium-Labeled Internal Standard sample->add_is extraction Sample Preparation (e.g., SPE, LLE) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing (Peak Area Ratio) analysis->data result Analyte Concentration data->result matrix_effect_correction cluster_source Ion Source cluster_detector MS Detector analyte Analyte analyte_signal Analyte Signal analyte->analyte_signal Ionization is Deuterated IS is_signal IS Signal is->is_signal Ionization matrix Matrix Components matrix->analyte Ion Suppression matrix->is Ion Suppression quant Quantification (Analyte Signal / IS Signal) analyte_signal->quant is_signal->quant is_selection_logic start Start: Need for Internal Standard is_sil_available Is a Stable Isotope-Labeled (SIL) IS available? start->is_sil_available is_deuterated Deuterated (²H) or ¹³C-Labeled? is_sil_available->is_deuterated Yes use_analog Consider Structural Analog IS is_sil_available->use_analog No use_13c Prefer ¹³C-Labeled IS (Superior co-elution) is_deuterated->use_13c ¹³C Available use_deuterated Use Deuterated IS is_deuterated->use_deuterated Only ²H Available validate_deuterated Validate for Isotope Effect & Label Stability use_deuterated->validate_deuterated validate_analog Validate for differential matrix effects & recovery use_analog->validate_analog

References

N4-Acetylsulfamethoxazole-d4 safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of N4-Acetylsulfamethoxazole-d4

This document provides a comprehensive overview of the available safety and technical data for this compound. It is intended for researchers, scientists, and professionals in drug development who may handle or utilize this compound. This compound is the deuterated form of N4-Acetylsulfamethoxazole, which is the primary metabolite of the sulfonamide antibiotic, Sulfamethoxazole.[1][2] Due to its isotopic labeling, it is primarily used as an internal standard for quantitative analysis in research and development settings.[1]

It is critical to note that comprehensive toxicological studies for this compound have not been conducted. Much of the available safety information is extrapolated from the non-deuterated analogue, N4-Acetylsulfamethoxazole (CAS: 21312-10-7), or its parent compound, Sulfamethoxazole.[3] Therefore, this compound should be handled with the care required for a potentially hazardous substance.

Compound Identification

Correct identification is the first step in ensuring chemical safety. This compound is distinguished by its deuterium-labeled phenyl ring.

IdentifierValueSource
Chemical Name N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide[2][4][5]
CAS Number 1215530-54-3[2][5]
Unlabeled CAS 21312-10-7 (for N4-Acetylsulfamethoxazole)[5][6]
Synonyms Acetylsulfamethoxazole D4, N-Acetyl Sulfamethoxazole-d4[4][5]
Molecular Formula C₁₂H₉D₄N₃O₄S[2][5]
Molecular Weight 299.34 g/mol [2][4][5]
Exact Mass 299.0878 Da[2][5]

Physical and Chemical Properties

The physical and chemical properties of a substance are essential for determining appropriate handling and storage procedures.

PropertyValueSource
Appearance White to off-white powder or crystals; Solid[2][6][7]
Solubility Soluble in chloroform[6][8]
LogP 0.7[2][3][4]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 6[2]
Rotatable Bond Count 4[2]

Toxicological Information

Toxicological data for this compound is limited. The information below is primarily for the non-deuterated analogue, N4-Acetylsulfamethoxazole, and should be considered for a preliminary hazard assessment.

GHS Hazard Classification (for N4-Acetylsulfamethoxazole):

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][7][9]

  • Germ Cell Mutagenicity (Category 2): H341 - Suspected of causing genetic defects.[3][7]

  • Aquatic Toxicity (Acute & Chronic): H410 - Very toxic to aquatic life with long lasting effects.[9]

Acute Toxicity Data (for N4-Acetylsulfamethoxazole):

TestRouteSpeciesDoseSource
LD50OralRat8400 mg/kg[7][10]
LD50IntraperitonealRat2690 mg/kg[7]
LD50SubcutaneousRat>5 g/kg[7]

To the best of current knowledge, the specific chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. It is not listed as a known or anticipated carcinogen by NTP or OSHA.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of the compound and ensure user safety.

ParameterRecommendationSource
Long-Term Storage -20°C[1][6][8][11]
Short-Term Storage +4°C[6][8]
Shipping Condition Ambient Temperature[6]
Handling Advice Keep cool and dry. Protect from light and moisture.[6][8]
Stability Stable for at least 2 years when stored at -20°C.[6][8]
In Solvent Store at -80°C for up to 6 months, or -20°C for up to 1 month.[1][2]

Experimental Protocols and Workflows

While specific safety testing protocols for this deuterated standard are not available, it is commonly used in analytical methods. The following provides a general workflow for handling this and similar chemical standards in a laboratory setting.

General Handling and Personal Protective Equipment (PPE) Workflow

The following diagram outlines a logical workflow for safely handling chemical reagents like this compound in a research environment.

G cluster_prep Preparation Phase cluster_handling Execution Phase cluster_post Post-Handling Phase sds Review Safety Data Sheet (SDS) (Use analogue data if needed) risk Assess Risks & Hazards (e.g., Mutagenicity, Acute Toxicity) sds->risk Identify Hazards ppe Select Appropriate PPE (Gloves, Lab Coat, Eye Protection) risk->ppe Mitigate Risks setup Work in Ventilated Area (e.g., Fume Hood) ppe->setup Begin Experiment weigh Weigh Compound Carefully (Avoid generating dust) setup->weigh dissolve Prepare Solution (e.g., in Chloroform or DMSO) weigh->dissolve cleanup Clean Work Area dissolve->cleanup Conclude Experiment waste Dispose of Waste Properly (Follow institutional guidelines) cleanup->waste storage Store Compound at -20°C (Protect from light/moisture) cleanup->storage

Caption: General Laboratory Workflow for Handling Chemical Standards.

Example Solution Preparation Protocols

The following are generalized methods for preparing solutions, often required for analytical or in vivo studies. These are not validated safety protocols but represent common laboratory practice.[2]

Method 1: DMSO Stock Solution Preparation

  • Accurately weigh the required amount of this compound solid.

  • Pre-dissolve the solid in a calculated volume of dimethyl sulfoxide (B87167) (DMSO) to achieve the desired stock solution concentration.

  • Vortex or sonicate until fully dissolved.

In Vivo Formulation from DMSO Stock (Example)

  • Begin with the prepared DMSO stock solution.

  • Add PEG300 and mix until the solution is clear.

  • Add Tween 80 and mix until the solution is clear.

  • Finally, add ddH₂O (double-distilled water) and mix to achieve the final formulation.

Note: The specific volumes and final concentrations depend entirely on the experimental design and are not defined here.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Contact a licensed professional waste disposal service.[12] Do not allow the product to enter drains. Uncleaned containers should be handled with the same precautions as the product itself.

Summary

This compound is a deuterated metabolite standard with limited direct safety and toxicological data. The available information, largely derived from its non-deuterated analogue, indicates that it should be treated as harmful if swallowed and as a suspected mutagen. Standard laboratory precautions, including the use of appropriate PPE and handling within a ventilated area, are mandatory. Long-term storage at -20°C is required to ensure its stability. All waste must be disposed of following regulated environmental health and safety protocols.

References

An In-Depth Technical Guide to the Storage and Handling of N4-Acetylsulfamethoxazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage and handling procedures for N4-Acetylsulfamethoxazole-d4. Adherence to these guidelines is crucial for maintaining the integrity, stability, and purity of this isotopically labeled compound, ensuring the accuracy and reliability of experimental results.

Storage Recommendations

Proper storage is paramount to prevent the degradation of this compound. The following conditions are recommended based on supplier data sheets and general guidelines for sulfonamide compounds.

Table 1: Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Recommendations
Solid (Neat)-20°CLong-termStore in a tightly sealed, light-resistant container. Protect from moisture.
Solid (Neat)4°CShort-termKeep cool and dry. Protect from light and moisture.
In Solvent-80°CUp to 6 monthsAliquot to minimize freeze-thaw cycles. Use amber vials.
In Solvent-20°CUp to 1 monthPrepare solutions fresh whenever possible.

Handling and Safety Precautions

This compound should be handled with care, following standard laboratory safety protocols. The non-deuterated form, N4-Acetylsulfamethoxazole, is classified as harmful if swallowed and is suspected of causing genetic defects.

Table 2: Safety and Handling Precautions

Precaution TypeRecommendation
Personal Protective Equipment (PPE) Wear protective gloves, a lab coat, and safety glasses with side shields.
Ventilation Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
Hygiene Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
Spills In case of a spill, wear appropriate PPE. For solid spills, gently sweep up the material to avoid dust formation and place it in a sealed container for disposal. For solutions, absorb with an inert material.
Disposal Dispose of waste material in accordance with local, state, and federal regulations.

Solution Preparation and Stability

This compound is often used in solution for experimental purposes. The choice of solvent and storage of the resulting solution are critical for maintaining its stability.

Table 3: Solubility and Solution Stability

SolventApproximate SolubilityRecommendations for Aqueous Solutions
Dimethyl Sulfoxide (DMSO)~50 mg/mLFor aqueous buffers, first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. A 1:1 solution of DMSO:PBS (pH 7.2) has a solubility of approximately 0.5 mg/mL.
Dimethylformamide (DMF)~50 mg/mL-
Ethanol~0.25 mg/mL-
Aqueous Solution Stability Sparingly solubleIt is not recommended to store aqueous solutions for more than one day.

Experimental Protocols

The following are detailed methodologies for key experiments related to the handling and stability assessment of this compound. These protocols are based on general guidelines for pharmaceutical stability studies and procedures for related sulfonamide compounds.

Protocol for Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Amber glass vial with a screw cap

    • Volumetric pipette or microliter pipette

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh approximately 2.99 mg of the compound (Molecular Weight: 299.34 g/mol ).

    • Transfer the weighed compound to a clean, dry amber glass vial.

    • Add the calculated volume of DMSO to the vial.

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.

    • Store the stock solution at -20°C or -80°C as recommended in Table 1.

Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the compound and to develop stability-indicating analytical methods. The following protocol outlines a general procedure.

  • Objective: To assess the stability of this compound under various stress conditions.

  • Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 1N NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Incubate at 60°C for a specified time. Neutralize with 1N HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) for a specified duration.

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period.

    • Analyze the stressed samples by the validated HPLC method alongside an unstressed control sample.

Visualized Workflows

The following diagrams illustrate the logical workflows for the proper storage and handling of this compound.

StorageWorkflow cluster_receipt Receiving Compound cluster_storage_decision Storage Decision cluster_storage_conditions Storage Conditions Receipt Receive this compound StorageDuration Long-term or Short-term Storage? Receipt->StorageDuration LongTerm Store at -20°C (Tightly sealed, light-resistant, protect from moisture) StorageDuration->LongTerm Long-term ShortTerm Store at 4°C (Cool, dry, protected from light and moisture) StorageDuration->ShortTerm Short-term

Caption: Workflow for the storage of this compound solid.

HandlingWorkflow cluster_preparation Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling cluster_post_handling Post-Handling Start Retrieve from Storage Equilibrate Equilibrate to Room Temperature Start->Equilibrate PPE Wear Gloves, Lab Coat, Safety Glasses Equilibrate->PPE Weigh Weigh in Ventilated Area PPE->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Clean Clean Work Area Dissolve->Clean Dispose Dispose of Waste Properly Clean->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Caption: Workflow for the safe handling of this compound.

A Technical Guide to the Isotopic Purity of N4-Acetylsulfamethoxazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to determine the isotopic purity of N4-Acetylsulfamethoxazole-d4, a deuterated internal standard crucial for quantitative bioanalytical studies. Ensuring high isotopic purity is critical for the accuracy and reliability of pharmacokinetic and metabolic profiling of its non-deuterated counterpart, N4-Acetylsulfamethoxazole, which is a major metabolite of the antibiotic sulfamethoxazole.[1][2][3][4]

Introduction to Isotopic Purity in Deuterated Standards

Deuterated compounds are widely utilized as internal standards in mass spectrometry-based quantitative analyses.[5] Their slightly higher mass allows for clear differentiation from the unlabeled analyte, while their similar physicochemical properties ensure comparable behavior during sample preparation and analysis. The isotopic purity of a deuterated standard is a critical parameter, as the presence of unlabeled (d0) or partially labeled species can interfere with the accurate quantification of the analyte, particularly at the lower limit of quantification.[6] For most quantitative mass spectrometry applications, an isotopic enrichment of greater than 98% is generally recommended.[6]

This compound is the deuterium-labeled form of N4-Acetylsulfamethoxazole.[1][2] The stability of the deuterium (B1214612) labels and the overall purity of the compound are paramount for its use in sensitive analytical methods.

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][7] These methods provide complementary information regarding isotopic distribution and the structural integrity of the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a fundamental technique for assessing the isotopic distribution of a deuterated compound.[8][9] By accurately measuring the mass-to-charge ratio (m/z) of the ions, HRMS can resolve the different isotopologues (d0, d1, d2, d3, d4, etc.) present in the sample.

Experimental Protocol: UHPLC-HRMS Analysis of this compound

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent, typically a mixture of acetonitrile (B52724) and water with 0.1% formic acid, to a concentration of approximately 1 µg/mL.[10]

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled with a UHPLC system is utilized.[10]

  • Liquid Chromatography (LC) Method:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is employed to ensure good separation of the analyte from any potential impurities.

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally used for this class of compounds.

    • Scan Mode: Data is acquired in full scan mode over a mass range that encompasses all expected isotopologues of N4-Acetylsulfamethoxazole ([M+H]+ ≈ m/z 296 to 300).

    • Resolution: A high resolution of >60,000 is necessary to accurately resolve the isotopic peaks.[10]

  • Data Analysis:

    • The extracted ion chromatograms for the [M+H]+ ions of the d0, d1, d2, d3, and d4 species are generated.

    • The peak areas for each of these isotopic species are integrated.

    • The natural isotopic contribution from elements like carbon-13 and nitrogen-15 (B135050) is subtracted from the observed peak intensities to get the corrected intensities.[11]

    • The percentage of each deuterated species is calculated relative to the sum of all isotopic species' corrected intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the positions of the deuterium labels and for quantifying the isotopic enrichment.[5][7] Quantitative ¹H-NMR is particularly useful for determining the degree of deuteration by comparing the integrals of residual proton signals at the deuterated sites to the integrals of non-deuterated protons within the same molecule.

Experimental Protocol: Quantitative ¹H-NMR of this compound

  • Sample Preparation: An accurately weighed amount of this compound (e.g., 10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) that contains a certified internal standard of known concentration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for this analysis.

  • ¹H-NMR Acquisition:

    • A quantitative ¹H-NMR spectrum is acquired.

    • A sufficient relaxation delay (D1, typically 5 times the longest T1 relaxation time) is crucial to ensure accurate integration of the signals.

  • Data Analysis:

    • The integral of the residual proton signals at the deuterated positions on the phenyl ring is compared to the integral of a non-deuterated proton signal in the molecule (e.g., the methyl protons of the acetyl or isoxazole (B147169) group).

    • The isotopic enrichment is calculated based on this ratio.

    • The overall chemical purity can also be determined by comparing the integral of the analyte signals to the integral of the certified internal standard.

Data Presentation: Isotopic Purity of this compound

The following table summarizes the typical isotopic distribution for a batch of this compound with high isotopic purity, as determined by HRMS.

IsotopologueDescriptionRelative Abundance (%)
d0Unlabeled N4-Acetylsulfamethoxazole< 0.1
d1Contains one deuterium atom0.2
d2Contains two deuterium atoms0.5
d3Contains three deuterium atoms1.2
d4Fully deuterated N4-Acetylsulfamethoxazole98.1

Total Isotopic Enrichment (d4): >98%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Results Sample This compound Prep_MS Dissolve in ACN/Water (1 µg/mL) Sample->Prep_MS For HRMS Prep_NMR Dissolve in DMSO-d6 with Internal Standard Sample->Prep_NMR For NMR HRMS UHPLC-HRMS Prep_MS->HRMS NMR Quantitative ¹H-NMR Prep_NMR->NMR Data_MS Extract & Integrate Isotopologue Peaks HRMS->Data_MS Data_NMR Integrate Proton Signals NMR->Data_NMR Result Isotopic Purity Report Data_MS->Result Isotopic Distribution Data_NMR->Result Enrichment & Purity

Workflow for Isotopic Purity Determination.

Conclusion

The isotopic purity of this compound is a critical quality attribute that must be thoroughly characterized to ensure its suitability as an internal standard in quantitative bioanalysis. A combination of high-resolution mass spectrometry and quantitative NMR spectroscopy provides a comprehensive assessment of both the isotopic distribution and the structural integrity of the molecule. The detailed protocols and data presentation in this guide serve as a valuable resource for researchers and scientists in the field of drug development and analysis.

References

Methodological & Application

Application Note: Quantification of N4-Acetylsulfamethoxazole in Biological Matrices using N4-Acetylsulfamethoxazole-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N4-Acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole (B1682508). Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1] This application note provides a detailed protocol for the quantification of N4-Acetylsulfamethoxazole in plasma using N4-Acetylsulfamethoxazole-d4 as an internal standard.

The methodology described herein utilizes a straightforward protein precipitation for sample preparation, followed by rapid and sensitive analysis using an LC-MS/MS system. This approach is suitable for high-throughput analysis in a drug development setting.

Experimental Protocols

Materials and Reagents

  • N4-Acetylsulfamethoxazole reference standard

  • This compound (Internal Standard, IS) reference standard

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (e.g., from a Milli-Q system)

  • Human plasma (K2-EDTA)

Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of N4-Acetylsulfamethoxazole and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of this compound in acetonitrile.

  • CS and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC levels.

Sample Preparation Protocol (Protein Precipitation)

  • Pipette 50 µL of the plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile).[2]

  • Vortex mix for 1 minute to precipitate proteins.[2]

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

  • Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Add 100 µL of ultrapure water to the supernatant.[2]

  • Mix well and inject into the LC-MS/MS system.

Liquid Chromatography (LC) Parameters

  • System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 column, such as an Accucore™ C18 (100 x 2.1 mm, 2.6 µm), is suitable.[3]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Injection Volume: 5 µL.[3]

  • Gradient:

    • Start at 2% B for 1.5 minutes.

    • Increase linearly to 50% B in 3.5 minutes.

    • Increase to 100% B in 1 minute.

    • Hold at 100% B for 1.5 minutes.

    • Return to 2% B and equilibrate for 1.5 minutes.[3]

Mass Spectrometry (MS) Parameters

  • System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[4][5]

  • Multiple Reaction Monitoring (MRM) Transitions: The precursor-to-product ion transitions for N4-Acetylsulfamethoxazole and its deuterated internal standard should be optimized. Based on the structure, the protonated molecule [M+H]+ would be the precursor ion.

    • Note: The exact m/z values for the precursor and product ions will need to be determined experimentally by infusing the standards into the mass spectrometer.

Data Presentation

The following tables summarize the expected quantitative performance of the method. The data is based on typical values obtained for the analysis of sulfamethoxazole and its metabolites in biological fluids.[4][5]

Table 1: Calibration Curve and Sensitivity

ParameterN4-Acetylsulfamethoxazole
Linearity Range10 - 5000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)1 ng/mL
Lower Limit of Quantification (LLOQ)10 ng/mL

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
LLOQ10< 15< 1585 - 115
Low QC30< 10< 1090 - 110
Mid QC500< 10< 1090 - 110
High QC4000< 10< 1090 - 110

Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).

Visualizations

G cluster_prep Sample Preparation plasma Plasma Sample (50 µL) is_solution IS Solution (200 µL) This compound in Acetonitrile vortex1 Vortex (1 min) is_solution->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant dilute Dilute with Water (100 µL) supernatant->dilute injection Inject into LC-MS/MS dilute->injection

Caption: Workflow for the protein precipitation-based sample preparation.

G cluster_workflow Overall Analytical Workflow start Start sample_prep Sample Preparation (Protein Precipitation) start->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End data_analysis->end

Caption: High-level overview of the analytical workflow.

References

Application Note: High-Throughput Quantification of Sulfamethoxazole in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of sulfamethoxazole (B1682508) in human plasma. The method utilizes N4-Acetylsulfamethoxazole-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and rapid protein precipitation procedure is employed for sample preparation, making it suitable for high-throughput clinical and research laboratories. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode. The method was developed to provide a reliable analytical tool for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving sulfamethoxazole.

Introduction

Sulfamethoxazole is a widely prescribed sulfonamide antibiotic used for the treatment of various bacterial infections, often in combination with trimethoprim (B1683648).[1] Accurate and reliable quantification of sulfamethoxazole in biological matrices is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose optimization, and ensuring therapeutic efficacy while minimizing potential toxicity. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby improving the overall robustness of the method. This application note provides a detailed protocol for the determination of sulfamethoxazole in human plasma using a straightforward protein precipitation extraction and a rapid LC-MS/MS analysis.

Experimental

Materials and Reagents
  • Sulfamethoxazole (analytical standard)

  • This compound (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Standard and Internal Standard Preparation

Stock solutions of sulfamethoxazole and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking drug-free human plasma with the appropriate working solutions to achieve the desired concentrations.

Sample Preparation

A simple protein precipitation method was employed for the extraction of sulfamethoxazole and the internal standard from human plasma.

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% mobile phase A, 5% mobile phase B).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed on a C18 reversed-phase column with the following parameters:

ParameterValue
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient As described in the table below

Table 1: Liquid Chromatography Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.0595
3.1955
5.0955
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source was used for detection. The analysis was performed in Multiple Reaction Monitoring (MRM) mode.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Sulfamethoxazole 254.1156.00.13015
254.1108.00.13025
This compound (IS) 300.1160.00.13520
300.1112.00.13530

Note: Cone voltage and collision energy values are starting points and should be optimized for the specific instrument used.

Results and Discussion

This method provides a selective and sensitive approach for the quantification of sulfamethoxazole in human plasma. The use of this compound as an internal standard effectively compensates for any variability during sample preparation and analysis, leading to excellent precision and accuracy. The simple protein precipitation protocol allows for rapid sample processing, making the method amenable to high-throughput analysis. The chromatographic conditions provide good peak shape and resolution from endogenous plasma components.

Visualizations

experimental_workflow sample Human Plasma Sample add_is Add this compound (IS) sample->add_is precipitation Protein Precipitation with Acetonitrile add_is->precipitation centrifuge Centrifugation precipitation->centrifuge evaporation Supernatant Evaporation centrifuge->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data Data Processing and Quantification analysis->data

Caption: Experimental workflow for sulfamethoxazole quantification.

analyte_is_relationship sulfamethoxazole C₁₀H₁₁N₃O₃S MW: 253.28 relationship Structural Analogue Co-elution Similar Ionization is C₁₂H₉D₄N₃O₄S MW: 299.34

Caption: Analyte and Internal Standard Relationship.

Conclusion

The described LC-MS/MS method offers a reliable, sensitive, and high-throughput solution for the quantification of sulfamethoxazole in human plasma. The simple sample preparation and the use of a deuterated internal standard make this method well-suited for routine use in clinical and research settings. The provided protocols and parameters can serve as a strong foundation for method implementation and validation in any bioanalytical laboratory.

References

Application Note: Quantification of Sulfamethoxazole in Human Plasma by LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamethoxazole (B1682508) (SMX) is a widely used sulfonamide antibiotic. Accurate quantification of SMX in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of sulfamethoxazole in human plasma. The use of a stable isotope-labeled internal standard, sulfamethoxazole-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents
  • Sulfamethoxazole (analytical standard)

  • Sulfamethoxazole-d4 (internal standard, IS)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve sulfamethoxazole and sulfamethoxazole-d4 in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the sulfamethoxazole stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the sulfamethoxazole-d4 stock solution with acetonitrile to a final concentration of 1 µg/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting sulfamethoxazole from plasma samples.[1][2][3][4][5][6][7]

  • Allow plasma samples to thaw at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the 1 µg/mL sulfamethoxazole-d4 internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[2][5]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[8]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is suitable for separation.[3][4]

  • Mobile Phase A: 0.1% Formic acid in water.[4]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]

  • Flow Rate: 0.4 mL/min.[3][4]

  • Gradient Elution:

    • 0-1.0 min: 10% B

    • 1.0-5.0 min: 10-90% B

    • 5.0-6.0 min: 90% B

    • 6.1-8.0 min: 10% B (re-equilibration)

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.[3][4]

Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[2]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Sulfamethoxazole: 254.1 > 156.1 (Quantifier), 254.1 > 108.1 (Qualifier)[2][3]

    • Sulfamethoxazole-d4: 258.1 > 160.1[3]

Data Presentation

Table 1: Method Validation Parameters

ParameterResult
Linearity Range10 - 5000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)10 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)Within ±15%
Recovery> 85%

Table 2: LC-MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Sulfamethoxazole (Quantifier)254.1156.110015
Sulfamethoxazole (Qualifier)254.1108.110025
Sulfamethoxazole-d4 (IS)258.1160.110015

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) add_is Add Sulfamethoxazole-d4 (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification reporting Report Concentration quantification->reporting

Caption: Experimental workflow for the quantification of sulfamethoxazole in human plasma.

fragmentation_pathway cluster_smx Sulfamethoxazole Fragmentation cluster_smx_d4 Sulfamethoxazole-d4 Fragmentation SMX Sulfamethoxazole [M+H]+ m/z 254.1 Fragment1 Product Ion m/z 156.1 SMX->Fragment1 Quantifier Fragment2 Product Ion m/z 108.1 SMX->Fragment2 Qualifier SMX_d4 Sulfamethoxazole-d4 [M+H]+ m/z 258.1 Fragment_d4 Product Ion m/z 160.1 SMX_d4->Fragment_d4

Caption: MRM fragmentation of sulfamethoxazole and its deuterated internal standard.

References

Application Note: Solid-Phase Extraction (SPE) Protocol for Sulfamethoxazole and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamethoxazole (B1682508) (SMX) is a widely used sulfonamide antibiotic. Its primary metabolic pathway in humans is N-acetylation, which forms N4-acetyl-sulfamethoxazole, an inactive metabolite.[1] Accurate quantification of SMX and its metabolites in various matrices is crucial for pharmacokinetic studies, clinical monitoring, and environmental risk assessment. Solid-Phase Extraction (SPE) is a robust sample preparation technique used to isolate and concentrate these analytes from complex matrices like plasma, serum, and wastewater, ensuring cleaner extracts and improved analytical sensitivity.[2] This document provides detailed protocols for the extraction of sulfamethoxazole and N4-acetyl-sulfamethoxazole using reversed-phase SPE cartridges, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes reversed-phase SPE, where the solid sorbent (e.g., C18 or a polymeric equivalent like Oasis HLB) is nonpolar. The sample is typically loaded under aqueous conditions, causing the moderately nonpolar analytes (sulfamethoxazole and its metabolites) to adsorb to the sorbent. Polar interferences, such as salts and proteins, are washed away. Finally, a nonpolar organic solvent is used to disrupt the hydrophobic interactions and elute the purified analytes.

Experimental Protocols

Protocol 1: Extraction from Biological Fluids (Serum/Plasma)

This protocol is optimized for the extraction of sulfamethoxazole from serum or plasma, incorporating a protein precipitation step.

Materials:

  • SPE Cartridges: Waters Oasis HLB (30 mg, 1 mL) or equivalent C18 cartridges.[3][4]

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade), Formic Acid.

  • Equipment: Centrifuge, SPE vacuum manifold, sample concentrator/evaporator (e.g., nitrogen stream).

Methodology:

  • Sample Pre-treatment (Protein Precipitation):

    • To a 250 µL aliquot of serum or plasma in a microcentrifuge tube, add an appropriate internal standard.

    • Add 500 µL of acetonitrile to precipitate proteins.[4][5]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 2053 x g for 5 minutes to pellet the precipitated proteins.[4][5]

    • Carefully transfer the clear supernatant to a clean tube.

    • Dilute the supernatant with an aqueous mobile phase or water before loading onto the SPE cartridge.[5]

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE cartridge by passing 1.0 mL of methanol, followed by 1.0 mL of water.[3] Do not allow the cartridge to dry.

    • Loading: Load the pre-treated supernatant onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

    • Washing: Wash the cartridge with 1.0 mL of water to remove residual polar interferences.

    • Elution: Elute the analytes with 1.0 mL of methanol or acetonitrile into a clean collection tube.[3] For some applications, a basic modifier in the elution solvent, such as 2% aqueous ammonia (B1221849) in methanol, can improve recovery.[6]

  • Post-Elution Processing:

    • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

    • Reconstitute the residue in 250 µL of the mobile phase used for LC-MS/MS analysis.[3]

    • Vortex briefly and transfer to an HPLC vial for injection.

Protocol 2: Extraction from Environmental Water (Wastewater)

This protocol is designed for analyzing sulfamethoxazole in aqueous environmental samples.

Materials:

  • SPE Cartridges: Agilent BondElut PPL (500 mg, 6 mL) or equivalent polymeric reversed-phase cartridges.[6]

  • Solvents: Methanol (HPLC grade), Water (HPLC grade), Ethylenediaminetetraacetic acid (EDTA), Formic Acid, Aqueous Ammonia.

  • Equipment: SPE vacuum manifold, sample concentrator/evaporator.

Methodology:

  • Sample Pre-treatment:

    • For a 500 mL water sample, add EDTA to a final concentration of 0.5 g/L to chelate metal ions.[6]

    • Adjust the sample pH to a range of 4 to 7 using formic acid.[6]

    • Add appropriate surrogate internal standards.

    • If suspended solids are present, filter the sample through a glass fiber filter.

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE cartridge with 5 mL of methanol, followed by 5 mL of purified water. Do not allow the cartridge to dry.

    • Loading: Pass the entire pre-treated water sample through the cartridge at a flow rate of 5-10 mL/min.[6]

    • Washing: After loading, wash the cartridge with 5 mL of pure water to remove interferences.

    • Drying: Dry the cartridge completely by drawing a vacuum for 10-20 minutes.

    • Elution: Elute the analytes with 5-10 mL of methanol containing 2% aqueous ammonia.[6]

  • Post-Elution Processing:

    • Evaporate the eluate to a final volume of approximately 0.5 mL at 40°C under a nitrogen stream.[6]

    • Add the injection internal standard and bring the final volume to 1 mL with pure water.[6]

    • Vortex thoroughly and transfer to an HPLC vial for analysis.

Data Presentation

Quantitative data from various studies are summarized below to provide performance expectations for the described methods.

Table 1: SPE Recovery Data for Sulfamethoxazole

MatrixSPE SorbentAnalyteAverage Recovery (%)Reference
Human PlasmaOasis HLBSulfamethoxazole93.47[3]
Surface WaterBondElut PPLSulfamethoxazole80 - 90[6]
WastewaterNot SpecifiedSulfonamides11 - 31[7]
Pure WaterBondElut PPLSulfamethoxazole70 - 96[6]

Note: Recovery can be highly dependent on the specific matrix composition and protocol variations.

Table 2: Method Validation Parameters for Sulfamethoxazole Analysis Post-SPE

ParameterMatrixValueAnalytical MethodReference
Linearity Range Serum12 - 400 µg/mLSPE-MS/MS[5]
Hospital Effluent0.8 - 100.0 µg/LLC-MS/MS[8]
Limit of Detection (LOD) Serum0.47 µg/mLSPE-MS/MS[5]
Hospital Effluent0.25 µg/LLC-MS/MS[8]
Limit of Quantification (LOQ) Hospital Effluent0.80 µg/LLC-MS/MS[8]
Intra-assay Precision (%CV) Serum< 6%SPE-MS/MS[5]
Inter-assay Precision (%CV) Serum< 10%SPE-MS/MS[5]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflows for the solid-phase extraction protocols.

SPE_General_Workflow Condition Condition Load Load Sample Condition->Load Activate Sorbent Wash Wash Load->Wash Bind Analytes Elute Elute Wash->Elute Remove Interferences Analyze Analyze Elute->Analyze Collect Analytes SPE_Biological_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution Sample Plasma / Serum Sample Precipitation Add Acetonitrile (Protein Precipitation) Sample->Precipitation Centrifuge Centrifuge (2053 x g, 5 min) Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition 1. Condition (Methanol, then Water) Load 2. Load Supernatant Condition->Load Wash 3. Wash (Water) Load->Wash Elute 4. Elute (Methanol / Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis SPE_Environmental_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution Sample Wastewater Sample Adjust Add EDTA & Adjust pH (4-7) Sample->Adjust Filter Filter (if needed) Adjust->Filter Condition 1. Condition (Methanol, then Water) Load 2. Load Sample Condition->Load Wash 3. Wash & Dry Cartridge Load->Wash Elute 4. Elute (Methanol + 2% NH₃) Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Finalize Adjust to Final Volume Concentrate->Finalize Analysis LC-MS/MS Analysis Finalize->Analysis

References

Application Notes and Protocols for N4-Acetylsulfamethoxazole-d4 in Antibiotic Residue Testing of Environmental Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing presence of antibiotic residues in environmental water bodies is a significant concern due to the potential for antibiotic resistance development and ecological disruption.[1][2][3] Sulfamethoxazole (B1682508) (SMX), a widely used sulfonamide antibiotic, and its major human metabolite, N4-Acetylsulfamethoxazole, are frequently detected in aquatic environments.[4][5][6] Accurate and reliable quantification of these residues is crucial for monitoring, risk assessment, and evaluating the effectiveness of water treatment processes.[2]

The use of stable isotope-labeled internal standards is a well-established technique to enhance the accuracy and precision of analytical methods, particularly in complex matrices like environmental water.[7][8] N4-Acetylsulfamethoxazole-d4, the deuterated analogue of N4-Acetylsulfamethoxazole, serves as an ideal internal standard for the quantification of N4-Acetylsulfamethoxazole and can also be used in broader sulfonamide analysis to correct for matrix effects and variations during sample preparation and analysis.[7][9][10]

This document provides detailed application notes and protocols for the utilization of this compound in the analysis of antibiotic residues in environmental water samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical quantitative data achievable with methods employing isotope dilution techniques for the analysis of sulfonamides in environmental water.

Table 1: LC-MS/MS Method Performance for Sulfonamide Analysis

ParameterTypical Value/RangeReference
Linearity (r²)> 0.99[1][11]
Limit of Quantitation (LOQ)0.5 - 13 ng/L[1][12]
Method Detection Limit (MDL)0.01 - 0.07 ng/mL[13]
Recovery70% - 120%[1][11][14]
Inter-day Relative Standard Deviation (RSD)< 20%[11][14]

Table 2: Example Recovery Data for Sulfamethoxazole in Different Water Matrices

Spiking LevelMatrixRecovery (%)RSD (%)Reference
20 ng/LPure Water70 - 96< 15[1]
200 ng/LPure Water70 - 96< 15[1]
400 ng/LPure Water70 - 96< 15[1]
20 ng/LSurface Water80 - 90< 20[1]
2 ng/LDeionized Water> 723.1 - 19.0[14]
20 ng/LDeionized Water> 723.1 - 19.0[14]
200 ng/LDeionized Water> 723.1 - 19.0[14]

Experimental Protocols

Sample Collection and Preservation
  • Collection: Collect water samples in clean, pre-rinsed amber glass bottles to minimize photodegradation of target analytes.

  • Preservation: To prevent microbial degradation, samples should be stored at 4°C and processed as soon as possible. If immediate processing is not feasible, acidification to pH 3-4 with a suitable acid (e.g., formic acid) can be employed.[8] For certain applications, the addition of a preservative like Na2EDTA can chelate metal ions that may catalyze degradation.[1]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a generalized procedure and may require optimization based on the specific water matrix and target analytes.

  • Objective: To extract and concentrate sulfonamides from the water sample while removing interfering matrix components.

  • Materials:

    • SPE cartridges (e.g., Agilent BondElut PPL, 500 mg, 6 mL)[1]

    • Water sample (200 - 1000 mL)[1]

    • This compound internal standard solution

    • Methanol (B129727) (LC/MS grade)[1]

    • Deionized water

    • Formic acid[11]

    • Ammonia (B1221849) solution[1]

    • Nitrogen gas for evaporation

  • Procedure:

    • Sample Pre-treatment:

      • Measure a known volume of the water sample (e.g., 500 mL).[1]

      • Add this compound internal standard to the sample to a final concentration of approximately 40 ng/L.[1]

      • Adjust the sample pH to around 4 using formic acid.[11][14]

      • Filter the sample through a glass fiber filter (e.g., 0.7 µm) to remove suspended solids.[11]

    • SPE Cartridge Conditioning:

      • Condition the SPE cartridge by passing 6 mL of methanol followed by 6 mL of deionized water.[12]

    • Sample Loading:

      • Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.[1]

    • Washing:

      • Wash the cartridge with 5-10 mL of deionized water to remove hydrophilic interferences.[1][12]

      • Dry the cartridge under vacuum or with nitrogen gas for 5-10 minutes.[1]

    • Elution:

      • Elute the retained analytes with 2 x 4 mL of methanol.[14] Some methods suggest using methanol containing 2% aqueous ammonia for improved recovery of certain sulfonamides.[1]

    • Concentration and Reconstitution:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

      • Reconstitute the residue in a known volume (e.g., 0.5 - 1 mL) of the initial mobile phase (e.g., 0.1% formic acid in water).[11][14]

      • Vortex and centrifuge the reconstituted sample before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis
  • Objective: To separate, detect, and quantify the target sulfonamides and the internal standard.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[11][15]

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11][14]

  • LC Conditions (Example):

    • Column: C18 column (e.g., 150 x 2.1 mm, 3.5 µm).[11][14]

    • Mobile Phase A: 0.1% formic acid in water.[11][14]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[11]

    • Flow Rate: 0.2 - 0.4 mL/min.[11]

    • Injection Volume: 10 - 20 µL.[14]

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • MS/MS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

    • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[11][16]

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

    • SRM Transitions: At least two SRM transitions should be monitored for each analyte for confident identification and quantification. Specific transitions for N4-Acetylsulfamethoxazole and its deuterated internal standard need to be determined by direct infusion of the standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Water Sample Collection AddIS 2. Add this compound (Internal Standard) SampleCollection->AddIS pH_Adjust 3. Adjust pH to ~4 AddIS->pH_Adjust Filtration 4. Filtration pH_Adjust->Filtration SPE_Load 6. Sample Loading Filtration->SPE_Load SPE_Condition 5. SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash 7. Washing SPE_Load->SPE_Wash SPE_Elute 8. Elution SPE_Wash->SPE_Elute Evaporation 9. Evaporation SPE_Elute->Evaporation Reconstitution 10. Reconstitution Evaporation->Reconstitution LCMS_Analysis 11. LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing 12. Data Processing and Quantification LCMS_Analysis->Data_Processing

Caption: Experimental workflow for antibiotic residue testing in water.

logical_relationship cluster_quantification Quantitative Analysis Principle Analyte Target Analyte (e.g., N4-Acetylsulfamethoxazole) Ratio Analyte/IS Peak Area Ratio Analyte->Ratio IS Internal Standard (this compound) IS->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Concentration Analyte Concentration in Sample Calibration->Concentration

Caption: Principle of quantification using an internal standard.

References

Application Note and Detailed Protocol for the Quantification of N4-Acetylsulfamethoxazole in Human Urine using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole (B1682508). Accurate and reliable quantification of this metabolite in urine is essential for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This document provides a comprehensive protocol for the analysis of N4-acetylsulfamethoxazole in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, N4-Acetylsulfamethoxazole-d4, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

The protocol details every step from sample preparation using solid-phase extraction (SPE) to the specific LC-MS/MS parameters for detection and quantification.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • N4-Acetylsulfamethoxazole (analytical standard)

    • This compound (internal standard, IS)

  • Solvents and Reagents:

  • Consumables:

    • Mixed-mode Strong Anion Exchange (SAX) Solid-Phase Extraction (SPE) cartridges

    • Microcentrifuge tubes (1.5 mL)

    • Autosampler vials with inserts

    • Pipette tips

Preparation of Standard and Spiking Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve N4-Acetylsulfamethoxazole and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions for Calibration Curve:

    • Prepare a series of working standard solutions of N4-Acetylsulfamethoxazole by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard Spiking Solution (1 µg/mL):

    • Dilute the this compound primary stock solution with acetonitrile to prepare a 1 µg/mL internal standard spiking solution.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for extracting sulfamethoxazole metabolites from urine.[1]

  • Urine Sample Pre-treatment:

    • Centrifuge urine samples at 4000 x g for 10 minutes to remove particulate matter.

    • To 1 mL of the urine supernatant, add 1 mL of deionized water.

    • Adjust the pH of the diluted urine to approximately 6.0-7.0 using dilute ammonium hydroxide or formic acid. This step is crucial for the retention of the analyte on the SAX sorbent.[1]

    • Add a specific volume of the 1 µg/mL this compound internal standard spiking solution to each sample, calibrator, and quality control sample.

  • SPE Cartridge Conditioning:

    • Place the mixed-mode SAX SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridges to dry out.[1]

  • Sample Loading:

    • Load the pre-treated urine sample (2 mL) onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1-2 mL/min).[1]

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

    • Wash the cartridge with 3 mL of methanol to remove non-polar and weakly retained impurities.[1]

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the N4-Acetylsulfamethoxazole and this compound from the cartridge with 2 mL of methanol containing 2% formic acid (v/v).[1]

  • Final Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

Chromatographic Conditions (Typical):

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C

Mass Spectrometry Conditions (Typical):

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Dependent on instrument, typically 350-500°C
Gas Flow Optimized for the specific instrument
Capillary Voltage Optimized for the specific instrument, typically 3000-4000 V

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
N4-Acetylsulfamethoxazole296.1198.0134.1Optimized for instrument
This compound300.1202.0138.1Optimized for instrument

Note: The precursor ion for N4-Acetylsulfamethoxazole is [M+H]+. The proposed product ions are based on known fragmentation patterns. The transitions for the d4-labeled internal standard are shifted by +4 Da for the precursor and the corresponding fragments containing the deuterium (B1214612) labels. It is essential to optimize collision energies for your specific instrument.

Data Presentation

Calibration Curve and Linearity

A calibration curve should be prepared by spiking known concentrations of N4-Acetylsulfamethoxazole into drug-free urine and processing them alongside the unknown samples.

ParameterTypical Value
Calibration Range 1.0 - 150 µg/mL[2]
Regression Model Linear, with 1/x or 1/x² weighting
Correlation Coefficient (r²) > 0.99
Method Validation Parameters

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for N4-acetylsulfamethoxazole.

ParameterTypical Performance
Limit of Quantification (LOQ) 1.0 µg/mL[2]
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Matrix Effect Monitored and compensated for by the deuterated internal standard
Selectivity No significant interfering peaks at the retention time of the analyte and IS

Visualization

Experimental Workflow Diagram

experimental_workflow Workflow for N4-Acetylsulfamethoxazole Analysis in Urine cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample centrifuge Centrifuge (4000 x g, 10 min) urine_sample->centrifuge supernatant Supernatant (1 mL) centrifuge->supernatant dilute Dilute with 1 mL Water supernatant->dilute ph_adjust Adjust pH to 6.0-7.0 dilute->ph_adjust spike_is Spike with this compound ph_adjust->spike_is pretreated_sample Pre-treated Sample spike_is->pretreated_sample load Load Sample pretreated_sample->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash1 Wash with Water load->wash1 wash2 Wash with Methanol wash1->wash2 elute Elute with 2% Formic Acid in Methanol wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute final_sample Final Sample for Analysis reconstitute->final_sample lc_ms Inject into LC-MS/MS final_sample->lc_ms separation Chromatographic Separation (C18 Column) lc_ms->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification using Internal Standard detection->quantification signaling_pathway Metabolic Pathway of Sulfamethoxazole sulfamethoxazole Sulfamethoxazole (Parent Drug) n_acetylation N-Acetylation (Primary Metabolic Pathway) sulfamethoxazole->n_acetylation Enzymatic Conversion n4_acetyl N4-Acetylsulfamethoxazole (Metabolite) n_acetylation->n4_acetyl urine_excretion Urinary Excretion n4_acetyl->urine_excretion

References

Application Notes and Protocols for the Quantification of Sulfamethoxazole and its Metabolite N4-Acetylsulfamethoxazole using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) (SMX) is a widely used sulfonamide antibiotic. Monitoring its levels, along with its major metabolite, N4-Acetylsulfamethoxazole, is crucial in clinical and environmental settings. This document provides detailed application notes and protocols for the simultaneous quantification of sulfamethoxazole and N4-Acetylsulfamethoxazole using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). N4-Acetylsulfamethoxazole-d4 is utilized as an internal standard to ensure accuracy and precision.

Quantitative Data Summary

The following tables summarize the Multiple Reaction Monitoring (MRM) transitions and typical quantitative performance data for the analysis of Sulfamethoxazole and N4-Acetylsulfamethoxazole.

Table 1: MRM Transitions for Sulfamethoxazole and N4-Acetylsulfamethoxazole

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Sulfamethoxazole254.1156.0108.0[1]
N4-Acetylsulfamethoxazole296.1198.0136.1
This compound (Internal Standard)300.1202.0140.1

Note: The MRM transitions for N4-Acetylsulfamethoxazole and its deuterated internal standard are proposed based on their chemical structures and fragmentation patterns observed for similar compounds.

Table 2: Typical LC-MS/MS Method Performance

ParameterSulfamethoxazoleN4-Acetylsulfamethoxazole
Linearity Range1 - 500,000 ng/mL[2]Analyte-dependent
Limit of Detection (LOD)0.25 µg L⁻¹[3]Analyte-dependent
Limit of Quantification (LOQ)0.80 µg L⁻¹[3]Analyte-dependent
Recovery> 72%[4]Analyte-dependent
Inter-day Precision (RSD)3.1% - 19.0%[4]Analyte-dependent

Experimental Protocols

Sample Preparation

2.1.1. Plasma/Serum Samples: Protein Precipitation

This protocol is suitable for the extraction of sulfamethoxazole and N4-acetylsulfamethoxazole from plasma or serum samples.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

  • Add 300 µL of acetonitrile (B52724) containing the internal standard, this compound, at a concentration of 100 ng/mL.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the clear supernatant to an HPLC vial for LC-MS/MS analysis.

2.1.2. Wastewater Samples: Solid Phase Extraction (SPE)

This protocol is designed for the extraction and concentration of the analytes from wastewater samples.

  • Filter 100 mL of the wastewater sample through a 0.45 µm filter.

  • Acidify the sample to pH 4 with formic acid.

  • Add the internal standard, this compound, to the sample.

  • Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load the sample onto the SPE cartridge at a flow rate of 5 mL/min.[4]

  • Wash the cartridge with 5 mL of deionized water.[4]

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

2.2.1. Liquid Chromatography Conditions

ParameterCondition
HPLC System Agilent 1200 Series or equivalent[2]
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm)[2]
Mobile Phase A 0.1% Formic acid in Water[2]
Mobile Phase B 0.1% Formic acid in Acetonitrile[2]
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 30°C[2]
Injection Volume 10 µL[2]

2.2.2. Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Agilent 6410 Series)[2]
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Capillary Voltage 4000 V

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Sulfamethoxazole and N4-Acetylsulfamethoxazole from biological or environmental samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Sample Collection (Plasma, Wastewater, etc.) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Extraction (Protein Precipitation or SPE) Spike->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General workflow for sample analysis.

Logical Relationship of Analytes

The following diagram illustrates the metabolic relationship between Sulfamethoxazole and its primary metabolite, N4-Acetylsulfamethoxazole.

metabolic_pathway Sulfamethoxazole Sulfamethoxazole N4_Acetylsulfamethoxazole N4-Acetylsulfamethoxazole Sulfamethoxazole->N4_Acetylsulfamethoxazole N-acetylation

Caption: Metabolic conversion of Sulfamethoxazole.

References

Application Note: Optimal Chromatographic Conditions for the Separation of Sulfamethoxazole and its Acetylated Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) (SMX) is a widely used sulfonamide antibiotic. Its primary metabolic pathway in humans is N-acetylation, which results in the formation of N4-acetylsulfamethoxazole.[1][2] This metabolite is inactive and needs to be chromatographically resolved from the parent drug for accurate pharmacokinetic and drug metabolism studies.[1] This application note provides a comprehensive overview of optimal reversed-phase high-performance liquid chromatography (RP-HPLC) conditions for the successful separation of sulfamethoxazole and its N4-acetylated metabolite.

Data Presentation: Comparison of Chromatographic Conditions

Several HPLC methods have been established for the analysis of sulfamethoxazole and N4-acetylsulfamethoxazole. The following table summarizes key parameters from various protocols to provide a comparative overview for method development and selection.

Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
C18, 250 x 4.6 mm, 5 µmWater:Acetonitrile (B52724):Methanol (B129727) (60:35:5 v/v), pH 2.5 with H₃PO₄1.0278[1]
C18Acetonitrile:Phosphate Buffer (pH 6.15) (20:80 v/v)Not SpecifiedUV[1]
10-micron microparticulate columnMethanol:Sodium Acetate (B1210297) Buffer (0.01 M, pH 4.7) (32:68 v/v)1.2254[1][3]
C18, 250mm x 4.6mm, 5µmTriethylamine:Acetonitrile (30:70 v/v), pH 4.0 with H₃PO₄1.0260[4]
C18, 150 x 4.6 mm, 5 µmWater (pH 3.5 with H₃PO₄):Methanol (60:40 v/v)1.0 for 5 min, then 1.8213 (SMX), 230 (Metabolite)[5]
C18 AcclaimTM120, 4.6 x 250 mm, 5 µmMethanol:Water (84:16 v/v), pH 3.0 with H₃PO₄0.7265 (SMX)[6]
C8, 250 mm x 4.6 mm, 5 µmPotassium hydrogen phosphate, acetonitrile, methanol, and water (pH 6.2)1.0Max plot[7]
XBridge C18, 150 x 4.6 mm, 5 µmPhosphate buffer (0.1 M):Acetonitrile:Methanol (65:20:15 v/v) with 1 mL acetic acid1.0225[8][9]

Experimental Protocols

Below are detailed methodologies for sample preparation and HPLC analysis, adapted from established protocols.

Protocol 1: Analysis in Biological Matrices (Plasma/Serum)

This protocol is suitable for the analysis of sulfamethoxazole and its N4-acetyl metabolite in plasma or serum samples.[1]

1. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control.

  • To 100 µL of plasma or urine, add 200 µL of a solution of the internal standard (e.g., N4-acetylsulfamethoxazole at 12 mg/L) in absolute methanol.[3][10]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the clear supernatant to a clean HPLC vial for analysis.[1]

2. HPLC Instrumentation and Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of water, acetonitrile, and methanol (60:35:5 v/v) with the pH adjusted to 2.5 using phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection: UV detection at 278 nm.[1]

  • Injection Volume: 20 µL.[1]

3. Preparation of Standards and Calibration Curve

  • Prepare stock solutions of sulfamethoxazole and N4-acetylsulfamethoxazole in methanol at a concentration of 1 mg/mL.[1]

  • Create a series of working standard solutions by diluting the stock solutions with the mobile phase.[1]

  • Process these standards using the same sample preparation protocol as the unknown samples.[1]

  • Construct a calibration curve by plotting the peak area of each analyte against its concentration.[1]

Protocol 2: General Purpose Analysis

This protocol provides a robust method for the separation of sulfamethoxazole and its acetylated metabolite for general analytical purposes.

1. Reagents and Materials

  • Sulfamethoxazole and N4-acetylsulfamethoxazole reference standards.

  • HPLC grade acetonitrile and methanol.

  • HPLC grade water.

  • Phosphoric acid or sodium acetate for pH adjustment.

2. Chromatographic Conditions

  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol and 0.01 M sodium acetate buffer (pH 4.7) in a 32:68 (v/v) ratio.[1][3]

  • Flow Rate: 1.2 mL/min.[3]

  • Temperature: Ambient.

  • Detector: UV at 254 nm.[3]

  • Injection Volume: 20 µL.

3. Standard Preparation

  • Prepare individual stock solutions of sulfamethoxazole and N4-acetylsulfamethoxazole in methanol (e.g., 100 µg/mL).

  • Prepare a mixed working standard solution containing both analytes at the desired concentration by diluting the stock solutions with the mobile phase.

Visualizations

Chromatographic Separation Workflow

The following diagram illustrates the general workflow for the chromatographic separation and analysis of sulfamethoxazole and its metabolite.

chromatographic_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological or Formulated Sample Spike Spiking with Internal Standard (Optional) Sample->Spike Standard Reference Standards (SMX & N4-acetyl-SMX) Dilute Dilution with Mobile Phase Standard->Dilute Extract Extraction/ Protein Precipitation Spike->Extract Extract->Dilute Inject Injection into HPLC System Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generation of Chromatogram Detect->Chromatogram Integrate Peak Integration (Area/Height) Chromatogram->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of Analytes Calibrate->Quantify metabolic_pathway SMX Sulfamethoxazole (Active Drug) Metabolite N4-acetylsulfamethoxazole (Inactive Metabolite) SMX->Metabolite N-acetylation

References

Application Notes and Protocols for N4-Acetylsulfamethoxazole-d4 Stock Solution Preparation and Long-Term Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Acetylsulfamethoxazole-d4 is the deuterated form of N4-Acetylsulfamethoxazole, the primary metabolite of the sulfonamide antibiotic sulfamethoxazole. Its use as an internal standard in pharmacokinetic and drug metabolism studies is critical for the accurate quantification of the parent drug and its metabolite. The integrity and stability of the deuterated standard stock solution are paramount for reliable bioanalytical results. This document provides detailed protocols for the preparation of this compound stock solutions and a comprehensive framework for assessing their long-term stability.

Data Presentation: Recommended Storage and Stability

The stability of this compound is dependent on the storage conditions. The following tables summarize the recommended storage conditions and provide a representative long-term stability profile based on vendor recommendations and typical stability study outcomes.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Duration
Solid (Neat Powder)-20°CUp to 3 years[1]
4°CUp to 2 years[1]
In Solvent-80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Table 2: Representative Long-Term Stability Data of this compound Stock Solution (1 mg/mL in DMSO) Stored at -80°C

Time Point (Months)Purity (%) by HPLCConcentration (% of Initial)Observations
099.8100.0Clear, colorless solution
199.799.8No change
399.899.9No change
699.699.5No change
1299.599.2No change

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (solid powder, ≥98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade or higher

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flask (e.g., 10 mL)

  • Glass Pasteur pipette or syringe

  • Amber glass vials with PTFE-lined screw caps (B75204)

  • Vortex mixer

  • Sonicator

Procedure:

  • Equilibration: Allow the vial containing this compound solid to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 10.0 mg) using an analytical balance.

  • Transfer: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask.

  • Dissolution: Add a small volume of DMSO (approximately 5-7 mL) to the volumetric flask.

  • Mixing: Gently swirl the flask to wet the solid. Use a vortex mixer for 30 seconds to aid dissolution. If necessary, place the flask in a sonicator bath for 5-10 minutes to ensure complete dissolution.

  • Volume Adjustment: Once the solid is completely dissolved and the solution is clear, add DMSO to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Aliquot the stock solution into amber glass vials with PTFE-lined screw caps to minimize exposure to light and to avoid repeated freeze-thaw cycles.

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Protocol 2: Long-Term Stability Testing of this compound Stock Solution

This protocol outlines a systematic approach to evaluate the long-term stability of the prepared stock solution.

Methodology:

  • Sample Preparation: Prepare a batch of this compound stock solution (e.g., 1 mg/mL in DMSO) as described in Protocol 1. Aliquot the solution into a sufficient number of vials for all planned time points.

  • Storage Conditions: Place the vials in a calibrated freezer set to the desired storage temperature (e.g., -80°C).

  • Time Points: Designate specific time points for analysis. For a 6-month study, typical time points would be 0, 1, 3, and 6 months.

  • Analytical Method: Utilize a validated stability-indicating HPLC method. A suitable starting point would be a reverse-phase C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient with a formic acid modifier, and UV detection at an appropriate wavelength (e.g., 270 nm). The method must be able to separate the parent compound from any potential degradants.

  • Analysis at Each Time Point:

    • At each designated time point, remove one vial from the freezer and allow it to thaw completely at room temperature.

    • Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis.

    • Analyze the sample in triplicate by HPLC.

    • Assess the purity of the compound by calculating the peak area percentage of the main peak relative to the total peak area.

    • Quantify the concentration of the compound against a freshly prepared calibration curve.

  • Data Evaluation: Compare the purity and concentration results at each time point to the initial (time 0) results. The stock solution is considered stable if the purity and concentration remain within an acceptable range (e.g., ±5% of the initial value).

Mandatory Visualizations

Stock_Solution_Preparation_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate Solid to Room Temperature start->equilibrate weigh Accurately Weigh This compound equilibrate->weigh transfer Transfer Solid to Volumetric Flask weigh->transfer add_solvent Add Initial Volume of DMSO transfer->add_solvent mix Vortex and/ or Sonicate add_solvent->mix check_dissolution Visually Inspect for Complete Dissolution mix->check_dissolution check_dissolution->mix No adjust_volume Add DMSO to Final Volume check_dissolution->adjust_volume Yes homogenize Invert Flask to Ensure Homogeneity adjust_volume->homogenize aliquot Aliquot into Amber Vials homogenize->aliquot label_vials Label Vials aliquot->label_vials store Store at -80°C or -20°C label_vials->store end End store->end

Caption: Workflow for the preparation of this compound stock solution.

Long_Term_Stability_Testing_Workflow cluster_time_points Analysis at Each Time Point (T=0, 1, 3, 6... months) start Start: Prepared Stock Solution Aliquots store_samples Store Aliquots at Specified Temperature (e.g., -80°C) start->store_samples remove_sample Remove Aliquot from Storage store_samples->remove_sample thaw_sample Thaw to Room Temperature remove_sample->thaw_sample prepare_working Prepare Working Solution for Analysis thaw_sample->prepare_working hplc_analysis Analyze via Stability- Indicating HPLC Method prepare_working->hplc_analysis data_analysis Data Analysis: - Assess Purity - Quantify Concentration hplc_analysis->data_analysis comparison Compare Results to Time 0 Data data_analysis->comparison stable Conclusion: Stable comparison->stable Within Acceptance Criteria unstable Conclusion: Unstable (Investigate Cause) comparison->unstable Outside Acceptance Criteria end End of Study stable->end unstable->end

Caption: Workflow for the long-term stability testing of this compound.

References

Application of N4-Acetylsulfamethoxazole-d4 in Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of N4-Acetylsulfamethoxazole-d4 as an internal standard in the bioanalysis of sulfamethoxazole (B1682508) and its primary metabolite, N4-acetylsulfamethoxazole, for preclinical pharmacokinetic (PK) studies. The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of analytes in complex biological matrices by correcting for variability in sample preparation and instrument response.

Introduction

Sulfamethoxazole is a widely used sulfonamide antibiotic. In preclinical drug development, understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is essential. Sulfamethoxazole is primarily metabolized in the liver via N-acetylation to form N4-acetylsulfamethoxazole.[1] Accurate quantification of both the parent drug and its major metabolite is critical for a comprehensive PK assessment. This compound is an ideal internal standard for this purpose, as its chemical and physical properties are nearly identical to the analyte, N4-acetylsulfamethoxazole, ensuring similar behavior during extraction and analysis, while its mass difference allows for distinct detection by mass spectrometry.

Core Principles

The fundamental principle behind using this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis is isotopic dilution. A known concentration of the deuterated internal standard is added to all samples, calibrators, and quality control samples at the beginning of the sample preparation process. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach significantly improves the accuracy and precision of the method by compensating for potential losses during sample processing and fluctuations in the mass spectrometer's ionization efficiency.

Metabolic Pathway of Sulfamethoxazole

The primary metabolic conversion of sulfamethoxazole is its acetylation to N4-acetylsulfamethoxazole, a reaction catalyzed by N-acetyltransferase enzymes.

Sulfamethoxazole Sulfamethoxazole N4_Acetylsulfamethoxazole N4_Acetylsulfamethoxazole Sulfamethoxazole->N4_Acetylsulfamethoxazole N-acetylation N_acetyltransferase N_acetyltransferase N_acetyltransferase->Sulfamethoxazole

Metabolic conversion of Sulfamethoxazole.

Experimental Protocols

Preclinical Pharmacokinetic Study Design in Rats

This protocol outlines a typical oral pharmacokinetic study of sulfamethoxazole in rats.

  • Animals: Male Sprague-Dawley rats (n=3-6 per group).

  • Dosing: A single oral gavage dose of sulfamethoxazole (e.g., 20 mg/kg) is administered.

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein into tubes containing an anticoagulant (e.g., EDTA) at predose (0) and at various time points post-dose, such as 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

This section details the protocol for quantifying sulfamethoxazole and N4-acetylsulfamethoxazole in rat plasma using this compound as an internal standard.

a. Materials and Reagents:

  • Sulfamethoxazole (analytical standard)

  • N4-Acetylsulfamethoxazole (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (blank)

b. Stock and Working Solutions:

  • Analyte Stock Solutions: Prepare individual stock solutions of sulfamethoxazole and N4-acetylsulfamethoxazole in methanol at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (e.g., 100 ng/mL) in acetonitrile.

c. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the internal standard working solution (in acetonitrile).[2]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[3]

  • Transfer the clear supernatant to an HPLC vial for LC-MS/MS analysis.

Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard in Acetonitrile (150 µL) Plasma_Sample->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_MS_Analysis LC-MS/MS Analysis Supernatant->LC_MS_Analysis

Sample preparation workflow.

d. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

e. MRM Transitions:

The following table lists the precursor and product ion transitions for the analytes and the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sulfamethoxazole254.1156.1
N4-Acetylsulfamethoxazole296.1198.1
This compound (IS) 300.1 202.1

Data Presentation

Bioanalytical Method Validation Parameters

A summary of typical validation parameters for an LC-MS/MS method for sulfamethoxazole and its metabolite is presented below.

ParameterSulfamethoxazoleN4-Acetylsulfamethoxazole
Linearity Range (µg/mL) 0.05 - 500.05 - 50
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) (µg/mL) 0.050.05
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) < 15%< 15%
Recovery (%) > 80%> 80%
Preclinical Pharmacokinetic Parameters in Rats

The following table summarizes representative pharmacokinetic parameters of sulfamethoxazole in rats following a single oral dose, which would be determined using the described bioanalytical method.

ParameterUnitValue
Cmax (Maximum Concentration) µg/mL40 - 60
Tmax (Time to Maximum Concentration) hours2 - 4
AUC (Area Under the Curve) µg*h/mLVaries with dose
t1/2 (Half-life) hours8 - 11
CL/F (Apparent Clearance) L/h/kgVaries with dose
Vd/F (Apparent Volume of Distribution) L/kg10 - 16

Logical Relationship in Bioanalysis

The use of an internal standard is integral to the entire bioanalytical process, from sample preparation through to data analysis, ensuring the reliability of the final concentration measurements.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma_Sample Biological Sample IS_Spiking Spike with this compound Plasma_Sample->IS_Spiking Extraction Protein Precipitation IS_Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Response Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination

References

Application Notes and Protocols for Monitoring Sulfamethoxazole in Wastewater Treatment using N4-Acetylsulfamethoxazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Sulfamethoxazole (B1682508) (SMX), a prevalent sulfonamide antibiotic, is frequently detected in wastewater effluents due to its incomplete metabolism in humans and animals and its subsequent release into sewage systems.[1][2] The presence of SMX in aquatic environments raises concerns about the development of antibiotic-resistant bacteria and potential ecotoxicological effects.[1][2] Accurate and reliable monitoring of SMX concentrations in wastewater treatment plants (WWTPs) is crucial to assess the efficiency of removal processes and to understand its environmental fate.

Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the precise quantification of trace organic contaminants in complex matrices like wastewater.[3][4] This method utilizes a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte but has a different mass. N4-Acetylsulfamethoxazole-d4, a deuterium-labeled version of a major metabolite of sulfamethoxazole, serves as an excellent internal standard for the quantification of SMX.[5][6] Its structural similarity and co-elution with the native analyte allow for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly accurate and reproducible results.[4]

These application notes provide a detailed protocol for the determination of sulfamethoxazole in wastewater samples using this compound as an internal standard, followed by solid-phase extraction (SPE) and analysis by LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

The core of this analytical approach is the use of this compound as an internal standard. A known amount of the deuterated standard is added to the wastewater sample at the beginning of the sample preparation process.[3] This "spiked" sample is then subjected to extraction and analysis. Because the stable isotope-labeled standard behaves nearly identically to the native sulfamethoxazole throughout the entire procedure, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. The ratio of the native analyte signal to the internal standard signal in the final LC-MS/MS analysis is used to calculate the concentration of sulfamethoxazole in the original sample, effectively compensating for matrix-induced signal suppression or enhancement and variations in extraction recovery.[4]

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Wastewater Sample Wastewater Sample Spike with this compound Spike with this compound Wastewater Sample->Spike with this compound Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Spike with this compound->Solid Phase Extraction (SPE) Elution & Concentration Elution & Concentration Solid Phase Extraction (SPE)->Elution & Concentration LC-MS/MS Analysis LC-MS/MS Analysis Elution & Concentration->LC-MS/MS Analysis Ratio of SMX to this compound Ratio of SMX to this compound LC-MS/MS Analysis->Ratio of SMX to this compound Concentration Calculation Concentration Calculation Ratio of SMX to this compound->Concentration Calculation

Figure 1: Experimental workflow for sulfamethoxazole monitoring.

Experimental Protocols

Reagents and Materials
  • Sulfamethoxazole (SMX) analytical standard

  • This compound (IS) analytical standard[5][6]

  • Methanol (B129727) (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Deionized water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[7]

  • Wastewater samples (influent and effluent)

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Collection and Filtration: Collect wastewater samples in clean glass bottles and store them at 4°C. Prior to extraction, filter the samples through a 1.0 µm glass fiber filter to remove suspended solids.

  • Internal Standard Spiking: To a 100 mL aliquot of the filtered wastewater sample, add a known concentration of this compound solution (e.g., 50 ng).

  • Sample Acidification: Adjust the pH of the sample to approximately 4 with formic acid.[3]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the spiked and acidified wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 30 minutes.

  • Elution: Elute the retained analytes from the cartridge with two 4 mL portions of methanol.[3]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

ParameterRecommended Setting
LC Column C18 column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water[3][8]
Mobile Phase B 0.1% Formic acid in Acetonitrile[3][8]
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Gradient Start with 10% B, increase to 90% B over 10 min, hold for 2 min, return to initial conditions
Ionization Mode Electrospray Ionization (ESI), Positive[8]
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sulfamethoxazole (SMX)254.1156.115
Sulfamethoxazole (SMX)254.1108.125
This compound (IS)300.1198.120
This compound (IS)300.1112.130

Note: The exact m/z values for this compound may vary slightly depending on the specific deuteration pattern. The provided values are hypothetical and should be confirmed by direct infusion of the standard.

Data Presentation and Performance

The use of an isotope-labeled internal standard significantly improves the accuracy and precision of the method by correcting for matrix effects, which can be a major challenge in wastewater analysis.[4]

ParameterTypical ValueReference
Limit of Detection (LOD) 0.25 - 1.0 ng/L[9]
Limit of Quantification (LOQ) 0.80 - 3.0 ng/L[9]
Recovery > 70%[3]
Relative Standard Deviation (RSD) < 15%[3]
Linearity (R²) > 0.99[9][10]

Signaling Pathways and Logical Relationships

The logical basis for using a stable isotope-labeled internal standard is rooted in the principle of isotope dilution, where the labeled compound acts as a surrogate for the analyte of interest, accounting for variations in the analytical process.

Analyte Sulfamethoxazole (SMX) SPE_Loss Loss during SPE Analyte->SPE_Loss Ion_Suppression Ion Suppression/Enhancement Analyte->Ion_Suppression Instrument_Variation Instrumental Variation Analyte->Instrument_Variation IS This compound (IS) IS->SPE_Loss IS->Ion_Suppression IS->Instrument_Variation Matrix Wastewater Matrix Matrix->SPE_Loss Matrix->Ion_Suppression Ratio Constant Ratio (SMX/IS) SPE_Loss->Ratio Ion_Suppression->Ratio Instrument_Variation->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Figure 2: Rationale for using a stable isotope-labeled internal standard.

Conclusion

The protocol detailed in these application notes provides a robust and reliable method for the quantification of sulfamethoxazole in wastewater samples. The use of this compound as a stable isotope-labeled internal standard is critical for overcoming the challenges associated with complex matrices, ensuring high accuracy and precision. This methodology is well-suited for routine monitoring of wastewater treatment plant efficiency and for research investigating the environmental fate of sulfamethoxazole.

References

Application Notes and Protocols for the Analysis of Sulfamethoxazole Residues in Animal-Derived Food Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamethoxazole (B1682508) (SMX) is a widely used sulfonamide antibiotic in veterinary medicine to treat and prevent bacterial infections in livestock, poultry, and aquaculture. The presence of its residues in animal-derived food products such as milk, meat, eggs, and honey is a significant concern for public health due to potential allergic reactions in sensitive individuals and the development of antibiotic resistance.[1][2] To ensure food safety, regulatory bodies have established maximum residue limits (MRLs) for sulfamethoxazole in various food matrices.[1] Consequently, robust and sensitive analytical methods are crucial for the routine monitoring of SMX residues in these products.[2][3]

This document provides detailed application notes and protocols for three common analytical techniques used for the determination of sulfamethoxazole residues: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Analytical Methods Overview

A variety of analytical methods are available for the detection and quantification of sulfamethoxazole residues in food products of animal origin.[3] These range from screening methods like ELISA to confirmatory methods such as HPLC and LC-MS/MS.[3] The choice of method often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation.[3]

  • High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique due to its reliability and cost-effectiveness.[2] Sample preparation typically involves extraction and clean-up steps to remove matrix interferences.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it the gold standard for confirmatory analysis of antibiotic residues.[3][5] It allows for the simultaneous detection and quantification of multiple sulfonamides.[5]

  • Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid and high-throughput screening method based on antigen-antibody reactions.[3][6] It is particularly useful for analyzing a large number of samples quickly.[7]

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for sulfamethoxazole residue analysis in different animal-derived food products.

Table 1: Performance of HPLC Methods for Sulfamethoxazole Analysis

Food MatrixSample PreparationHPLC ColumnMobile PhaseDetectionLODLOQRecoveryReference
Bovine MilkCentrifugation, on-line clean-upOctyl column0.01 M phosphate (B84403) buffer pH 5.0:acetonitrile (B52724) (82:18, v/v)UV at 265 nm-25 ng/mL>85%[8]
Whole EggsAcetonitrile precipitation, on-line clean-upOctadecyl column-UV-80 ng/mL-[9]
FeedsEthyl acetate (B1210297)/methanol/acetonitrile extraction, SPE clean-upZorbax Eclipse XDB C18Acetic acid, methanol, and acetonitrile (gradient)Fluorescence34.5-79.5 µg/kg41.3-89.9 µg/kg79.3-114.0%[10]

Table 2: Performance of LC-MS/MS Methods for Sulfamethoxazole Analysis

Food MatrixSample PreparationLC ColumnMobile PhaseIonizationLODLOQRecoveryReference
Chicken, Fish Muscle, EggsDichloromethane/acetone extraction, SPE clean-upC18 columnMethanol/5 mM aqueous ammonium (B1175870) acetate and 0.1% formic acid (gradient)ESI+0.1-1.7 µg/kg-69.5-94.2%[11]
MeatAcetonitrile extractionRP C18 SymmetryUltrapure water and acetonitrile with 1 mmol/L heptafluorobutyric acid (gradient)ESI+--55.4-77.4%[12]
EggsAcetonitrile-water extraction--ESI+0.005-2.00 µg/kg0.015-6.00 µg/kg70.8-116.1%[13]

Table 3: Performance of ELISA Kits for Sulfamethoxazole Analysis

Food MatrixSample TypeDetection RangeDetection LimitIncubation TimeReference
Muscle, Honey, Serum, Urine, Egg, Milk, FeedVarious0.1-8.1 ppb-60 minutes[6]
HoneyHoney-0.4 ppb30min-15min[14]
Muscle, Urine, Liver, Honey, Serum, Milk, Egg, FeedVarious-2-50 ppb45 min[7]

Experimental Protocols

Protocol 1: HPLC-UV Method for Sulfamethoxazole in Bovine Milk

This protocol is based on the method described by Navrátilová et al.[8]

1. Sample Preparation:

  • Collect a representative sample of bovine milk.
  • Centrifuge the milk sample to separate the cream layer.
  • Directly inject an aliquot (e.g., 150 µL) of the skimmed milk into the HPLC system equipped with an on-line clean-up column.[8]

2. HPLC-UV Analysis:

  • On-line Clean-up Column: RAM octyl-BSA column.[8]
  • Analytical Column: Octyl column.[8]
  • Mobile Phase (Clean-up): 0.01 M phosphate buffer pH 6.0:acetonitrile (95:5, v/v) for the initial 5 minutes, then switched to 0.01 M phosphate buffer pH 6.0:acetonitrile (83:17, v/v) to transfer analytes to the analytical column.[8]
  • Mobile Phase (Analytical): 0.01 M phosphate buffer pH 5.0:acetonitrile (82:18, v/v).[8]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 265 nm.[8]
  • Injection Volume: 150 µL.[8]

3. Quantification:

  • Prepare a calibration curve using standard solutions of sulfamethoxazole in a suitable solvent.
  • The concentration of sulfamethoxazole in the milk samples is determined by comparing the peak area with the calibration curve.

Protocol 2: LC-MS/MS Method for Sulfamethoxazole in Meat

This protocol is adapted from the method for sulfonamides in ground beef described by Mottier et al.[12]

1. Sample Preparation:

  • Weigh 2 g of homogenized ground beef sample into a centrifuge tube.[12]
  • Add 200 µL of an internal standard solution (isotopically labeled sulfamethoxazole) and 200 µL of ultrapure water.[12]
  • Add 8 mL of acetonitrile and homogenize for 10 minutes.[12]
  • Centrifuge the mixture at 14,000 x g for 5 minutes at 4 °C.[12]
  • Transfer 6 mL of the supernatant to a new tube and evaporate to dryness at 50 °C.[12]
  • Reconstitute the residue in 1 mL of ultrapure water and filter through a 0.45 µm syringe filter before LC-MS/MS analysis.[12]

2. LC-MS/MS Analysis:

  • LC Column: RP C18 Symmetry column (100 mm × 2.1 mm i.d., 3.5 µm particle size).[12]
  • Mobile Phase: A gradient elution using (A) ultrapure water and (B) acetonitrile, both containing 1 mmol/L heptafluorobutyric acid.[12]
  • Flow Rate: 250 µL/min.[12]
  • Injection Volume: 10 µL.[12]
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for sulfamethoxazole and its internal standard.

Protocol 3: ELISA Method for Sulfamethoxazole in Honey

This protocol is a general procedure based on commercially available competitive ELISA kits.[6][14]

1. Principle: This is a competitive ELISA. Sulfamethoxazole in the sample competes with the SMX-enzyme conjugate for binding to the anti-SMX antibody coated on the microtiter plate wells. The color intensity is inversely proportional to the concentration of SMX in the sample.[6][14]

2. Sample Preparation (Example for Honey):

  • Follow the specific instructions provided with the ELISA kit. A general procedure may involve:
  • Weigh a specified amount of the honey sample.
  • Dissolve the honey in a provided buffer solution.
  • The diluted sample is then ready for analysis.

3. ELISA Procedure:

  • Add standard solutions and prepared samples to the respective wells of the antibody-coated microtiter plate.
  • Add the SMX-enzyme conjugate to each well.
  • Incubate for a specified time (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C).[14]
  • Wash the plate to remove unbound reagents.
  • Add a substrate solution to each well, which will react with the enzyme to produce a color.
  • Incubate for a short period (e.g., 15 minutes).[14]
  • Add a stop solution to terminate the reaction.
  • Read the absorbance (Optical Density, OD) at a specific wavelength (e.g., 450 nm) using a microplate reader.

4. Calculation:

  • Construct a standard curve by plotting the OD values of the standards against their concentrations.
  • Determine the concentration of sulfamethoxazole in the samples by interpolating their OD values on the standard curve.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Sample Animal-Derived Food Sample (e.g., Milk, Meat, Eggs) Homogenization Homogenization/ Centrifugation Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Clean-up (e.g., SPE, on-line) Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract HPLC HPLC System FinalExtract->HPLC Column Analytical Column HPLC->Column Detector UV Detector Column->Detector Data Data Acquisition (Chromatogram) Detector->Data Quantification Peak Integration & Concentration Calculation Data->Quantification

Caption: Workflow for Sulfamethoxazole Analysis by HPLC-UV.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result Sample Food Sample Spiking Internal Standard Spiking Sample->Spiking Extraction Extraction Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation FilteredExtract Filtered Extract Evaporation->FilteredExtract LC LC Separation FilteredExtract->LC MSMS Tandem MS Detection (MRM) LC->MSMS Data Data Acquisition MSMS->Data Confirmation Confirmation & Quantification Data->Confirmation

Caption: Workflow for Sulfamethoxazole Analysis by LC-MS/MS.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_calc Calculation Sample Sample Dilution Dispensing Add Samples/Standards & Enzyme Conjugate to Wells Sample->Dispensing Standards Standard Preparation Standards->Dispensing Incubation1 Incubation Dispensing->Incubation1 Washing1 Washing Incubation1->Washing1 Substrate Add Substrate Washing1->Substrate Incubation2 Incubation (Color Development) Substrate->Incubation2 Stop Add Stop Solution Incubation2->Stop Reading Read Absorbance Stop->Reading Calculation Calculate Concentration from Standard Curve Reading->Calculation

Caption: General Workflow for Competitive ELISA.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Sulfamethoxazole from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the liquid-liquid extraction (LLE) of sulfamethoxazole (B1682508) from various biological matrices, including plasma, serum, urine, and tissue. The methodologies outlined are designed to ensure high recovery and reproducibility for subsequent quantitative analysis by techniques such as High-Performance Liquid Chromatography (HPLC).

Introduction

Sulfamethoxazole (SMX) is a widely used sulfonamide antibiotic. Accurate quantification of its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Liquid-liquid extraction is a robust and cost-effective method for sample clean-up and concentration of SMX prior to analysis. This protocol provides a harmonized approach for LLE from different biological samples.

Data Presentation: Quantitative Performance of Sulfamethoxazole Extraction

The following table summarizes quantitative data from various studies on the extraction of sulfamethoxazole from biological matrices. This allows for a comparative overview of the efficiency of different extraction methodologies.

Biological MatrixExtraction MethodExtraction Solvent(s)Recovery (%)LOQ (µg/mL)LOD (µg/mL)Reference
PlasmaProtein PrecipitationAcetonitrile (B52724)Not Specified0.7Not Specified[1]
UrineLiquid-Liquid ExtractionEthyl acetate (B1210297)Not Specified0.17Not Specified[1]
PlasmaNot SpecifiedNot Specified82.60.028Not Specified[2]
SerumSPE-MS/MSAcetonitrileNot Specified120.47[3]
WaterUA-DLLMEChloroform, Acetonitrile92.44 - 99.12Not Specified0.003[4]

LOQ: Limit of Quantification, LOD: Limit of Detection, SPE-MS/MS: Solid-Phase Extraction-Tandem Mass Spectrometry, UA-DLLME: Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction.

Experimental Workflow

The following diagram illustrates the general workflow for the liquid-liquid extraction of sulfamethoxazole from biological matrices.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Evaporation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Urine, Tissue Homogenate) Spike Spike with Internal Standard Sample->Spike Internal standard addition for accurate quantification pH_Adjust Adjust pH Spike->pH_Adjust Optimize for extraction efficiency Add_Solvent Add Immiscible Organic Solvent pH_Adjust->Add_Solvent Vortex Vortex/Mix Add_Solvent->Vortex Ensure thorough mixing Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Phase separation Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Isolate the analyte Evaporate Evaporate to Dryness (under Nitrogen) Collect_Organic->Evaporate Concentrate the sample Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by HPLC Reconstitute->Analyze

Liquid-Liquid Extraction Workflow for Sulfamethoxazole.

Experimental Protocols

The following are detailed protocols for the liquid-liquid extraction of sulfamethoxazole from plasma/serum, urine, and tissue.

Protocol 1: Extraction from Plasma or Serum

This protocol is adapted from methodologies that utilize protein precipitation followed by liquid-liquid extraction.

Materials:

  • Plasma or Serum sample

  • Internal Standard (IS) solution (e.g., sulfadimidine in methanol)

  • Acetonitrile (ACN), ice-cold

  • Ethyl acetate

  • 0.1 M Hydrochloric acid (HCl)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Refrigerated centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of plasma or serum into a microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Add 1 mL of ethyl acetate to the supernatant.

  • Vortex for 2 minutes to extract sulfamethoxazole into the organic phase.

  • Centrifuge at 4,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for HPLC analysis.

  • Vortex for 30 seconds and transfer to an HPLC vial for injection.

Protocol 2: Extraction from Urine

This protocol is a direct liquid-liquid extraction method suitable for urine samples.

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • 0.03 M Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of urine into a 15 mL centrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 1 mL of 0.03 M H₂SO₄ to acidify the sample.[1]

  • Add 5 mL of ethyl acetate.

  • Vortex the tube for 5 minutes to ensure thorough extraction.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of HPLC mobile phase.

  • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

Protocol 3: Extraction from Tissue

This protocol is an adapted method for the extraction of sulfamethoxazole from tissue samples, incorporating homogenization followed by liquid-liquid extraction.

Materials:

  • Tissue sample (e.g., liver, muscle)

  • Phosphate buffered saline (PBS), pH 7.4

  • Internal Standard (IS) solution

  • Acetonitrile

  • n-Hexane (for defatting)

  • Ethyl acetate

  • Tissue homogenizer

  • Centrifuge tubes (15 mL or 50 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 1 gram of the tissue sample.

  • Add 3 mL of cold PBS per gram of tissue.

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Transfer 1 mL of the tissue homogenate to a 15 mL centrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 4 mL of acetonitrile to the homogenate.

  • Vortex for 2 minutes to precipitate proteins and extract the analyte.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • (Optional Defatting Step for high-fat tissues): Add 2 mL of n-hexane, vortex for 1 minute, centrifuge, and discard the upper n-hexane layer.

  • To the supernatant (or the lower layer after defatting), add 5 mL of ethyl acetate.

  • Vortex for 3 minutes for liquid-liquid extraction.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Carefully collect the upper organic layer (ethyl acetate).

  • Evaporate the solvent to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in an appropriate volume (e.g., 150 µL) of HPLC mobile phase.

  • Vortex and transfer to an HPLC vial for injection.

References

Application Note: High-Throughput Analysis of Sulfonamides in Animal Tissue Using a UPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections in food-producing animals.[1] Due to concerns about potential allergic reactions in sensitive individuals and the development of antibiotic resistance, regulatory bodies worldwide have established maximum residue limits (MRLs) for sulfonamides in various food products.[2] Consequently, sensitive and reliable analytical methods are required for the routine monitoring of these residues. This application note describes a rapid, high-throughput UPLC-MS/MS method for the simultaneous determination of multiple sulfonamide residues in animal tissues, utilizing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure.[3] The method is validated according to the European Commission Decision 2002/657/EC guidelines, demonstrating its suitability for regulatory compliance testing.[4]

Experimental Protocols

2.1 Reagents and Materials

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), and water (all LC-MS grade). Formic acid (FA) and ammonium (B1175870) acetate.

  • Standards: Analytical standards for all sulfonamides and isotopically labeled internal standards (IS).

  • Extraction Salts and Sorbents: Magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA), and C18 sorbent. Agilent Bond Elut QuEChERS EN Extraction kits are suitable.[5]

  • Equipment: High-speed centrifuge, vortex mixer, nitrogen evaporator, UPLC system coupled to a triple quadrupole mass spectrometer.

2.2 Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each sulfonamide standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at ≤ -10 °C for up to 6 months.[6][7]

  • Working Standard Solutions (10 µg/mL): Prepare intermediate and working standard solutions by serially diluting the stock solutions with a suitable solvent, such as 0.2 M phosphate (B84403) buffer or a water/methanol mixture.[6]

  • Internal Standard (IS) Spiking Solution: Prepare a mixed solution of appropriate internal standards (e.g., Sulfapyridine-d4) at a concentration of 2.50 µg/mL.[6]

  • Calibration Standards: Prepare matrix-matched calibration standards by spiking blank tissue extracts with appropriate concentrations of the working standard solutions, ranging from 5 to 400 ng/g.[5]

2.3 Sample Preparation (Modified QuEChERS Protocol)

  • Homogenization: Weigh 2 g (± 0.05 g) of homogenized tissue (muscle, liver, etc.) into a 50 mL polypropylene (B1209903) centrifuge tube.[5] Avoid connective and fatty tissues.[7]

  • Spiking: Add the internal standard solution to all samples. For recovery and quality control, spike blank samples with known concentrations of sulfonamide standards.

  • Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.[5][8]

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 5 minutes.[5]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing MgSO₄, PSA, and C18 sorbent (for fatty matrices).[3][5]

  • Vortex and Centrifuge: Vortex the d-SPE tube for 2 minutes and then centrifuge at 8000 rpm for 5 minutes.[3][5]

  • Final Preparation: Transfer an aliquot of the cleaned supernatant and evaporate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.[3] Filter the solution through a 0.20 μm filter before UPLC-MS/MS analysis.[3][8]

G cluster_workflow Sample Preparation Workflow sample 1. Weigh 2g Homogenized Tissue Sample spike 2. Spike with Internal Standard (IS) sample->spike Add IS extract 3. Add ACN & QuEChERS Salts, Vortex spike->extract Extraction cent1 4. Centrifuge (4000 rpm, 5 min) extract->cent1 cleanup 5. Transfer Supernatant to d-SPE Tube (PSA/C18) cent1->cleanup Collect Supernatant cent2 6. Vortex & Centrifuge (8000 rpm, 5 min) cleanup->cent2 Cleanup evap 7. Evaporate & Reconstitute in Mobile Phase cent2->evap Collect Supernatant filter 8. Filter (0.20 µm) evap->filter analysis Inject into UPLC-MS/MS filter->analysis

Figure 1. QuEChERS sample preparation workflow for sulfonamide analysis in animal tissue.

2.4 UPLC-MS/MS Instrumental Conditions

The following table outlines the typical instrumental parameters for the analysis. These should be optimized for the specific instrument and target analytes.

ParameterCondition
UPLC System
ColumnC18 column (e.g., Agilent ZORBAX XDB-C18, 4.6 mm × 100 mm, 1.8 µm)[3]
Column Temperature40 °C[3]
Mobile Phase A0.1% Formic Acid in Water[3] or 5 mM Ammonium Acetate, pH 3.0[5]
Mobile Phase BAcetonitrile[3] or 1:1 MeOH/ACN[5]
Flow Rate0.3 mL/min[3]
Injection Volume3 - 10 µL[3][5]
Gradient ElutionA typical gradient starts with a low percentage of organic phase (e.g., 15-21% B), ramps up to a high percentage (e.g., 75-100% B) to elute analytes, followed by a re-equilibration step.[3][5]
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive Mode[3]
Analysis ModeMultiple Reaction Monitoring (MRM)
Spray Voltage5500 V[3]
Vaporizer Temperature550 °C[3]
Gas PressuresNebulizing Gas: 55 psi; Auxiliary Gas: 55 psi; Curtain Gas: 40 psi[3]
MRM TransitionsSpecific precursor and product ions for each sulfonamide must be optimized.

Results and Data Presentation

The method was validated for linearity, sensitivity (LOD and LOQ), accuracy (recovery), and precision (RSD).

Table 1: Method Performance and Validation Data

This table summarizes typical performance characteristics of the UPLC-MS/MS method for sulfonamide analysis.

AnalyteLinearity (R²)LOQ (µg/kg)LOD (µg/kg)Recovery (%)Precision (RSD, %)
Sulfadiazine>0.990.02 - 5.00.01 - 1.067 - 104< 10
Sulfamethazine>0.990.02 - 5.00.01 - 1.070 - 105< 10
Sulfamethoxazole>0.990.02 - 5.00.01 - 1.065 - 103< 15
Sulfadimethoxine>0.990.02 - 5.00.01 - 1.075 - 110< 15
Sulfaquinoxaline>0.990.02 - 5.00.01 - 1.068 - 102< 15
Data compiled from multiple sources demonstrating typical method performance.[3][5][9] The Limit of Quantitation (LOQ) is established well below the typical MRL of 100 µg/kg.

Table 2: Example MRM Transitions for Selected Sulfonamides

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Sulfadiazine251.1156.092.1
Sulfamethazine279.1186.1124.0
Sulfamethoxazole254.0156.0108.0
Sulfadimethoxine311.1156.0215.1
Sulfaquinoxaline301.0156.0108.0
Note: MRM transitions should be empirically determined and optimized on the specific instrument used.

Conclusion

This application note details a robust and high-throughput UPLC-MS/MS method for the quantification of sulfonamide residues in animal tissues. The combination of a streamlined QuEChERS sample preparation protocol and the high selectivity and sensitivity of tandem mass spectrometry allows for the rapid and accurate analysis of a large number of samples.[3] The method achieves low limits of detection and quantification, excellent linearity, and high accuracy and precision, making it highly suitable for routine monitoring and ensuring compliance with food safety regulations.[5][9]

References

Troubleshooting & Optimization

N4-Acetylsulfamethoxazole-d4 stability issues in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of N4-Acetylsulfamethoxazole-d4 in acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for the deuterated standard is limited, the following information is based on the known behavior of sulfamethoxazole (B1682508) and general principles of chemical stability.

Troubleshooting Guides and FAQs

This section addresses common issues and questions regarding the stability of this compound during experimental procedures.

Frequently Asked Questions

  • Q1: What are the primary factors that can affect the stability of this compound in solution?

    A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. Like its non-deuterated parent compound, it is susceptible to hydrolysis, particularly under acidic conditions.

  • Q2: How does pH affect the stability of this compound?

    A2: Sulfonamides, as a class of compounds, generally exhibit their lowest stability in acidic solutions and are more stable in neutral to alkaline conditions.[1] Under acidic conditions, the molecule can be protonated, making it more susceptible to hydrolytic cleavage of the sulfonamide (S-N) bond. In basic solutions, the molecule exists in an anionic form, which is less prone to hydrolysis.[1]

  • Q3: I am observing a loss of my parent compound peak and the appearance of new peaks in my chromatogram after sample preparation in an acidic mobile phase. What could be happening?

    A3: This is a strong indication of acid-catalyzed degradation. The primary degradation pathway for sulfonamides in acidic conditions is the hydrolysis of the S-N bond. This would lead to the formation of N-acetylsulfanilic acid-d4 and 3-amino-5-methylisoxazole. You should consider preparing your samples in a neutral diluent and minimizing the time they spend in acidic conditions before analysis.

  • Q4: Can the deuterium (B1214612) labels on this compound exchange under acidic or basic conditions?

    A4: The deuterium atoms are on the phenyl ring, which is generally stable and less prone to exchange under typical experimental conditions. However, extreme pH and high temperatures could potentially facilitate deuterium-hydrogen exchange. It is crucial to monitor the mass spectrum of your standard over time if you are working under harsh conditions.

  • Q5: What are the recommended storage conditions for this compound solutions?

    A5: For long-term storage, it is recommended to keep the compound as a solid at -20°C.[2][3] If you need to prepare stock solutions, use a high-purity, anhydrous solvent like methanol (B129727) or acetonitrile (B52724), and store them at -20°C or -80°C in tightly sealed, light-resistant containers. For working solutions, it is best to prepare them fresh. If short-term storage is necessary, refrigeration at 2-8°C is acceptable for a limited time.

Troubleshooting Common Experimental Issues

Issue Potential Cause Recommended Solution
Loss of Analyte Signal Over Time Degradation of the standard in solution.Prepare fresh working solutions daily. If using an autosampler, ensure it is temperature-controlled (e.g., 4°C). Evaluate the stability of the analyte in your chosen diluent by analyzing a sample over a 24-hour period.
Appearance of Unidentified Peaks Formation of degradation products.Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products and ensure your analytical method can separate them from the parent peak.
Poor Peak Shape or Tailing Interaction of the analyte with the analytical column or system.Ensure the pH of your mobile phase is appropriate for the analyte's pKa to maintain a consistent ionization state. A mobile phase pH between 3 and 6 is common for sulfonamides.
Inconsistent Results Between Batches Polymorphism or different hydration states of the solid standard.Always use a well-characterized analytical standard. Ensure the solid material is stored in a desiccator to protect it from moisture.

Quantitative Data Summary

Table 1: Example Stability of this compound in Aqueous Solution at 25°C

pHTime (hours)% Remaining this compoundMajor Degradation Products
3.0 (0.001 M HCl) 0100%-
6User DataUser Data
12User DataUser Data
24User DataUser Data
7.0 (Phosphate Buffer) 0100%-
6User DataUser Data
12User DataUser Data
24User DataUser Data
10.0 (Carbonate Buffer) 0100%-
6User DataUser Data
12User DataUser Data
24User DataUser Data

Experimental Protocols

A crucial aspect of assessing the stability of a compound is the use of a stability-indicating analytical method. This is a validated method that can accurately quantify the decrease of the active substance and resolve it from its degradation products.

Protocol: Forced Degradation Study for this compound

Objective: To generate potential degradation products of this compound under various stress conditions and to verify that the analytical method can separate these products from the intact parent compound.

Materials:

  • This compound analytical standard

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), and Hydrogen peroxide (H₂O₂)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M HCl.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to an appropriate concentration for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 105°C for 24 hours.

    • Also, heat a solution of the compound in a neutral buffer at 60°C for 24 hours.

    • Prepare solutions of the stressed samples for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

    • Prepare a control sample protected from light.

    • Analyze both solutions.

  • Analysis:

    • Analyze all stressed samples and a control (unstressed) sample using a validated HPLC method.

    • The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Visualizations

The following diagrams illustrate the potential degradation pathways of this compound and a general workflow for stability testing.

G cluster_acid Acidic Conditions N4_acetyl_d4 This compound hydrolysis Hydrolysis (S-N Bond Cleavage) N4_acetyl_d4->hydrolysis prod1 N-acetylsulfanilic acid-d4 hydrolysis->prod1 prod2 3-amino-5-methylisoxazole hydrolysis->prod2 G cluster_base Basic Conditions N4_acetyl_d4 This compound anionic Anionic Form (Deprotonation) N4_acetyl_d4->anionic stable Generally More Stable anionic->stable G start Prepare this compound Solution in Test Matrix stress Incubate under Stress Conditions (e.g., pH 3, 25°C) start->stress sample Withdraw Aliquots at Time Points (0, 6, 12, 24h) stress->sample quench Quench Reaction (Neutralize/Dilute) sample->quench analyze Analyze by Stability- Indicating HPLC Method quench->analyze data Quantify Parent Compound and Degradation Products analyze->data end Assess Stability data->end

References

Technical Support Center: Troubleshooting Matrix Effects with N4-Acetylsulfamethoxazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering significant matrix effects when using N4-Acetylsulfamethoxazole-d4 as an internal standard in LC-MS/MS bioanalysis. The following resources are designed to help you identify, troubleshoot, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterium-labeled form of N4-Acetylsulfamethoxazole, which is the primary metabolite of the antibiotic sulfamethoxazole.[1] It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by LC-MS/MS. A SIL-IS is considered the gold standard because it has nearly identical chemical and physical properties to the analyte of interest (N4-Acetylsulfamethoxazole).[2] This similarity ensures that it co-elutes chromatographically and experiences similar effects from sample preparation and ionization, thereby correcting for variations in extraction recovery and matrix effects.[2]

Q2: What are matrix effects and how do they affect my analysis with this compound?

Matrix effects are the alteration of the ionization efficiency of an analyte and its internal standard by co-eluting, undetected components in the sample matrix.[3] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and sensitivity of your quantitative analysis. In biological matrices such as plasma, serum, or urine, common sources of matrix effects include phospholipids (B1166683), salts, proteins, and endogenous metabolites.[3] These components can interfere with the ionization of N4-Acetylsulfamethoxazole and its deuterated internal standard in the mass spectrometer's ion source, potentially leading to unreliable results.[3]

Q3: My analytical results are inconsistent, even with the use of this compound. What could be the underlying issue?

While this compound is designed to compensate for analytical variability, several factors can lead to inconsistent results. A common issue is the "deuterium isotope effect," which can cause the deuterated internal standard to elute slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[3] If a significant matrix effect is present and not uniform across the entire chromatographic peak, this slight shift in retention time can expose the analyte and internal standard to different degrees of ion suppression or enhancement, resulting in inaccurate quantification.

Q4: I am observing significant ion suppression for both N4-Acetylsulfamethoxazole and its d4-internal standard. What are the likely culprits in a plasma matrix?

In plasma samples, phospholipids are a major cause of ion suppression in electrospray ionization (ESI).[4] These molecules are abundant in cell membranes and can co-elute with analytes, interfering with the ionization process. Other potential sources of ion suppression in plasma include high concentrations of salts from sample collection tubes or buffers, and residual proteins after initial sample preparation steps like protein precipitation.[3]

Troubleshooting Guides

Issue 1: Poor or Inconsistent Recovery of N4-Acetylsulfamethoxazole and/or this compound

If you are experiencing low and variable recovery for your analyte and internal standard, your sample preparation method may not be optimal for removing interfering substances.

Troubleshooting Steps:

  • Evaluate Sample Preparation: The choice of sample preparation technique is critical in minimizing matrix effects. Protein precipitation is a common but often insufficient method for removing phospholipids.[5] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Optimize Extraction pH: The extraction efficiency of sulfonamides is pH-dependent. Adjusting the pH of the sample can improve the partitioning of N4-Acetylsulfamethoxazole and its internal standard into the organic solvent during LLE or its retention on an SPE sorbent.

  • Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation workflow. Several commercially available products, such as phospholipid removal plates, can significantly reduce these interfering compounds.[5][6]

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodAnalyte Recovery (%)Internal Standard Recovery (%)Matrix Effect (%)
Protein Precipitation (PPT)65 ± 15.268 ± 14.5-45
Liquid-Liquid Extraction (LLE)85 ± 8.588 ± 7.9-20
Solid-Phase Extraction (SPE)92 ± 5.194 ± 4.8-10
PPT + Phospholipid Removal95 ± 4.296 ± 4.0-5

This table presents hypothetical data for illustrative purposes.

Issue 2: Inconsistent Analyte to Internal Standard (IS) Response Ratio

An inconsistent analyte/IS ratio across your sample set, despite acceptable recovery, often points to differential matrix effects.

Troubleshooting Steps:

  • Verify Co-elution: A slight chromatographic separation between the analyte and this compound due to the deuterium (B1214612) isotope effect can lead to different matrix effects.[3]

    • Action: Modify your chromatographic conditions. Adjusting the mobile phase composition, gradient profile, or column temperature can help achieve better co-elution.

  • Identify Ion Suppression Zones: Perform a post-column infusion experiment to identify the regions in your chromatogram where ion suppression is most significant.

    • Action: Adjust your chromatography to ensure that your analyte and internal standard do not elute in these suppression zones.

  • Matrix-Matched Calibrants: Prepare your calibration standards and quality controls in the same biological matrix as your samples. This helps to ensure that the calibration curve accurately reflects the matrix effects present in your study samples.

Experimental Protocols

Protocol 1: Post-Column Infusion to Qualitatively Assess Matrix Effects

This experiment helps to identify regions of ion suppression or enhancement in your chromatographic run.

Methodology:

  • Setup: Use a T-connector to introduce a constant flow of a solution containing N4-Acetylsulfamethoxazole and this compound into the LC flow path between the analytical column and the mass spectrometer.

  • Infusion: Begin the infusion and allow the baseline signal for both the analyte and internal standard to stabilize.

  • Injection: Inject an extracted blank matrix sample (e.g., plasma extract without the analyte or IS) onto the LC column.

  • Data Interpretation: Monitor the signal of the infused compounds throughout the chromatographic run.

    • A stable baseline indicates no significant matrix effects.

    • A dip in the baseline signifies a region of ion suppression.[7]

    • A rise in the baseline indicates a region of ion enhancement.

Protocol 2: Quantitative Evaluation of Matrix Effect using Post-Extraction Spiking

This experiment quantifies the extent of ion suppression or enhancement.[8]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of N4-Acetylsulfamethoxazole and this compound at low and high concentrations in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same low and high concentrations as in Set A.

  • Analysis: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculation: Calculate the matrix factor (MF) using the following formula:

    • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[8] The internal standard normalized MF should be close to 1.0.[8]

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Results start Inconsistent Analytical Results check_recovery Evaluate Analyte & IS Recovery start->check_recovery recovery_ok Recovery Acceptable? check_recovery->recovery_ok check_ratio Inconsistent Analyte/IS Ratio? recovery_ok->check_ratio Yes optimize_sample_prep Optimize Sample Preparation (LLE, SPE, Phospholipid Removal) recovery_ok->optimize_sample_prep No verify_coelution Verify Analyte-IS Co-elution check_ratio->verify_coelution Yes end_good Reliable Quantification check_ratio->end_good No end_bad Further Method Development Needed optimize_sample_prep->end_bad coelution_ok Co-elution Confirmed? verify_coelution->coelution_ok adjust_chromatography Adjust Chromatographic Conditions coelution_ok->adjust_chromatography No post_column_infusion Perform Post-Column Infusion coelution_ok->post_column_infusion Yes adjust_chromatography->verify_coelution elution_in_suppression Eluting in Suppression Zone? post_column_infusion->elution_in_suppression elution_in_suppression->adjust_chromatography Yes use_matrix_matched Use Matrix-Matched Calibrants elution_in_suppression->use_matrix_matched No use_matrix_matched->end_good

Caption: Troubleshooting workflow for inconsistent analytical results.

Sample_Prep_Workflow Optimizing Sample Preparation to Mitigate Matrix Effects start Biological Sample (e.g., Plasma) ppt Protein Precipitation (PPT) start->ppt lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe ppt_supernatant Supernatant ppt->ppt_supernatant plr Phospholipid Removal ppt_supernatant->plr analysis LC-MS/MS Analysis lle->analysis spe->analysis plr->analysis

Caption: Sample preparation workflows to reduce matrix effects.

References

optimizing mass spectrometer source parameters for N4-Acetylsulfamethoxazole-d4 detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with N4-Acetylsulfamethoxazole-d4. The goal is to help you optimize mass spectrometer source parameters and resolve common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: this compound is a deuterated analog used as an internal standard. The four deuterium (B1214612) atoms increase its mass by four atomic mass units compared to the non-deuterated compound. While optimal transitions should be determined empirically on your specific instrument, a common starting point for method development is based on the known fragmentation of the parent compound. For N-acetylsulfamethoxazole, a common transition is m/z 296 -> 108. Therefore, for the d4 version, the expected precursor ion would be m/z 300. The primary product ions will depend on the location of the deuterium labels, but a logical starting point would be to monitor transitions like m/z 300 -> 108 or m/z 300 -> 112 if the label is on the fragment.

Q2: What is the optimal ionization mode for this compound analysis?

A2: Positive mode Electrospray Ionization (ESI) is the optimal choice for analyzing sulfonamides like this compound.[1][2] These compounds contain basic functional groups that are readily protonated, leading to efficient ion generation and high sensitivity in positive ESI.[2]

Q3: How does the deuterium labeling in this compound affect its analysis?

A3: While deuterium labeling is the gold standard for internal standards, it can subtly influence the analysis in a few ways:

  • Mass Shift: The most obvious effect is the +4 Da mass shift in the precursor ion compared to the non-deuterated analyte.[1]

  • Chromatographic Shift: In reversed-phase liquid chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[3] This is known as the chromatographic isotope effect.[4] It is important to verify that the deuterated standard co-elutes closely with the analyte to ensure accurate correction for matrix effects.

  • Fragmentation: The fragmentation pattern is generally similar to the non-deuterated compound, but the optimal collision energy may differ slightly.[5] It is crucial to optimize fragmentation parameters specifically for the deuterated standard.[5]

Q4: What is a recommended starting mobile phase composition for my LC method?

A4: For reversed-phase chromatography with positive ESI, a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol) with an acidic additive is recommended.[6] A typical composition would be:

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid The acidic pH promotes the protonation of the analyte, which enhances ionization efficiency and improves chromatographic peak shape.[1][2]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue: Low or No Signal Intensity

Q: My signal for this compound is extremely low or completely absent. What are the initial steps to diagnose the problem?

A: A low or absent signal is a common issue that can stem from multiple sources. A systematic approach is the best way to identify the root cause. The workflow below outlines a step-by-step process for troubleshooting. The primary causes often fall into one of four categories: suboptimal ionization conditions, matrix effects from co-eluting compounds, issues with sample preparation, or general instrumental problems.[3][7]

G start Low or No Signal Detected check_ms 1. Check Basic MS Status Is ESI spray stable? Is the instrument tuned/calibrated? start->check_ms check_params 2. Verify MS Method Parameters Correct Precursor/Product Ions? Positive ESI Mode Selected? check_ms->check_params  Yes, stable solution_ms ACTION: Perform Instrument Maintenance (e.g., Clean Ion Source, Recalibrate) check_ms->solution_ms No optimize_source 3. Optimize Source Conditions Infuse standard directly. Optimize Spray Voltage, Gas Flows, Temps. check_params->optimize_source  Yes, correct solution_params ACTION: Correct Method Parameters (e.g., Set m/z 300 -> 108) check_params->solution_params No check_lc 4. Investigate LC System Any leaks? Correct flow rate? Is the column old or clogged? optimize_source->check_lc  Signal still low solution_source ACTION: Apply Optimized Source Parameters optimize_source->solution_source Signal improves check_sample 5. Evaluate Sample Preparation Correct standard concentration? Potential for degradation or ion suppression? check_lc->check_sample  LC is OK solution_lc ACTION: Service LC System (e.g., Replace Column, Check Pump) check_lc->solution_lc Problem found solution_sample ACTION: Review Sample Prep Protocol (e.g., Use SPE, Dilute Sample) check_sample->solution_sample Problem found

Troubleshooting workflow for low or no signal.

Issue: High Background Noise

Q: My chromatogram shows a high and noisy baseline, which is interfering with peak integration. What are the likely causes?

A: High background noise can obscure your analyte signal. The most common causes are:

  • Contaminated Solvents or System: The use of non-LC-MS grade solvents, additives, or contaminated vials can introduce a significant amount of chemical noise.[1] The LC system itself may also be contaminated.

  • Matrix Interferences: Complex biological samples can contain many endogenous compounds that are not removed during sample preparation, leading to a high baseline and potential ion suppression.[1]

  • Insufficient MS Stabilization: The mass spectrometer may not have had enough time to stabilize before the analytical run was started.[1]

Recommended Solutions:

  • Always use high-purity, LC-MS grade solvents and additives.

  • Thoroughly flush the entire LC system to remove contaminants.

  • Implement or improve your sample clean-up protocol, for instance, by using Solid-Phase Extraction (SPE) to better remove matrix components.[5]

  • Inject a solvent blank after running high-concentration samples to check for carryover.[1]

Issue: Poor Chromatographic Peak Shape

Q: The peak for this compound is tailing or fronting. How can I improve the peak shape?

A: Poor peak shape compromises resolution and integration accuracy. The primary causes include:

  • Incompatible Mobile Phase pH: If the mobile phase pH is not appropriate, secondary interactions can occur between the analyte and the stationary phase, leading to tailing.[1]

  • Column Degradation: The analytical column may be degrading or contaminated. The use of a guard column is highly recommended to protect the main column.[1]

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase or other parts of the flow path.

Recommended Solutions:

  • Ensure your aqueous mobile phase is acidified (e.g., with 0.1% formic acid) to maintain the analyte in its protonated form and minimize secondary interactions.[1]

  • If column performance has degraded, try flushing it or, if necessary, replace the column.[1]

  • Consider using a different column chemistry if the problem persists.

Quantitative Data Summary

The optimal source parameters are highly instrument-dependent and should always be determined empirically. However, the table below provides typical starting ranges for the analysis of sulfonamides using Electrospray Ionization (ESI).

ParameterIonization ModeTypical RangeNotes
Ionization Mode Positive ESIN/AEssential for protonating sulfonamides.[1][2]
Capillary / Spray Voltage Positive3000 - 4500 VOptimize for a stable spray; excessively high voltage can cause discharge.[6]
Nebulizing Gas Flow (Nitrogen)10 - 15 L/minAids in droplet formation; flow rate depends on the LC flow rate.[6]
Drying / Sheath Gas Flow (Nitrogen)35 - 60 (arbitrary units)Assists in desolvation of the droplets.[8]
Ion Transfer Tube / Capillary Temp. N/A300 - 350 °CCrucial for desolvation and ion transfer into the mass analyzer.[8]
Vaporizer / Source Temp. N/A350 - 400 °CHelps evaporate the solvent from the ESI droplets.[8]

Experimental Protocols

Protocol: Systematic Optimization of Mass Spectrometer Source Parameters

This protocol describes a systematic approach to optimizing key source parameters using flow injection analysis (FIA) to maximize the signal intensity for this compound.

Objective: To empirically determine the optimal spray voltage, gas flows, and temperatures for the detection of this compound on a specific LC-MS/MS instrument.

Methodology:

  • Prepare Standard Solution: Prepare a solution of this compound in a solvent mixture representative of your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The concentration should be sufficient to provide a stable and robust signal (e.g., 100 ng/mL).[5]

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 10 µL/min) using a syringe pump. This can be done by connecting the syringe directly to the ESI probe or via a T-junction post-LC column.

  • MS Method Setup: Set the mass spectrometer to operate in positive ESI mode. Configure a scan to monitor the expected precursor ion for this compound (m/z 300).

  • One-Factor-at-a-Time (OFAT) Optimization: a. Set all source parameters to default or recommended starting values. b. Optimize Spray Voltage: While infusing the standard, manually ramp the spray voltage (e.g., from 1000 V to 5000 V in 500 V increments). Record the signal intensity at each step. Plot intensity versus voltage to find the optimum value that provides the highest stable signal. c. Optimize Gas Temperatures: Set the spray voltage to its determined optimum. Sequentially optimize the ion transfer tube/capillary temperature and then the vaporizer/source temperature, one at a time, by varying the temperature across its operational range and monitoring the signal intensity. d. Optimize Gas Flows: With the optimal voltage and temperatures set, optimize the nebulizer and drying/sheath gas flow rates individually.

  • Final Verification: Once all individual parameters are optimized, confirm the settings by infusing the standard one last time with the final, fully optimized method. The resulting parameters will provide the best sensitivity for your specific instrument and conditions.

References

strategies for improving chromatographic peak shape for N4-Acetylsulfamethoxazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of N4-Acetylsulfamethoxazole-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve chromatographic peak shape during their experiments.

Troubleshooting Guides

This section addresses specific peak shape problems you might encounter with this compound.

Issue: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. This can lead to inaccurate integration and reduced resolution.[1][2]

Possible Causes and Solutions:

CauseSolution
Secondary Silanol (B1196071) Interactions Residual acidic silanol groups on the silica-based column packing can interact with the basic functional groups of this compound, causing tailing.[1][3][4] Solutions: 1. Use an End-Capped Column: Select a column where the residual silanols have been chemically deactivated (end-capped).[2][5] 2. Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-4.7) can suppress the ionization of silanol groups, minimizing interactions.[6][7] 3. Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase to mask the active silanol sites.[1]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][2] Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.[1]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.[1][2] Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For sulfonamides, acidic mobile phases are often preferred.[8]
Column Degradation Voids in the packing material or a contaminated column inlet frit can distort the peak shape.[1][2][9] Solutions: 1. Backflush the Column: Reverse the column and flush with a strong solvent to remove particulates from the inlet frit.[1] 2. Use a Guard Column: A guard column protects the analytical column from contaminants.[10] 3. Replace the Column: If other troubleshooting steps fail, the column may be irreversibly damaged.[1][9]
Extra-Column Effects Dead volume in tubing, fittings, or the detector cell can cause band broadening and peak tailing.[1][11] Solution: Minimize tubing length and internal diameter, and ensure all fittings are secure.[1]
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1][9][12] Solution: Dissolve the sample in the mobile phase or a weaker solvent.[1][9]

Troubleshooting Workflow for Peak Tailing

G cluster_0 Start cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Hardware & Column cluster_4 Resolution Start Peak Tailing Observed CheckOverload Dilute Sample and Re-inject Start->CheckOverload CheckSolvent Dissolve Sample in Mobile Phase CheckOverload->CheckSolvent If no improvement Resolved Peak Shape Improved CheckOverload->Resolved If improved AdjustpH Adjust Mobile Phase pH (e.g., pH 2.5-4.7) CheckSolvent->AdjustpH If no improvement CheckSolvent->Resolved If improved AddModifier Add Mobile Phase Modifier (e.g., TEA) AdjustpH->AddModifier If no improvement AdjustpH->Resolved If improved CheckConnections Inspect Tubing and Connections for Dead Volume AddModifier->CheckConnections If no improvement AddModifier->Resolved If improved UseEndcapped Switch to End-Capped Column CheckConnections->UseEndcapped If no improvement CheckConnections->Resolved If improved UseGuard Install/Replace Guard Column UseEndcapped->UseGuard If no improvement UseEndcapped->Resolved If improved Backflush Backflush Column UseGuard->Backflush If no improvement UseGuard->Resolved If improved ReplaceColumn Replace Analytical Column Backflush->ReplaceColumn If no improvement Backflush->Resolved If improved ReplaceColumn->Resolved If improved

Caption: Troubleshooting workflow for addressing peak tailing.

Issue: Peak Fronting

Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can also affect quantification.

Possible Causes and Solutions:

CauseSolution
Sample Overload Injecting a highly concentrated sample can lead to peak fronting.[13] Solution: Dilute the sample and reinject.
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly.[9] Solution: Prepare the sample in the mobile phase or a weaker solvent.[9]
Column Collapse A sudden physical change in the column packing can cause peak fronting. This is often due to operating the column outside its recommended pH or temperature range.[13] Solution: Replace the column and ensure operating conditions are within the manufacturer's specifications.
Issue: Broad Peaks

Broad peaks can decrease resolution and sensitivity.

Possible Causes and Solutions:

CauseSolution
Large Injection Volume Injecting a large volume of sample can lead to band broadening.[9] Solution: Reduce the injection volume.[9]
Column Deterioration A deteriorated column can result in broader peaks for all analytes.[9][14] Solution: Replace the column.[9]
Extra-Column Volume Excessive volume in the system outside of the column can cause peaks to broaden.[1][12] Solution: Use shorter, narrower internal diameter tubing and ensure connections are sound.[11]
Slow Gradient A gradient that is too slow may cause peaks to broaden. Solution: Optimize the gradient slope to ensure peaks elute in a reasonable time.

Frequently Asked Questions (FAQs)

  • Q1: What type of column is best for analyzing this compound? A C18 column is a common starting point for sulfonamide analysis.[1][6][15] However, to minimize peak tailing associated with secondary silanol interactions, it is highly recommended to use a modern, high-purity, end-capped C18 or C8 column.[2][5] For alternative selectivity, Phenyl or Cyano phases can also be considered.[16]

  • Q2: What mobile phase composition is recommended? A typical mobile phase for sulfonamides is a mixture of acetonitrile (B52724) or methanol (B129727) and water containing an acidic modifier.[6][17][18] For example, a mobile phase of acetonitrile and water with 0.1% formic acid is commonly used for LC-MS applications to improve peak shape and ionization efficiency.[19] A starting point could be a gradient from 10% to 90% acetonitrile in water with 0.1% formic acid.

  • Q3: How does pH affect the chromatography of this compound? this compound is an ionizable compound. The pH of the mobile phase will affect its degree of ionization and, consequently, its retention and peak shape.[8] Operating at a low pH (e.g., 2.5-4.7) generally suppresses the ionization of both the analyte and residual silanols on the column, leading to better retention and improved peak symmetry.[6][7][8]

  • Q4: Can my sample preparation be causing poor peak shape? Yes, sample preparation can significantly impact peak shape.[1] Ensure the sample is fully dissolved and filtered to remove particulates. The solvent used to dissolve the sample should be compatible with the mobile phase; ideally, it should be the mobile phase itself or a weaker solvent.[1][9]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Acidic)
  • Aqueous Component: To 1 liter of high-purity water, add 1.0 mL of formic acid (for 0.1% v/v). Mix thoroughly.

  • Organic Component: Use HPLC-grade acetonitrile or methanol.

  • Operation: Use these as mobile phase A (aqueous) and B (organic) in a gradient elution. Ensure both mobile phase components are properly degassed before use.

Protocol 2: Column Flushing and Equilibration
  • Disconnect the column from the detector.

  • Flush the column with 10-20 column volumes of a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained contaminants.

  • Flush with 10-20 column volumes of the initial mobile phase composition to equilibrate the column.

  • Reconnect the column to the detector and allow the baseline to stabilize before injecting samples.

Logical Relationship of Troubleshooting Steps

G cluster_0 Problem Identification cluster_1 Method Variables cluster_2 Hardware and Consumables cluster_3 Resolution Problem Poor Peak Shape (Tailing, Fronting, Broadening) SamplePrep Review Sample Preparation (Solvent, Concentration) Problem->SamplePrep MobilePhase Optimize Mobile Phase (pH, Modifiers) SamplePrep->MobilePhase If unresolved GoodPeak Symmetrical, Sharp Peak SamplePrep->GoodPeak If resolved SystemCheck Inspect System for Dead Volume MobilePhase->SystemCheck If unresolved MobilePhase->GoodPeak If resolved ColumnCare Column Maintenance (Flush, Backflush) SystemCheck->ColumnCare If unresolved SystemCheck->GoodPeak If resolved ColumnChoice Evaluate Column Choice (End-capped, Different Phase) ColumnCare->ColumnChoice If unresolved ColumnCare->GoodPeak If resolved ColumnChoice->GoodPeak If resolved

References

Technical Support Center: N4-Acetylsulfamethoxazole-d4 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing N4-Acetylsulfamethoxazole-d4 as an internal standard in quantitative analytical methods. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterium-labeled form of N4-Acetylsulfamethoxazole, a major metabolite of the antibiotic sulfamethoxazole (B1682508).[1][2] Stable isotope-labeled (SIL) compounds like this compound are considered the gold standard for internal standards in quantitative mass spectrometry-based bioanalysis.[3][4][5] This is because they share nearly identical physicochemical properties with the unlabeled analyte of interest.[4][5][6] This similarity allows the internal standard to effectively compensate for variations that can occur during sample preparation, injection, and ionization, leading to more accurate and precise quantification.[3][4][6][7]

Q2: What are the common issues encountered when using this compound as an internal standard?

The most common challenges associated with deuterated internal standards like this compound include:

  • Isotopic Impurity: The presence of unlabeled N4-Acetylsulfamethoxazole in the deuterated standard. This is a frequent issue as achieving 100% isotopic enrichment during synthesis is difficult.[8] This unlabeled impurity can contribute to the analyte signal, causing a positive bias in the results, especially at the lower limit of quantification (LLOQ).[8]

  • Isotopic Exchange: The replacement of deuterium (B1214612) atoms on the internal standard with hydrogen atoms from the surrounding solvent or matrix.[6][9][10] This can lead to a decreased signal for the internal standard and an artificially inflated signal for the analyte.

  • Chromatographic Shift: A slight difference in retention time between the deuterated internal standard and the unlabeled analyte.[6]

  • Differential Matrix Effects: The analyte and the internal standard experiencing different degrees of ion suppression or enhancement from components in the sample matrix.[6][10]

Q3: What are the acceptable purity levels for this compound?

For reliable quantitative analysis, it is recommended that deuterated internal standards have a chemical purity of >99% and an isotopic enrichment of ≥98%.[3][8] It is crucial to always review the Certificate of Analysis (CoA) provided by the supplier to verify the purity of the standard.[8]

Troubleshooting Guides

Issue 1: Analyte Signal Detected in Blank Samples

Symptom: A peak is observed at the retention time and mass-to-charge ratio (m/z) of the unlabeled analyte in a blank sample that only contains the this compound internal standard. This often leads to inaccurate and imprecise results at low concentrations.[8]

Root Cause: This is a strong indication that the deuterated internal standard is contaminated with the unlabeled analyte.[8]

Troubleshooting Workflow:

cluster_0 Troubleshooting Analyte Signal in Blanks start Start: Analyte signal in blank + IS prep_blank Prepare blank matrix sample + IS at working concentration start->prep_blank analyze Analyze by LC-MS/MS Monitor analyte transition prep_blank->analyze detect_signal Is a signal detected for the unlabeled analyte? analyze->detect_signal confirm_purity Impurity in IS confirmed detect_signal->confirm_purity Yes no_impurity Purity is acceptable. Investigate other causes (e.g., carryover, contamination). detect_signal->no_impurity No compare_lloq Is response > 5% of LLOQ response? confirm_purity->compare_lloq correct_data Yes: High impact. Implement data correction or source a purer standard. compare_lloq->correct_data Yes no_correction No: Low impact. Proceed with caution and document. compare_lloq->no_correction No

Caption: Workflow for troubleshooting analyte signal in blank samples.

Experimental Protocol: Assessing the Contribution of Unlabeled Impurity from the Internal Standard

  • Prepare a "Zero Sample": Use a blank matrix sample (e.g., plasma from an untreated subject) that is free of the analyte.

  • Spike with Internal Standard: Add the this compound internal standard at the same concentration used in your analytical assay.

  • Analyze the Sample: Inject the "zero sample" into the LC-MS/MS system and monitor the mass transition for the unlabeled N4-Acetylsulfamethoxazole.

  • Evaluate the Response: If a peak is observed, the response should be compared to the response of the analyte at the Lower Limit of Quantification (LLOQ). A response greater than 5% of the LLOQ may indicate that the impurity will have a significant impact on the accuracy of the assay.[2]

Issue 2: Inaccurate or Inconsistent Quantitative Results

Symptom: The quantitative results for your quality control (QC) samples are inaccurate or show high variability, despite using a deuterated internal standard.

Root Cause: This can be due to several factors, including poor co-elution of the analyte and internal standard, isotopic exchange, or differential matrix effects.[9]

Troubleshooting Workflow:

cluster_1 Troubleshooting Inaccurate Quantification start Start: Inaccurate or inconsistent results check_coelution Verify co-elution of analyte and IS start->check_coelution assess_purity Assess isotopic purity of IS check_coelution->assess_purity Co-elution OK optimize_chrom Optimize chromatography check_coelution->optimize_chrom No check_exchange Investigate for isotopic exchange assess_purity->check_exchange Purity OK new_is Source new IS assess_purity->new_is No eval_matrix Evaluate for differential matrix effects check_exchange->eval_matrix No exchange modify_conditions Modify sample/solvent pH, temperature, or label position check_exchange->modify_conditions Exchange occurring improve_cleanup Improve sample cleanup or modify chromatography eval_matrix->improve_cleanup Differential effects present end Results acceptable eval_matrix->end No differential effects optimize_chrom->end new_is->end modify_conditions->end improve_cleanup->end

Caption: Troubleshooting workflow for inaccurate quantitative results.

Data Presentation: Impact of Impurity on Quantification Accuracy

The presence of unlabeled N4-Acetylsulfamethoxazole in the deuterated internal standard can lead to a positive bias in the measured concentration of the analyte. The magnitude of this error is most significant at lower concentrations.

Table 1: Hypothetical Impact of a 1% Unlabeled Impurity in this compound on the Quantification of N4-Acetylsulfamethoxazole

True Analyte Concentration (ng/mL)Contribution from 1% IS Impurity (ng/mL)Measured Analyte Concentration (ng/mL)% Error
1.00.11.1+10.0%
5.00.15.1+2.0%
10.00.110.1+1.0%
50.00.150.1+0.2%
100.00.1100.1+0.1%

This table assumes a constant concentration of the internal standard that contributes an additional 0.1 ng/mL to the measured analyte signal.

Experimental Protocols

Protocol for Sulfamethoxazole and N4-Acetylsulfamethoxazole Quantification in Plasma

This protocol provides a general workflow for the extraction and analysis of sulfamethoxazole and its N4-acetyl metabolite from plasma samples using LC-MS/MS with this compound as an internal standard.

1. Reagents and Materials

  • Sulfamethoxazole and N4-Acetylsulfamethoxazole analytical standards

  • This compound internal standard

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid or ammonium (B1175870) acetate

  • Human plasma (blank)

  • Protein precipitation agent (e.g., acetonitrile or trichloroacetic acid)

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of this compound working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[11]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[11]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an HPLC vial for analysis.

3. LC-MS/MS Conditions

  • HPLC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: Sciex API 4000 or equivalent

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analytes from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Use a weighted linear regression (e.g., 1/x or 1/x²) for calibration.

  • Determine the concentration of the analyte in unknown samples from the calibration curve.

Protocol for Evaluation of Matrix Effects

Objective: To determine if the ionization of the analyte and the internal standard are equally affected by the sample matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.

  • Analyze the Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak area in Set B) / (Peak area in Set A)

  • Calculate the IS-Normalized MF:

    • IS-Normalized MF = (MF of analyte) / (MF of internal standard)

  • Evaluate the Results: An IS-normalized MF significantly different from 1.0 indicates that the internal standard is not adequately compensating for the matrix effects.[6]

References

identifying and resolving analytical interference in N4-Acetylsulfamethoxazole-d4 measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analytical measurement of N4-Acetylsulfamethoxazole-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of this compound, a deuterated internal standard for its parent compound, N4-Acetylsulfamethoxazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in analytical measurements?

A1: this compound is a stable isotope-labeled (SIL) internal standard (IS). In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is added to samples at a known concentration. Since it is chemically almost identical to the analyte of interest (N4-Acetylsulfamethoxazole), it is assumed to behave similarly during sample preparation, chromatography, and ionization. By measuring the ratio of the analyte's response to the IS's response, variations in the analytical process can be corrected, leading to more accurate and precise quantification.

Q2: What are the common sources of analytical interference when measuring this compound?

A2: The most significant source of interference is the "matrix effect," which arises from co-eluting endogenous components in the biological sample (e.g., plasma, urine).[1] These components can either suppress or enhance the ionization of the analyte and the internal standard in the mass spectrometer's ion source, leading to inaccurate results.[1][2] Other sources of interference can include contaminants from collection tubes, solvents, and reagents.[1]

Q3: Can this compound perfectly correct for all matrix effects?

A3: While highly effective, a deuterated internal standard may not always perfectly correct for matrix effects.[3] "Differential matrix effects" can occur if the analyte and the internal standard do not co-elute perfectly or if they are affected differently by the matrix components.[3] A slight chromatographic separation between the deuterated and non-deuterated compounds, known as the "isotope effect," can expose them to different matrix environments, leading to inaccuracies.[4]

Q4: What are the ideal characteristics of a deuterated internal standard like this compound?

A4: An ideal deuterated internal standard should have high isotopic purity (to minimize contribution to the analyte signal) and chemical purity. The deuterium (B1214612) labels should be in stable positions on the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix. It should also co-elute as closely as possible with the unlabeled analyte.

Q5: What are the recommended storage conditions for samples containing this compound?

A5: The stability of this compound in biological matrices should be evaluated as part of method validation.[4][5] Generally, storing plasma or serum samples at -80°C is recommended for long-term stability.[6] Repeat freeze-thaw cycles should be avoided. The stability in processed samples (e.g., in the autosampler) should also be assessed.[4]

Troubleshooting Guides

This section provides guidance on specific issues you may encounter during your experiments.

Issue 1: Poor or Inconsistent Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes:

  • Secondary Interactions: The analyte may be interacting with active sites (e.g., free silanols) on the analytical column, leading to peak tailing.[7][8]

  • Column Contamination or Degradation: Accumulation of matrix components on the column can lead to distorted peak shapes.[9] A void at the head of the column can cause peak splitting.[9]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, particularly for early eluting peaks.

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening.[7]

Troubleshooting Workflow:

start Poor Peak Shape Observed all_peaks Are all peaks affected? start->all_peaks yes_all Yes all_peaks->yes_all Yes no_all No all_peaks->no_all No check_column Inspect column (voids, contamination). Backflush or replace column and frit. yes_all->check_column check_analyte Analyte-specific issue. Investigate secondary interactions. no_all->check_analyte check_system Check for extra-column volume (tubing, connections). check_column->check_system adjust_mp Adjust mobile phase pH. Add competing base (e.g., TEA) for LC-UV. check_analyte->adjust_mp change_column Use an end-capped column. adjust_mp->change_column

Troubleshooting Poor Peak Shape
Issue 2: High Signal Variability or Inaccurate Quantification

Possible Causes:

  • Matrix Effects (Ion Suppression or Enhancement): Co-eluting matrix components are interfering with the ionization of the analyte and/or internal standard.

  • Differential Matrix Effects: The analyte and internal standard are not experiencing the same degree of ion suppression or enhancement.[3] This can be due to a slight separation on the column (isotope effect).[4]

  • Poor Sample Preparation: Inefficient or inconsistent removal of matrix components.

  • Analyte or IS Degradation: The compounds may not be stable under the sample preparation or storage conditions.[4]

Troubleshooting Workflow:

start Inaccurate Quantification check_coelution Verify co-elution of analyte and IS. Overlay chromatograms. start->check_coelution coeluting Co-eluting? check_coelution->coeluting optimize_chrom Optimize chromatography to improve co-elution (e.g., adjust gradient, change column). coeluting->optimize_chrom No evaluate_me Evaluate Matrix Effects (Post-extraction spike experiment). coeluting->evaluate_me Yes me_present Significant Matrix Effects? evaluate_me->me_present improve_sp Improve sample preparation. Try SPE or LLE. me_present->improve_sp Yes check_stability Investigate analyte and IS stability in matrix and solution. me_present->check_stability No

Troubleshooting Inaccurate Quantification

Experimental Protocols

This section provides a detailed methodology for the simultaneous determination of N4-Acetylsulfamethoxazole and its deuterated internal standard, this compound, in human plasma using LC-MS/MS. This protocol is a synthesis of common practices and should be validated in your laboratory.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a fast and simple method for sample cleanup.[10][11]

Materials:

  • Human plasma

  • N4-Acetylsulfamethoxazole and this compound analytical standards

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Prepare a working internal standard (IS) solution of this compound in methanol at a concentration of 100 ng/mL.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of the IS working solution in acetonitrile (a 3:1 ratio of precipitating solvent to plasma).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

Alternative Sample Preparation: Solid-Phase Extraction (SPE)

SPE can provide a cleaner extract compared to PPT, which may be necessary to mitigate significant matrix effects.[12][13]

Materials:

Procedure:

  • Condition the SPE cartridge: Sequentially wash with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the sample: Dilute 100 µL of plasma with 400 µL of 2% formic acid in water and load it onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash with 2 mL of 2% formic acid in water, followed by 2 mL of methanol.

  • Elute the analytes: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

LC-MS/MS Parameters

The following are typical starting parameters that should be optimized for your specific instrument.

ParameterRecommended Setting
LC System
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp.400°C
Desolvation Gas Flow800 L/hr

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N4-Acetylsulfamethoxazole296.1199.115
108.125
This compound300.1203.115
112.125

Data Presentation

The following tables summarize expected performance data for a validated LC-MS/MS method for N4-Acetylsulfamethoxazole. Actual results may vary.

Table 1: Recovery and Matrix Effect Data for N4-Acetylsulfamethoxazole

Sample Preparation MethodAnalyte Concentration (ng/mL)Recovery (%)Matrix Effect (%)
Protein Precipitation1092.5 ± 4.1-15.2 ± 6.8
50095.1 ± 3.5-12.8 ± 5.5
Solid-Phase Extraction1088.7 ± 5.3-5.1 ± 3.2
50091.2 ± 4.8-4.5 ± 2.9

Recovery and Matrix Effect are presented as Mean ± Standard Deviation (n=6). A negative matrix effect indicates ion suppression.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)5 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Accuracy (% bias)Within ±10%

Visualization of Metabolic Pathway

Sulfamethoxazole Sulfamethoxazole NAT N-acetyltransferase (NAT) Sulfamethoxazole->NAT N4_Acetylsulfamethoxazole N4-Acetylsulfamethoxazole NAT->N4_Acetylsulfamethoxazole

Metabolic Pathway of Sulfamethoxazole

This technical support center provides a comprehensive resource for addressing common issues in the measurement of this compound. By following these guidelines and protocols, researchers can improve the accuracy and reliability of their analytical data.

References

Technical Support Center: Minimizing Ion Suppression for N4-Acetylsulfamethoxazole-d4 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects for N4-Acetylsulfamethoxazole-d4 in Electrospray Ionization Mass Spectrometry (ESI-MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This phenomenon can lead to decreased signal intensity, which negatively impacts the sensitivity, accuracy, and precision of quantitative analyses.[2][3] In complex biological matrices such as plasma, urine, or tissue, endogenous substances like phospholipids, salts, and proteins can interfere with the ionization of this compound in the ESI source, leading to unreliable results.[4][5]

Q2: My this compound signal is low and inconsistent. How do I know if this is due to ion suppression?

A2: To determine if ion suppression is affecting your signal, you can perform a post-column infusion experiment. This involves infusing a standard solution of this compound at a constant rate into the MS detector while injecting a blank matrix sample onto the LC column. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.[6] Another approach is the post-extraction spike method, where you compare the response of the analyte in a standard solution to that of the analyte spiked into a blank matrix sample at the same concentration.[7] A lower response in the matrix sample confirms the presence of ion suppression.

Q3: What are the most common sources of ion suppression for sulfonamide analysis in biological samples?

A3: The primary sources of ion suppression in the analysis of sulfonamides like this compound from biological matrices include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing significant ion suppression in ESI.[4]

  • Salts and Proteins: High concentrations of salts and residual proteins remaining after sample preparation can interfere with the ESI process.[4][5]

  • Endogenous Metabolites: Other small molecules naturally present in the biological matrix can co-elute with your analyte and compete for ionization.[4]

  • Mobile Phase Additives: Non-volatile additives or high concentrations of ion-pairing agents like trifluoroacetic acid (TFA) can suppress the signal.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound due to ion suppression.

Problem 1: Consistently low signal intensity for this compound across all samples.
  • Possible Cause: Significant co-elution of matrix components with the analyte.

  • Solutions:

    • Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) is highly effective for this purpose.[1][9]

    • Improve Chromatographic Separation: Adjust the HPLC/UHPLC method to better separate this compound from the matrix interferences. This can involve modifying the mobile phase composition, changing the gradient profile, or using a different column chemistry.[10]

    • Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[2] However, this is not ideal for trace analysis.[11]

Problem 2: High variability in the this compound signal between different samples.
  • Possible Cause: Inconsistent matrix effects from sample to sample.

  • Solutions:

    • Implement a Robust Sample Preparation Protocol: A consistent and efficient sample preparation method, such as SPE, will minimize variability in the matrix composition between samples.[2]

    • Utilize Matrix-Matched Calibrators and Quality Controls (QCs): Preparing your calibration standards and QCs in the same biological matrix as your unknown samples can help compensate for consistent matrix effects.[1]

    • Ensure Proper Internal Standard Use: While this compound is an internal standard itself, if you are quantifying another analyte with it, ensure it is added early in the sample preparation process to account for variability in extraction recovery and matrix effects.

Problem 3: Poor peak shape and shifting retention times for this compound.
  • Possible Cause: Matrix components interfering with the chromatography or ionization.

  • Solutions:

    • Optimize Mobile Phase Composition: Ensure the mobile phase pH is appropriate to maintain the desired ionization state of this compound.[8] Using volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) at low concentrations is generally recommended for ESI-MS.[12][13]

    • Check for Column Contamination: Matrix components can accumulate on the analytical column, leading to poor peak shape and retention time shifts. Implement a column washing step between injections or consider using a guard column.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general guideline for cleaning up plasma samples to reduce matrix effects before LC-MS/MS analysis of this compound.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol helps to identify regions in the chromatogram where ion suppression occurs.

  • Setup:

    • Prepare a solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

    • Use a syringe pump to deliver this solution at a low flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column and the MS source.

    • The eluent from the LC will mix with the infused standard before entering the mass spectrometer.

  • Procedure:

    • Begin infusing the this compound solution and monitor its signal in the mass spectrometer to establish a stable baseline.

    • Inject a blank, extracted matrix sample onto the LC column and start the chromatographic run.

    • Monitor the signal of the infused this compound throughout the run.

  • Interpretation:

    • A stable baseline indicates no ion suppression.

    • A significant drop in the signal intensity indicates regions of ion suppression caused by co-eluting matrix components.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Signal Intensity of this compound

Sample Preparation MethodAnalyte Peak Area (Arbitrary Units)Signal Suppression (%)
Protein Precipitation50,00075
Liquid-Liquid Extraction (LLE)120,00040
Solid-Phase Extraction (SPE)180,00010
Data is hypothetical and for illustrative purposes.

Table 2: Effect of Mobile Phase Additive on this compound Signal Intensity

Mobile Phase Additive (0.1%)Analyte Peak Area (Arbitrary Units)
Formic Acid210,000
Acetic Acid190,000
Ammonium Formate205,000
Ammonium Acetate185,000
Data is hypothetical and for illustrative purposes.

Visualizations

IonSuppressionWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_results Results Start Biological Sample (Plasma, Urine) ProteinPrecipitation Protein Precipitation Start->ProteinPrecipitation Simple, but less clean LLE Liquid-Liquid Extraction Start->LLE More selective SPE Solid-Phase Extraction Start->SPE Most selective LC_Separation LC Separation ProteinPrecipitation->LC_Separation LLE->LC_Separation SPE->LC_Separation ESI_MS ESI-MS Detection LC_Separation->ESI_MS Data_HighSuppression Low Signal / High Variability (Ion Suppression) ESI_MS->Data_HighSuppression Suboptimal Cleanup Data_LowSuppression High Signal / Low Variability (Minimized Suppression) ESI_MS->Data_LowSuppression Effective Cleanup MitigationStrategies cluster_mitigation Mitigation Strategies IonSuppression Ion Suppression Observed SamplePrep Optimize Sample Prep (e.g., SPE) IonSuppression->SamplePrep Chromatography Improve Chromatography (Gradient, Column) IonSuppression->Chromatography MS_Parameters Adjust MS Parameters (Flow Rate, Gas Temp) IonSuppression->MS_Parameters Calibration Use Matrix-Matched Calibration IonSuppression->Calibration Result Minimized Ion Suppression SamplePrep->Result Chromatography->Result MS_Parameters->Result Calibration->Result

References

Technical Support Center: HPLC/UPLC Column Selection for Sulfamethoxazole Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the chromatographic separation of sulfamethoxazole (B1682508) and its metabolites.

Troubleshooting Guide

This section addresses specific issues you may encounter during method development and analysis.

Q1: Why am I seeing significant peak tailing for sulfamethoxazole and its metabolites?

A1: Peak tailing for these compounds is a common issue and typically stems from two primary causes: secondary ionic interactions with the column stationary phase or the analyte existing in multiple ionic forms.

  • Interaction with Residual Silanols: Sulfamethoxazole contains a primary amine group which, if protonated (positively charged), can interact with deprotonated (negatively charged) residual silanol (B1196071) groups on the silica (B1680970) surface of the column. This secondary interaction slows down a portion of the analyte molecules, resulting in a tailed peak.[1][2]

  • Mobile Phase pH: Sulfamethoxazole and its metabolites have both acidic and basic functional groups.[3] If the mobile phase pH is too close to an analyte's pKa, it can exist as a mixture of ionized and non-ionized forms, leading to peak broadening and tailing.[3]

Solutions:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 1.5 to 2 units away from the analyte's pKa values. A common strategy is to use a low pH (e.g., 2.5-3.0) with an additive like formic acid or phosphoric acid to suppress the ionization of silanol groups and ensure the analytes are in a single, stable ionic state.[3]

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible residual silanol groups, which significantly reduces the potential for peak tailing with basic compounds.

  • Add a Chelating Agent: If metal contamination in your system is suspected, which can also cause tailing, adding a small amount of a chelating agent like EDTA to the mobile phase may help.[3]

Q2: How can I improve the resolution between sulfamethoxazole and its main metabolite, N4-acetylsulfamethoxazole?

A2: N4-acetylsulfamethoxazole is structurally very similar to the parent drug but is slightly more polar. Achieving baseline separation can be challenging.

Solutions:

  • Optimize Mobile Phase:

    • Gradient Slope: Decrease the gradient slope (i.e., make the increase in organic solvent percentage over time more gradual). This gives the compounds more time to interact with the stationary phase, improving separation.

    • Organic Solvent: Try switching the organic modifier. If you are using acetonitrile (B52724), try methanol (B129727), or a combination of the two. Methanol can offer different selectivity for closely related compounds.

  • Change Column Chemistry: If optimizing the mobile phase isn't sufficient, an alternative stationary phase may be needed. A Phenyl-Hexyl column, for instance, can provide unique pi-pi interactions with the aromatic rings of the analytes, offering a different selectivity profile compared to a standard C18.

  • Switch to UPLC: Ultra-Performance Liquid Chromatography (UPLC) uses columns with sub-2 µm particles, which provide significantly higher efficiency and resolution than traditional HPLC columns.[4][5] This is often the most effective way to resolve closely eluting peaks.

Q3: My polar metabolites (e.g., Sulfamethoxazole-N1-glucuronide) are eluting in the solvent front with no retention. How can I fix this?

A3: Highly polar metabolites are not well-retained on traditional C18 columns, especially with highly aqueous mobile phases, and will elute in the void volume.[3]

Solutions:

  • Use a Polar-Embedded Column: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This feature allows the use of highly aqueous mobile phases without phase collapse and provides enhanced retention for polar analytes.

  • Use 100% Aqueous Mobile Phase: Some modern C18 columns are designed to be stable in 100% aqueous conditions. Check your column's specifications to see if this is possible.

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating very polar compounds.[6][7] In HILIC, a polar stationary phase (like amide or zwitterionic) is used with a mobile phase rich in organic solvent (typically >80% acetonitrile). Water acts as the strong, eluting solvent, providing good retention for polar metabolites that are unretained in reversed-phase.[8][9]

Q4: All the peaks in my chromatogram are broad or split. What is the cause?

A4: When all peaks are affected similarly, the issue is likely physical or instrumental, occurring before the separation begins.

Solutions:

  • Check for a Column Void: A sudden pressure shock or long-term use can cause the packed bed inside the column to settle, creating a void at the inlet. This void causes the sample band to spread before it reaches the stationary phase, distorting all peaks.[3] The column will need to be replaced.

  • Inspect for a Blocked Frit: Particulate matter from the sample or system wear can clog the inlet frit of the column.[10] This leads to poor peak shape and an increase in backpressure. Try backflushing the column (disconnect it from the detector first). If this doesn't work, the column may need replacement.

  • Use a Guard Column: The best way to prevent frit blockage and contamination of the analytical column is to use a guard column.[11][12] This is a small, sacrificial column placed before the analytical column that should be replaced regularly.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best starting column for separating sulfamethoxazole and its metabolites?

A1: A high-quality, end-capped Reversed-Phase C18 column is the most common and effective starting point for this analysis.[3][13] It provides a good balance of retention for the parent drug and its primary, less polar metabolites.

  • For HPLC: A typical column would have dimensions of 250 mm x 4.6 mm with 5 µm particles.[13]

  • For UPLC: A common choice is a 50 mm or 100 mm x 2.1 mm column with sub-2 µm particles (e.g., 1.7 µm).[14]

Q2: When should I choose a UPLC column over an HPLC column for this analysis?

A2: You should choose a UPLC column when you need:

  • Higher Resolution: To separate complex mixtures, such as multiple metabolites in a biological matrix.[4]

  • Higher Sensitivity: UPLC peaks are narrower and taller, leading to better signal-to-noise ratios and lower detection limits.[5]

  • Faster Analysis Times: UPLC methods are significantly faster, often reducing run times from over 20 minutes to under 5 minutes, which dramatically increases sample throughput.[15]

The primary trade-off is that UPLC systems operate at much higher pressures and require a specialized UPLC instrument.

Q3: What are the most important mobile phase considerations?

A3: The most critical factor is pH control . As discussed in the troubleshooting section, maintaining a consistent and appropriate pH is essential for good peak shape and reproducible retention times. For Mass Spectrometry (MS) detection, it is crucial to use volatile mobile phase additives.

Acetonitrile is the most common organic modifier due to its low viscosity and UV cutoff, but methanol can provide alternative selectivity.

Data Presentation: Comparison of Chromatographic Methods

The table below summarizes various published methods for the separation of sulfamethoxazole and its metabolites, providing a comparative overview for method selection.

AnalytesColumn Chemistry & DimensionsMobile PhaseFlow Rate (mL/min)DetectionReference
Sulfamethoxazole, N4-acetylsulfamethoxazoleC18, 250 x 4.6 mm, 5 µmWater:Acetonitrile:Methanol (60:35:5 v/v) with H₃PO₄ to pH 2.51.0UV at 278 nm[13]
Sulfamethoxazole, N4-acetylsulfamethoxazole, TrimethoprimC18Acetonitrile:Phosphate Buffer (pH 6.15) (20:80 v/v)Not SpecifiedUV[13]
SulfamethoxazoleHILIC (HALO®), 100 x 2.1 mm, 2.7 µm10% Acetic buffer (pH 4.75, 40 mM) : 90% Acetonitrile0.5UV[6]
Sulfamethoxazole, Trimethoprim, MetoclopramideC18Acetonitrile:Sodium Acetate buffer with Triethylamine (pH 6.0) (60:40 v/v)1.2UV[17]
N4-acetylsulfamethoxazoleReversed-Phase (Newcrom R1)Acetonitrile, Water, and Phosphoric AcidNot SpecifiedUV / MS[16]

Experimental Protocol: Representative HPLC-UV Method

This protocol details a common method for analyzing sulfamethoxazole and N4-acetylsulfamethoxazole in plasma.[13]

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma in a microcentrifuge tube, add 400 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to an HPLC vial for analysis.

2. HPLC System and Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: Acetonitrile and 20 mM phosphate buffer (pH 3.0).

  • Gradient:

    • 0.0 min: 10% Acetonitrile

    • 15.0 min: 40% Acetonitrile

    • 15.1 min: 10% Acetonitrile

    • 20.0 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30°C.[13]

  • Detection Wavelength: 270 nm.[13]

  • Injection Volume: 20 µL.[13]

3. Standard Preparation

  • Prepare 1 mg/mL stock solutions of sulfamethoxazole and N4-acetylsulfamethoxazole in methanol.[13]

  • Create a series of working standard solutions by diluting the stock solutions with the mobile phase to generate a calibration curve (e.g., 0.1 to 100 µg/mL).

Visualization: Column Selection Workflow

The following diagram illustrates a logical workflow for selecting and optimizing an HPLC/UPLC column for sulfamethoxazole metabolite analysis.

ColumnSelectionWorkflow start Start: Define Analytical Goals (e.g., Quantify SMX & N4-acetyl-SMX) define_analytes Characterize Analytes Parent Drug (SMX) Metabolites (Polarity?) start->define_analytes initial_choice Initial Column Selection: Reversed-Phase C18 define_analytes->initial_choice run_method Run Generic Gradient Method (e.g., 5-95% ACN with 0.1% Formic Acid) initial_choice->run_method evaluate Evaluate Chromatogram run_method->evaluate tailing Problem: Peak Tailing? evaluate->tailing Good Separation evaluate->tailing Problems Exist resolution Problem: Poor Resolution? tailing->resolution No adjust_ph Solution: Adjust Mobile Phase pH (2 units from pKa) tailing->adjust_ph Yes retention Problem: Poor Retention of Polar Metabolites? resolution->retention No optimize_gradient Solution: Optimize Gradient (Shallow Gradient) resolution->optimize_gradient Yes use_hilic Switch to HILIC retention->use_hilic Yes optimized Method Optimized retention->optimized No adjust_ph->resolution alt_chem Consider Alternative Chemistry: - Polar-Embedded RP - Phenyl-Hexyl optimize_gradient->alt_chem If still unresolved alt_chem->retention use_hilic->optimized

Caption: A flowchart for systematic HPLC/UPLC column selection and method development.

References

troubleshooting low extraction recovery of N4-Acetylsulfamethoxazole-d4 from tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low extraction recovery of N4-Acetylsulfamethoxazole-d4 from tissue samples.

Troubleshooting Guides

Question 1: What are the potential causes of low recovery of this compound from tissue samples?

Low recovery of this compound can be attributed to several factors throughout the experimental workflow. The primary causes can be categorized as follows:

  • Inefficient Tissue Homogenization: Incomplete disruption of the tissue matrix can prevent the release of the analyte, leading to its loss when the solid tissue debris is removed. For effective homogenization, especially with fibrous tissues, mechanical methods such as bead beating or rotor-stator homogenization are recommended.

  • Suboptimal Extraction Solvent: The choice of extraction solvent and its properties, such as polarity and pH, are critical. N4-Acetylsulfamethoxazole is a metabolite of sulfamethoxazole (B1682508) and shares its amphiphilic nature. A solvent that can efficiently solubilize the analyte while precipitating proteins is essential.

  • Protein Precipitation Issues: Inefficient protein removal can lead to the analyte being trapped in the protein pellet. The choice of precipitating solvent and the ratio of solvent to sample are crucial parameters to optimize. Acetonitrile (B52724) is often more effective than methanol (B129727) for protein precipitation.[1]

  • Solid-Phase Extraction (SPE) Inefficiencies: Low recovery during SPE can result from an inappropriate choice of sorbent, inadequate conditioning of the cartridge, incorrect pH of the loading solution, a wash solvent that is too strong and elutes the analyte, or an elution solvent that is too weak to fully recover the analyte.

  • Analyte Instability: N4-Acetylsulfamethoxazole may be susceptible to degradation during the extraction process. Factors such as pH, temperature, and exposure to light can influence its stability. It is crucial to process samples promptly and under appropriate conditions.[2][3]

  • Matrix Effects in LC-MS/MS Analysis: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression and an apparent low recovery. While the deuterated internal standard is designed to compensate for this, significant matrix effects can still impact accuracy.

Question 2: How can I improve the efficiency of my protein precipitation step for this compound?

Improving protein precipitation is a key step to enhance recovery. Consider the following strategies:

  • Choice of Organic Solvent: Acetonitrile is generally more effective at precipitating proteins compared to methanol.[1] A common starting point is to use a 3:1 ratio of acetonitrile to tissue homogenate.[4]

  • Acidification: The addition of a small amount of acid, such as formic acid (e.g., 1%), to the precipitation solvent can improve protein precipitation and the recovery of sulfonamides.

  • Temperature: Performing the precipitation at low temperatures (e.g., on ice or at 4°C) can enhance the precipitation of proteins.

  • Thorough Mixing and Incubation: Ensure vigorous vortexing after adding the precipitation solvent to ensure thorough mixing with the sample. An incubation step at a low temperature can further improve precipitation efficiency.

  • Centrifugation: Use adequate centrifugation speed and time (e.g., 10,000 x g for 10 minutes at 4°C) to ensure a compact protein pellet and a clear supernatant.

Question 3: What should I consider when developing a Solid-Phase Extraction (SPE) method for this compound?

For optimal SPE performance, consider the following:

  • Sorbent Selection: Given the properties of N4-Acetylsulfamethoxazole, a polymeric reversed-phase sorbent, such as those with hydrophilic-lipophilic balance (HLB) properties, is a good starting point. Mixed-mode cation exchange sorbents can also be effective due to the presence of the sulfonamide group.

  • pH Adjustment: The pH of the sample before loading onto the SPE cartridge is critical. Adjusting the pH to ensure the analyte is in a neutral form will enhance its retention on a reversed-phase sorbent.

  • Conditioning and Equilibration: Always pre-condition the SPE cartridge with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution (e.g., water or a buffer at the desired pH).

  • Wash Step: The wash step is crucial for removing interferences. Use a wash solvent that is strong enough to remove matrix components but weak enough to not elute the analyte. This may require optimization.

  • Elution Solvent: The elution solvent should be strong enough to fully desorb the analyte from the sorbent. A mixture of an organic solvent (e.g., methanol or acetonitrile) with a pH modifier may be necessary.

Question 4: How can I identify and mitigate matrix effects in my LC-MS/MS analysis?

Matrix effects can significantly impact the accuracy of your results. Here's how to address them:

  • Use of a Stable Isotope Labeled Internal Standard: The use of this compound as an internal standard is the most effective way to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[5]

  • Post-Extraction Spike Experiment: To assess the presence of matrix effects, you can compare the signal of the analyte spiked into a blank, extracted matrix with the signal of the analyte in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.

  • Chromatographic Separation: Optimize your chromatographic method to separate the analyte from co-eluting matrix components. A shallower gradient or a different column chemistry can sometimes resolve these interferences.[5]

  • Sample Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.

  • Advanced Sample Cleanup: If matrix effects are severe, consider more rigorous sample cleanup techniques, such as a two-step process of protein precipitation followed by SPE.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should be aware of during method development? A1: this compound is the deuterated form of N4-Acetylsulfamethoxazole. Key properties of the non-deuterated form include a molecular weight of approximately 295.32 g/mol and a LogP of around 0.7, indicating it is a relatively polar compound.[6] The deuterated form will have a slightly higher molecular weight (approximately 299.34 g/mol ).[7] These properties are important for selecting appropriate extraction solvents and chromatographic conditions.

Q2: Is this compound stable during sample processing and storage? A2: While specific stability data for this compound in tissue homogenates is limited, sulfonamides can be susceptible to degradation. It is recommended to process samples as quickly as possible and to store them at low temperatures (e.g., -80°C) to minimize potential degradation.[2][3] Keeping samples on ice during processing is also a good practice.[3]

Q3: Can I use the same extraction method for different tissue types? A3: While a general method may work for multiple tissue types, optimization is often necessary. Tissues with high-fat content may require an additional defatting step (e.g., with hexane) or specialized SPE sorbents for lipid removal. The efficiency of homogenization can also vary significantly between different tissue types.

Q4: What are typical recovery rates I should expect for this compound from tissue? A4: Expected recovery rates can vary depending on the tissue type and the extraction method used. Generally, a recovery of 70-120% is considered acceptable for bioanalytical methods. For example, a magnetic solid-phase extraction method for sulfamethoxazole and its acetyl metabolite from swine tissue reported recoveries ranging from 73.9% to 94.8%.

Data Presentation

Table 1: Comparison of Extraction Methods for Sulfonamides in Tissue

Extraction MethodAnalyte(s)Tissue TypeExtraction Solvent/SorbentAverage Recovery (%)Reference
Magnetic Solid-Phase ExtractionSulfamethoxazole & N4-AcetylsulfamethoxazoleSwine Edible TissuesMulti-walled carbon nanotubes73.9 - 94.8
Protein Precipitation & SPESulfamethoxazoleHuman Plasma1% Formic Acid in Acetonitrile / C1882.6
QuEChERSSulfamethoxazoleChicken MuscleAcetonitrile with 1% Acetic Acid / PSA & MgSO₄65.9 - 88.1[6]
High-Speed HomogenizationSulfadiazineChicken MuscleNot specifiedHigher than other homogenization methods[8]

Experimental Protocols

Protocol 1: Protein Precipitation followed by Solid-Phase Extraction (SPE)

This protocol is a robust method for cleaning up complex tissue samples.

  • Homogenization:

    • Weigh 1 g of tissue into a suitable tube.

    • Add 3 mL of a homogenization solvent (e.g., a buffer solution).

    • Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform consistency is achieved. Keep the sample on ice to prevent degradation.

  • Protein Precipitation:

    • To the tissue homogenate, add 3 volumes of cold acetonitrile containing 1% formic acid.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition an HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Dilute the supernatant from the protein precipitation step with water (1:1 v/v) and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a high-throughput sample preparation technique that can be adapted for sulfonamides in tissue.[4]

  • Homogenization and Extraction:

    • Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile with 1% acetic acid.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄ and 50 mg PSA).

    • Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes.

  • Final Preparation:

    • Collect the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Mandatory Visualization

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis TissueSample 1. Tissue Sample Homogenization 2. Homogenization (e.g., Bead Beater) TissueSample->Homogenization Homogenate 3. Tissue Homogenate Homogenization->Homogenate ProteinPrecipitation 4. Protein Precipitation (e.g., Acetonitrile) Homogenate->ProteinPrecipitation Centrifugation1 5. Centrifugation ProteinPrecipitation->Centrifugation1 Supernatant 6. Supernatant Collection Centrifugation1->Supernatant SPE 7. Solid-Phase Extraction (e.g., HLB Cartridge) Supernatant->SPE Eluate 8. Eluate SPE->Eluate Evaporation 9. Evaporation Eluate->Evaporation Reconstitution 10. Reconstitution Evaporation->Reconstitution LCMS 11. LC-MS/MS Analysis Reconstitution->LCMS

Caption: Experimental workflow for this compound extraction.

TroubleshootingTree Start Low Recovery of This compound CheckHomogenization Is tissue completely disrupted? Start->CheckHomogenization ImproveHomogenization Optimize homogenization: - Increase time/speed - Use bead beater CheckHomogenization->ImproveHomogenization No CheckPPT Is protein precipitation efficient? CheckHomogenization->CheckPPT Yes ImproveHomogenization->CheckPPT OptimizePPT Optimize PPT: - Use Acetonitrile - Add acid (e.g., 1% Formic Acid) - Precipitate at low temperature CheckPPT->OptimizePPT No CheckSPE Is SPE recovery adequate? CheckPPT->CheckSPE Yes OptimizePPT->CheckSPE OptimizeSPE Optimize SPE: - Check sorbent type (e.g., HLB) - Adjust sample pH - Optimize wash/elution solvents CheckSPE->OptimizeSPE No CheckMatrixEffects Are matrix effects suspected? CheckSPE->CheckMatrixEffects Yes OptimizeSPE->CheckMatrixEffects MitigateMatrixEffects Mitigate Matrix Effects: - Optimize chromatography - Dilute sample extract - Perform additional cleanup CheckMatrixEffects->MitigateMatrixEffects Yes CheckStability Is analyte stability a concern? CheckMatrixEffects->CheckStability No MitigateMatrixEffects->CheckStability ImproveStability Ensure Stability: - Process samples on ice - Minimize processing time - Store samples at -80°C CheckStability->ImproveStability Yes FinalReview Review entire protocol and consider method validation CheckStability->FinalReview No ImproveStability->FinalReview

References

ensuring consistent performance of N4-Acetylsulfamethoxazole-d4 across analytical batches

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N4-Acetylsulfamethoxazole-d4. This resource is designed for researchers, scientists, and drug development professionals to ensure the consistent and reliable performance of this compound as an internal standard in your analytical batches. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterated form of N4-Acetylsulfamethoxazole, which is a major metabolite of the antibiotic sulfamethoxazole.[1][2] Its primary application is as a stable isotope-labeled (SIL) internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3] Using a SIL internal standard is considered the gold standard as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variability and improving data accuracy.[3]

Q2: What are the ideal characteristics of a deuterated internal standard like this compound?

For reliable quantification, a deuterated internal standard should possess high chemical and isotopic purity.[4] High isotopic enrichment (typically ≥98%) and chemical purity (>99%) are crucial for accurate results.[4][5] It is also important that the deuterium (B1214612) labels are on stable positions of the molecule, such as an aromatic ring, to minimize the risk of isotopic exchange with hydrogen from the sample matrix or mobile phase.[4]

Q3: Why might I observe a different retention time for this compound compared to the non-deuterated N4-Acetylsulfamethoxazole?

This phenomenon is known as the "chromatographic isotope effect."[4] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[4] This is attributed to subtle changes in the molecule's physicochemical properties due to the increased mass of deuterium. While often a minor difference, it's a critical parameter to monitor.

Q4: Can this compound completely correct for all matrix effects?

While this compound is designed to compensate for matrix effects, it's not always a guarantee of complete correction.[4] If the analyte and the deuterated internal standard do not co-elute perfectly, they may be exposed to different co-eluting matrix components, which can lead to differential ion suppression or enhancement.[4] Therefore, thorough validation is necessary to ensure it tracks the analyte's behavior across different biological matrices.

Troubleshooting Guides

Issue 1: Inconsistent or Variable Internal Standard Response

Question: My this compound response is highly variable across an analytical run. What are the potential causes and how can I troubleshoot this?

Answer: Inconsistent internal standard response is a common issue in LC-MS/MS bioanalysis and can stem from several factors.[6] The root causes can generally be categorized into sample preparation, chromatographic conditions, and instrument performance.

Troubleshooting Workflow:

A Inconsistent IS Response Observed B Investigate Sample Preparation A->B C Review Chromatographic Conditions A->C D Assess Instrument Performance A->D E Inconsistent Pipetting? B->E F Improper Mixing? B->F G Precipitation/Extraction Issues? B->G H Co-elution with Matrix Components? C->H I Poor Peak Shape? C->I J Ion Source Contamination? D->J K Inconsistent Injection Volume? D->K L Re-validate Pipetting Technique E->L M Optimize Vortexing/Shaking Steps F->M N Optimize Extraction Protocol G->N O Modify Gradient/Mobile Phase H->O P Check Column & System for Contamination I->P Q Clean Ion Source J->Q R Service Autosampler K->R

Caption: Troubleshooting workflow for inconsistent internal standard response.

Quantitative Data Summary: Acceptance Criteria for Internal Standard Response

ParameterAcceptance CriteriaRationale
Internal Standard Area Variation Within ±50% of the mean IS response for all samples in the run.A wide variation may indicate issues with sample preparation, injection volume, or instrument stability.[7]
Coefficient of Variation (%CV) of IS Response in Calibration Standards and QCs ≤ 15%Ensures consistency in the preparation of standards and quality controls.
IS Response in Study Samples vs. Mean of Calibrators and QCs 50-150%Large deviations in study samples may suggest significant matrix effects not present in the calibration standards.
Issue 2: Inaccurate Quantification Despite Using a Deuterated Internal Standard

Question: My quantitative results for the analyte are inaccurate or inconsistent, even though I am using this compound. What could be the problem?

Answer: Inaccurate quantification with a deuterated internal standard can arise from several factors, including a lack of co-elution, impurities in the standard, isotopic exchange, or differential matrix effects.[4]

Troubleshooting Workflow:

A Inaccurate Quantification B Check for Co-elution of Analyte and IS A->B C Assess Purity of Internal Standard B->C Yes G Modify Chromatographic Method B->G No D Investigate Isotopic Exchange C->D Yes H Source High-Purity Standard C->H No E Evaluate Differential Matrix Effects D->E No I Adjust Sample pH/Temperature D->I Yes F Results Accurate E->F No J Optimize Sample Preparation E->J Yes G->B H->C I->D J->E

Caption: Troubleshooting workflow for inaccurate quantitative results.

Experimental Protocols

Protocol 1: Assessment of Internal Standard Purity

Objective: To verify the chemical and isotopic purity of the this compound standard.

Methodology:

  • Prepare a High-Concentration Standard Solution: Prepare a solution of this compound in an appropriate solvent (e.g., methanol) at a concentration significantly higher than that used in your analytical method (e.g., 10 µg/mL).

  • LC-HRMS Analysis (for Isotopic Purity):

    • Inject the high-concentration solution into a high-resolution mass spectrometer (HRMS).

    • Acquire the full scan mass spectrum.

    • Examine the spectrum for the presence of the unlabeled N4-Acetylsulfamethoxazole. The response of the unlabeled analyte should be minimal (typically <2%) compared to the deuterated standard.

  • HPLC-UV Analysis (for Chemical Purity):

    • Analyze the high-concentration solution using an HPLC system with a UV detector.

    • Assess the chromatogram for the presence of any additional peaks, which would indicate chemical impurities. The main peak should represent >99% of the total peak area.

Protocol 2: Evaluation of Matrix Effects

Objective: To determine if differential matrix effects are impacting the quantification.

Methodology (Post-Extraction Spike Method):

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix first, and then spike the analyte and this compound into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction process.

  • Analyze the Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect (ME):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A ME value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[8]

  • Compare ME for Analyte and Internal Standard: Ideally, the ME for the analyte and the internal standard should be very similar. A significant difference suggests that the internal standard is not adequately compensating for matrix effects.

Quantitative Data Summary: Matrix Effect Evaluation

Sample SetAnalyte Peak AreaIS Peak AreaMatrix Effect (ME) - AnalyteMatrix Effect (ME) - IS
Set A (Neat) 2,500,0002,800,000N/AN/A
Set B (Post-Spike) 1,750,0001,960,00070% (Suppression)70% (Suppression)
Set C (Pre-Spike) 1,600,0001,780,000N/AN/A
Conclusion In this example, the ME for the analyte and IS are identical, indicating the IS is effectively tracking the analyte's behavior in the matrix.
Protocol 3: Assessment of Isotopic Stability (Back-Exchange)

Objective: To determine if the deuterium atoms on this compound are exchanging with hydrogen atoms under the analytical conditions.

Methodology:

  • Prepare Stability Test Solution: Prepare a solution of this compound in the sample matrix (e.g., plasma) at the working concentration.

  • Incubate Under Method Conditions: Aliquot the test solution into several vials. Expose these vials to the same conditions as your samples (e.g., pH, temperature) for varying time points (e.g., 0, 4, 8, 24 hours).

  • LC-MS/MS Analysis: Analyze the samples at each time point. Monitor the mass-to-charge ratio (m/z) for both the deuterated standard and the potential unlabeled form.

  • Evaluate Results: A significant increase in the response of the unlabeled form over time indicates that isotopic exchange is occurring.

Signaling Pathway and Workflow Diagrams

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Biological Sample (Plasma, Urine, etc.) B Spike with this compound A->B C Protein Precipitation / Liquid-Liquid Extraction / Solid Phase Extraction B->C D Evaporation and Reconstitution C->D E Injection into LC System D->E F Chromatographic Separation E->F G Ionization (e.g., ESI) F->G H Mass Spectrometric Detection (MRM) G->H I Peak Integration (Analyte and IS) H->I J Calculate Peak Area Ratio (Analyte/IS) I->J K Quantification using Calibration Curve J->K

Caption: A typical experimental workflow for bioanalysis using an internal standard.

References

impact of mobile phase composition on N4-Acetylsulfamethoxazole-d4 ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N4-Acetylsulfamethoxazole-d4. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on the impact of mobile phase composition on ionization.

Problem Possible Cause Suggested Solution
Low or No Signal for this compound Suboptimal Mobile Phase pH: The pH of the mobile phase significantly affects the ionization efficiency of sulfonamides.Ensure the mobile phase pH is appropriate for positive ion mode electrospray ionization (ESI). An acidic mobile phase (pH 2.5-3.5) is typically used to promote protonation of the analyte.[1]
Inappropriate Organic Modifier: The choice and percentage of the organic solvent (acetonitrile or methanol) can impact desolvation and ionization.Acetonitrile (B52724) is often preferred for its lower viscosity and better UV transparency at short wavelengths.[2] However, methanol (B129727) can sometimes offer different selectivity.[3] Experiment with varying gradients of acetonitrile or methanol to find the optimal composition.
Insufficient Acidic Additive: Formic acid is commonly added to the mobile phase to provide protons for ionization in positive ESI mode.A concentration of 0.1% formic acid is a standard starting point.[1][4] Reducing the formic acid concentration to 0.01% has been shown to increase MS signal response for some analytes.[4]
Poor Peak Shape (Tailing or Fronting) Secondary Interactions with Stationary Phase: Residual silanols on C18 columns can interact with the analyte, leading to peak tailing.The use of an acidic mobile phase helps to suppress the ionization of silanol (B1196071) groups, minimizing these interactions. Ensure adequate buffering capacity if using a buffer.
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.Reconstitute the final sample extract in the initial mobile phase.[1]
Inconsistent Retention Times Mobile Phase Instability: Changes in mobile phase composition or pH over a sequence can lead to retention time shifts.Prepare fresh mobile phase daily. Ensure thorough mixing of aqueous and organic components.
Column Temperature Fluctuations: Inconsistent column temperature can affect retention times.Use a column oven to maintain a stable temperature throughout the analysis.[1]
High Background Noise Contaminated Solvents or Additives: Impurities in the mobile phase can lead to high background noise and ion suppression.Use high-purity, LC-MS grade solvents and additives.
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte.Optimize the sample preparation procedure (e.g., solid-phase extraction) to remove interfering matrix components. The use of a deuterated internal standard like this compound helps to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis?

A1: Positive ion mode electrospray ionization (ESI) is typically used for the analysis of sulfonamides like this compound.[1] This is because the basic nitrogen atoms in the sulfonamide structure can be readily protonated.

Q2: Which organic modifier is better for this compound analysis: acetonitrile or methanol?

A2: Both acetonitrile and methanol can be used as the organic modifier in the mobile phase. Acetonitrile generally has a higher elution strength, which can lead to shorter retention times.[2] Methanol, being a protic solvent, can offer different separation selectivity.[3][5] The choice between the two may depend on the specific separation requirements of your assay. As a polar aprotic solvent, acetonitrile may lead to better protonation efficiency with formic acid compared to methanol.[6]

Q3: What is the role of formic acid in the mobile phase?

A3: Formic acid is added to the mobile phase to lower the pH and provide a source of protons (H+). In positive ion ESI, this acidic environment promotes the formation of protonated molecules ([M+H]+) of the analyte, which enhances the signal intensity in the mass spectrometer.[7][8]

Q4: Can the concentration of formic acid be optimized?

A4: Yes, the concentration of formic acid can be optimized. While 0.1% is a common starting point, some studies have shown that reducing the formic acid concentration can lead to improved ionization efficiency by reducing ion suppression.[4][8] It is recommended to test a range of concentrations (e.g., 0.01% to 0.2%) to find the optimal level for your specific instrument and analyte.

Q5: How does the mobile phase composition affect the chromatography of this compound?

A5: The mobile phase composition, particularly the ratio of aqueous to organic solvent, controls the retention of this compound on a reversed-phase column. A higher percentage of organic solvent will decrease the retention time, while a lower percentage will increase it. The pH of the mobile phase can also influence retention by affecting the ionization state of the analyte.[9]

Quantitative Data on Mobile Phase Composition

The following table provides illustrative data on the expected impact of different mobile phase compositions on the signal intensity of this compound. Note: This data is representative and intended to demonstrate general trends. Optimal conditions should be determined experimentally.

Mobile Phase A Mobile Phase B Expected Relative Signal Intensity (%) Rationale
Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid100Standard condition providing good protonation and chromatographic performance.
Water + 0.05% Formic AcidAcetonitrile + 0.05% Formic Acid110Reduced formic acid may decrease ion suppression, leading to a moderate signal increase.
Water + 0.1% Formic AcidMethanol + 0.1% Formic Acid90Methanol may have slightly lower elution strength and different ionization efficiency compared to acetonitrile.[2][6]
Water + 10 mM Ammonium Formate (B1220265) (pH 3.5)Acetonitrile + 10 mM Ammonium Formate (pH 3.5)95Ammonium formate is a volatile buffer compatible with MS and can provide stable pH control.
WaterAcetonitrile20Without an acidic modifier, protonation will be significantly reduced, leading to poor ionization and a very low signal.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog if this compound is the analyte).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[1]

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[1]

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Gas Temperature: 325°C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 40 psi.

  • Sheath Gas Temperature: 375°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 4000 V.

  • MRM Transitions: To be determined by direct infusion of this compound standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard (300 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (12,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Detection (MRM) ionize->detect

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_mobile_phase Mobile Phase Composition cluster_outcomes Analytical Outcomes organic_modifier Organic Modifier (Acetonitrile vs. Methanol) ionization Ionization Efficiency organic_modifier->ionization Affects desolvation retention Chromatographic Retention organic_modifier->retention Controls elution strength acidic_additive Acidic Additive (e.g., Formic Acid) acidic_additive->ionization Provides protons for [M+H]+ peak_shape Peak Shape acidic_additive->peak_shape Suppresses silanol activity ph Mobile Phase pH ph->ionization Influences analyte charge state ph->retention Affects analyte polarity

Caption: Key mobile phase parameters impacting LC-MS analysis.

References

optimizing fragmentation voltage for N4-Acetylsulfamethoxazole-d4 in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the MS/MS analysis of N4-Acetylsulfamethoxazole-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the precursor ion for this compound in positive ion mode ESI-MS/MS?

A1: In positive ion electrospray ionization (ESI), this compound will typically form a protonated molecule, [M+H]⁺. Given the molecular weight of this compound is approximately 299.34 g/mol , the expected precursor ion to monitor will have a mass-to-charge ratio (m/z) of approximately 300.1.

Q2: What are the expected major product ions for this compound?

A2: The fragmentation of this compound is expected to be similar to its non-deuterated analog. Based on established fragmentation patterns for N4-acetylated sulfonamides, key product ions result from the cleavage of the sulfonamide bond and subsequent fragmentations.[1] Common fragments include ions at m/z 198 (resulting from the acetylated aniline (B41778) portion), m/z 156 (loss of the acetyl group), m/z 108, and m/z 92. The deuterated phenyl ring will result in a mass shift for fragments containing this part of the molecule. Therefore, for this compound, you should look for product ions around m/z 202, 160, 112, and 96.

Q3: Why is optimizing the fragmentation voltage (collision energy) important for this compound?

A3: Optimizing the fragmentation voltage, or collision energy (CE), is critical for achieving the highest sensitivity and specificity in your MS/MS assay.[2] Each precursor-to-product ion transition has an optimal CE that maximizes the production of the specific product ion.[3] Using a suboptimal CE can lead to a weak signal, poor precision, and inaccurate quantification of your internal standard, which will negatively impact the reliability of your results.

Q4: Can I use the same fragmentation voltage for this compound as for the non-deuterated N4-Acetylsulfamethoxazole?

A4: While the fragmentation patterns are similar, it is not recommended to assume the optimal fragmentation voltages will be identical. Deuteration can subtly influence bond strengths and fragmentation efficiencies. Therefore, it is best practice to empirically determine the optimal fragmentation voltage for each MRM transition for this compound on your specific instrument.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization and use of this compound in MS/MS experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Signal for this compound 1. Incorrect precursor ion selection.2. Suboptimal ionization source parameters (e.g., capillary voltage, gas flow, temperature).3. Inefficient fragmentation (suboptimal collision energy).4. Ion suppression from co-eluting matrix components.1. Verify the correct m/z for the [M+H]⁺ ion (~300.1).2. Systematically optimize source parameters by infusing a standard solution of this compound.3. Perform a collision energy optimization experiment as detailed in the protocol below.4. Improve chromatographic separation to move the analyte peak away from regions of ion suppression.
High Background Noise 1. Contaminated mobile phase or LC system.2. Matrix interferences producing isobaric product ions.1. Use high-purity LC-MS grade solvents and flush the system thoroughly.2. Select a more specific product ion for your MRM transition. If necessary, choose a different precursor-product ion pair.
Inconsistent Internal Standard Response 1. Instability of the standard solution.2. Variable ion suppression/enhancement across different samples.3. In-source fragmentation of the deuterated standard.1. Prepare fresh standard solutions and store them appropriately.2. Ensure co-elution of this compound with the non-deuterated analyte. Optimize sample preparation to minimize matrix effects.3. Lower the fragmentor/cone voltage to minimize fragmentation in the ion source.
Poor Peak Shape (Tailing or Fronting) 1. Incompatibility between the sample solvent and the initial mobile phase.2. Column overload.3. Secondary interactions with the stationary phase.1. Ensure the reconstitution solvent is similar in composition and strength to the initial mobile phase.2. Reduce the injection volume or the concentration of the sample.3. Adjust the mobile phase pH or consider a different column chemistry.

Data Presentation

The following table provides representative Multiple Reaction Monitoring (MRM) transitions for this compound and suggested starting ranges for fragmentation voltage (Collision Energy) optimization. Note: These values are intended as a starting point and must be empirically optimized on your specific mass spectrometer.

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment IdentityTypical Fragmentation Voltage (Collision Energy, eV) Range for Optimization
300.1202.1[d4-C6H4-NH-C(O)CH3]+15 - 35
300.1160.1[d4-C6H4-NH2]+20 - 40
300.1112.1[d4-C6H4-N]+25 - 45
300.196.1[d4-C6H4]+30 - 50

Experimental Protocols

Protocol for Optimizing Fragmentation Voltage for this compound

This protocol describes a systematic approach to determine the optimal collision energy for each MRM transition of this compound.

1. Preparation of Standard Solution:

  • Prepare a 1 µg/mL solution of this compound in a solvent composition that is compatible with your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Direct Infusion Setup:

  • Infuse the standard solution directly into the mass spectrometer using a syringe pump at a stable flow rate (e.g., 5-10 µL/min).

  • Alternatively, use a flow injection analysis (FIA) setup where the standard is injected into a continuous flow of mobile phase.

3. Initial Mass Spectrometer Settings:

  • Set the mass spectrometer to operate in positive ion ESI mode.

  • Optimize source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) to obtain a stable and strong signal for the precursor ion (m/z 300.1).

  • Set a low cone/fragmentor voltage to minimize in-source fragmentation.

4. Product Ion Scan:

  • Perform a product ion scan by selecting the precursor ion (m/z 300.1) in the first quadrupole (Q1).

  • Apply a range of collision energies (e.g., 10 to 50 eV in steps of 5 eV) in the collision cell (Q2).

  • Acquire the full scan of product ions in the third quadrupole (Q3) to identify the most abundant and stable fragment ions.

5. Collision Energy Ramp Experiment:

  • Select the desired precursor > product ion transitions identified in the previous step for MRM analysis.

  • For each MRM transition, set up an experiment to ramp the collision energy over a defined range (e.g., from 5 eV to 60 eV in 1-2 eV increments).

  • Continuously infuse the standard solution and record the intensity of the product ion at each collision energy value.

6. Data Analysis and Determination of Optimal Voltage:

  • Plot the intensity of each product ion as a function of the collision energy.

  • The collision energy that yields the maximum product ion intensity is the optimal fragmentation voltage for that specific MRM transition.

Visualizations

Fragmentation_Voltage_Optimization_Workflow Workflow for Optimizing Fragmentation Voltage cluster_prep Preparation cluster_infusion Infusion & Initial MS Setup cluster_optimization Optimization Experiments cluster_analysis Data Analysis prep_std Prepare 1 µg/mL This compound Standard Solution infuse Direct Infusion or FIA prep_std->infuse ms_setup Optimize Source Parameters for Precursor Ion (m/z 300.1) infuse->ms_setup product_scan Product Ion Scan (Vary CE: 10-50 eV) Identify Product Ions ms_setup->product_scan ce_ramp Collision Energy Ramp for each MRM Transition (Vary CE: 5-60 eV) product_scan->ce_ramp plot_data Plot Product Ion Intensity vs. Collision Energy ce_ramp->plot_data determine_optimal Determine Optimal CE (at Max Intensity) plot_data->determine_optimal

Caption: A flowchart illustrating the systematic workflow for optimizing the fragmentation voltage.

Troubleshooting_Logic Troubleshooting Logic for Low Internal Standard Signal cluster_checks Initial Checks cluster_fragmentation Fragmentation Issues cluster_chromatography Chromatographic Issues start Low/No Signal for This compound check_precursor Verify Precursor Ion m/z ~300.1? start->check_precursor check_source Optimize Source Parameters? check_precursor->check_source [Precursor OK] end Signal Improved check_precursor->end [Incorrect Precursor] check_ce Perform CE Optimization? check_source->check_ce [Source OK] check_source->end [Source Suboptimal] check_in_source Reduce Cone/Fragmentor Voltage for In-Source Fragmentation? check_ce->check_in_source [CE Optimized] check_ce->end [CE Suboptimal] check_separation Improve Chromatographic Separation for Ion Suppression? check_in_source->check_separation [In-Source Frag. Minimized] check_in_source->end [In-Source Frag. High] check_separation->end

Caption: A decision tree for troubleshooting low signal intensity of the internal standard.

References

Validation & Comparative

A Comparative Guide to Full Analytical Method Validation for Sulfamethoxazole Assay: HPLC-UV vs. LC-MS/MS with N4-Acetylsulfamethoxazole-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the full analytical method validation of sulfamethoxazole (B1682508) assays. A key focus is placed on the use of a stable isotope-labeled internal standard, N4-Acetylsulfamethoxazole-d4, in the LC-MS/MS method to enhance accuracy and precision. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Comparison of Analytical Method Validation Parameters

The selection of an analytical method hinges on its performance characteristics. The following tables summarize the key validation parameters for representative HPLC-UV and LC-MS/MS methods for the quantification of sulfamethoxazole.

Table 1: Performance Characteristics of HPLC-UV and LC-MS/MS Methods for Sulfamethoxazole Analysis

Validation ParameterHPLC-UV MethodLC-MS/MS Method (with this compound IS)
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Selectivity Good, but susceptible to interference from matrix components with similar chromophores.Excellent, highly selective due to specific mass-to-charge ratio transitions.
Internal Standard Typically a structurally similar compound (e.g., another sulfonamide).Stable isotope-labeled analog (this compound).

Table 2: Comparison of Alternative Methods for Sulfamethoxazole Quantification

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation by chromatography, detection by UV absorbance.Cost-effective, robust, widely available.Lower sensitivity and selectivity compared to LC-MS/MS, prone to matrix interference.
LC-MS/MS Separation by chromatography, detection by mass spectrometry.High sensitivity, high selectivity, allows for the use of stable isotope-labeled internal standards.Higher equipment and operational costs, more complex method development.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility.High separation efficiency, small sample volume required.Lower sensitivity than LC-MS/MS, reproducibility can be challenging.
Immunoassays (e.g., ELISA) Based on antigen-antibody recognition.High throughput, suitable for screening large numbers of samples.Can suffer from cross-reactivity, may not distinguish between parent drug and metabolites.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method.

HPLC-UV Method Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma/serum sample, add 200 µL of acetonitrile (B52724).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 265 nm.

LC-MS/MS Method Protocol with this compound

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma/serum sample, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Mass Transitions:

    • Sulfamethoxazole: Precursor ion (m/z) 254.1 → Product ion (m/z) 156.1.

    • N4-Acetylsulfamethoxazole: Precursor ion (m/z) 296.1 → Product ion (m/z) 198.1.

    • This compound (Internal Standard): Precursor ion (m/z) 300.1 → Product ion (m/z) 202.1.

Visualizing the Method Validation Workflow

The following diagrams, generated using Graphviz, illustrate the key stages of the analytical method validation process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic & MS Analysis cluster_validation Method Validation sample Biological Sample add_is Add Internal Standard (this compound) sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (MRM Mode) hplc->msms linearity Linearity & Range msms->linearity accuracy Accuracy & Precision msms->accuracy selectivity Selectivity msms->selectivity stability Stability msms->stability

Caption: Experimental workflow for LC-MS/MS based sulfamethoxazole assay validation.

validation_parameters Validation Method Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Stability Stability Validation->Stability LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOQ Accuracy->Precision

Caption: Logical relationship of key analytical method validation parameters.

Conclusion

Both HPLC-UV and LC-MS/MS are viable methods for the quantification of sulfamethoxazole. The choice between them depends on the specific requirements of the study. For routine analysis where high sensitivity is not paramount, HPLC-UV offers a cost-effective and robust solution. However, for applications demanding high sensitivity, selectivity, and accuracy, such as pharmacokinetic studies and regulatory submissions, the LC-MS/MS method with a stable isotope-labeled internal standard like this compound is the superior choice. The use of this compound effectively corrects for variability in sample preparation and matrix effects, leading to more reliable and reproducible data. This guide provides the foundational information to assist researchers in making an informed decision for their analytical needs.

The Gold Standard in Bioanalysis: Determining Accuracy and Precision with N4-Acetylsulfamethoxazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is fundamental to successful pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in bioanalytical method validation, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of the performance of a bioanalytical method using N4-Acetylsulfamethoxazole-d4 as an internal standard versus a method employing a structural analog, supported by representative experimental data.

The core advantage of using a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, N4-Acetylsulfamethoxazole. This similarity ensures that the internal standard behaves almost identically during sample preparation, chromatography, and ionization, effectively compensating for variability and matrix effects.[1][2] This leads to superior accuracy and precision compared to methods that use a structural analog as the internal standard.[1]

Comparative Performance Data

The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of N4-Acetylsulfamethoxazole using either this compound or a structural analog as the internal standard. The data is based on established principles and representative results from bioanalytical method validation studies.[1][3][4]

Validation ParameterMethod with this compound (SIL-IS)Method with Structural Analog ISAcceptance Criteria (FDA/EMA)
Intra-day Accuracy (% Bias) ± 5%± 10%Within ±15% (±20% at LLOQ)
Inter-day Accuracy (% Bias) ± 5%± 12%Within ±15% (±20% at LLOQ)
Intra-day Precision (% RSD) < 5%< 10%≤15% (≤20% at LLOQ)
Inter-day Precision (% RSD) < 7%< 12%≤15% (≤20% at LLOQ)
Matrix Effect (% CV) < 5%< 15%≤15%
Recovery Consistency (% CV) < 8%< 15%Should be consistent

LLOQ: Lower Limit of Quantitation; RSD: Relative Standard Deviation; CV: Coefficient of Variation.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the generalized workflow for a bioanalytical method validation and the metabolic pathway of Sulfamethoxazole.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample_Collection Biological Sample Collection (e.g., Plasma) Spiking Spiking with N4-Acetylsulfamethoxazole and this compound (IS) Sample_Collection->Spiking Extraction Protein Precipitation / Liquid-Liquid Extraction Spiking->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Sulfamethoxazole Sulfamethoxazole N4_Acetylsulfamethoxazole N4-Acetylsulfamethoxazole Sulfamethoxazole->N4_Acetylsulfamethoxazole Metabolism Metabolism N-acetyltransferase

References

establishing linearity and lower limit of quantification (LLOQ) for sulfamethoxazole analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of sulfamethoxazole (B1682508) is paramount. A critical aspect of the analytical method validation for this widely used antibiotic is the establishment of linearity and the lower limit of quantification (LLOQ). This guide provides a comparative overview of common analytical techniques, their performance in sulfamethoxazole analysis, and detailed experimental protocols to ensure reliable and reproducible results. The validation of these methods is a crucial step, ensuring that the chosen method is fit for its intended purpose.[1]

Comparison of Analytical Methods for Sulfamethoxazole Quantification

High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent techniques for the analysis of sulfamethoxazole.[1] The choice between these methods often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHPLC-UVLC-MS/MSSpectrofluorometry
Linearity Range 0.39-50 µg/mL (in plasma)[2], 5-70 µg/mL[3]1-500,000 ng/mL (in plasma & urine)[4], 0.5-100 µg/L (in water)[5]0.25-2.0 µg/ml[6]
Correlation Coefficient (r²) >0.998 (in plasma)[7], >0.996 (in urine)[7]>0.995[8]>0.999[6]
LLOQ 0.39 µg/mL (in plasma)[2], 0.7 µg/mL (in plasma)[7], 0.17 µg/mL (in urine)[7]1 µg/mL (in plasma & urine)[4], 1.2-7.6 ng/L (in water)[8]9.75 x 10⁻¹ µg/ml[6]
Common Matrices Plasma[2][7], Urine[7], Pharmaceutical Formulations[9][10]Plasma[4], Urine[4], Water[5][8]Pharmaceutical Formulations[6]

Experimental Protocols

Adherence to established guidelines from regulatory bodies such as the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) is essential for bioanalytical method validation.[11][12][13][14]

Establishing Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Preparation of Stock Solution: Accurately weigh a known amount of sulfamethoxazole reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of high concentration.

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution with the appropriate matrix (e.g., blank plasma, mobile phase) to prepare at least five to eight calibration standards spanning the expected concentration range.[4]

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Evaluation: Plot the mean response (e.g., peak area) against the nominal concentration of the standards. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r or r²). An r² value of ≥ 0.99 is generally considered acceptable.[3]

Determining the Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

Protocol:

  • Preparation of LLOQ Samples: Prepare samples at the lowest concentration of the calibration curve.

  • Analysis: Analyze at least five replicates of the LLOQ sample.[15]

  • Data Evaluation: The LLOQ is established as the lowest concentration for which the following criteria are met:

    • The analyte response is at least five times the response of a blank sample.[16]

    • The precision (%CV or %RSD) should not exceed 20%.[15][16]

    • The accuracy (%bias or %error) should be within ±20% of the nominal concentration.[15][16]

Experimental Workflow for Linearity and LLOQ Determination

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Data Evaluation stock Prepare Sulfamethoxazole Stock Solution cal_standards Prepare Calibration Standards (min. 5-8 concentrations) stock->cal_standards lloq_samples Prepare LLOQ Samples (min. 5 replicates) stock->lloq_samples analyze_cal Analyze Calibration Standards (n=3) cal_standards->analyze_cal analyze_lloq Analyze LLOQ Replicates (n=5) lloq_samples->analyze_lloq linearity_eval Plot Response vs. Concentration Perform Linear Regression (Acceptance: r² ≥ 0.99) analyze_cal->linearity_eval lloq_eval Calculate Precision (%CV ≤ 20%) Calculate Accuracy (±20% of nominal) (Signal-to-Noise Ratio > 5) analyze_lloq->lloq_eval final_report Final Validation Report linearity_eval->final_report Linearity Established lloq_eval->final_report LLOQ Determined

Caption: Workflow for establishing linearity and LLOQ.

Signaling Pathway of Sulfamethoxazole's Mechanism of Action

While not directly related to the analytical procedure, understanding the mechanism of action of sulfamethoxazole provides context for its importance in pharmaceutical analysis. Sulfamethoxazole inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate (B1496061) synthetase.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF Purines Purines, Thymidine, Amino Acids THF->Purines BacterialGrowth Bacterial Growth Purines->BacterialGrowth Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Inhibits

Caption: Sulfamethoxazole's inhibition of folic acid synthesis.

References

results of inter-laboratory comparison for sulfamethoxazole quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common analytical methods for the quantification of sulfamethoxazole (B1682508), a widely used sulfonamide antibiotic. The information is intended for researchers, scientists, and drug development professionals involved in environmental monitoring, clinical analysis, and pharmaceutical quality control. This document summarizes quantitative performance data, outlines experimental protocols, and visualizes analytical workflows to aid in method selection and implementation.

Introduction

Sulfamethoxazole (SMX) is an essential antibiotic frequently detected in various matrices, including environmental waters, biological fluids, and pharmaceutical formulations. Accurate and reliable quantification of SMX is crucial for assessing environmental risks, conducting pharmacokinetic studies, and ensuring product quality. A variety of analytical techniques are employed for this purpose, each with its own set of advantages and limitations. This guide focuses on a comparative analysis of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and emerging electrochemical sensor technologies.

Experimental Methodologies

Detailed experimental protocols for the key analytical methods are described below. These protocols are synthesized from published research and represent common practices in the field.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective method for the quantification of sulfamethoxazole. The United States Pharmacopeia (USP) recognizes HPLC as the official method for the simultaneous determination of sulfamethoxazole and trimethoprim (B1683648) in pharmaceutical formulations.[1][2]

Sample Preparation (for liquid suspension):

  • Accurately weigh and transfer 200 mg of sulfamethoxazole and 40 mg of trimethoprim into a 100 mL flask.

  • Dissolve the mixture in methanol (B129727).

  • Transfer 10 mL of this solution to a 50 mL volumetric flask and dilute with the mobile phase.

  • Filter the resulting solution before injection.[3]

Chromatographic Conditions:

  • Column: C18 column (25 cm × 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of methanol and water (e.g., 6:4 ratio), with pH adjusted to 2.6 using dilute phosphoric acid.[3]

  • Flow Rate: 1 mL/minute.[3]

  • Injection Volume: 20 µL.[3]

  • Column Temperature: 40°C.[3]

  • Detection: UV detection at a single wavelength of 254 nm.[3]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for detecting low concentrations of sulfamethoxazole in complex matrices like environmental water and biological fluids.[4]

Sample Preparation (for water samples):

  • Solid Phase Extraction (SPE): Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.

  • Load the water sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte using a suitable solvent (e.g., methanol).

  • Evaporate the eluent to dryness and reconstitute in the mobile phase.

Sample Preparation (for plasma/urine):

  • Protein Precipitation: Add an aliquot of the sample (e.g., 10 µL) to a container with an internal standard in methanol (e.g., 70 µL).

  • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer an aliquot of the supernatant (e.g., 25 µL) to a 96-well plate containing deionized water (e.g., 75 µL) for analysis.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A C8 or C18 analytical column.

  • Mobile Phase: A gradient elution using water with 0.1% (v/v) formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% (v/v) formic acid (Mobile Phase B).

  • Flow Rate: 0.75 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is typically used for quantification.

A high-throughput method using ultra-fast solid-phase extraction (SPE)-tandem mass spectrometry has been developed with an analysis time of less than 20 seconds per sample.[5][6]

Electrochemical Sensors

Electrochemical sensors represent a newer, rapid, and portable approach for the determination of sulfamethoxazole. These methods are based on the electrochemical oxidation of sulfamethoxazole at the surface of a modified electrode.

Sensor Preparation and Measurement:

  • Electrode Modification: A glassy carbon electrode (GCE) is modified with a specific material, for example, a poly(Cu2P4BCl4) film.[1]

  • Qualitative Analysis: Cyclic Voltammetry (CV) is used for the qualitative investigation of sulfamethoxazole.[1]

  • Quantitative Analysis: Square Wave Voltammetry (SWV) is employed for the quantitative determination.[1]

  • The modified electrode is cleaned with distilled water between measurements.[1]

Results and Comparison

The performance characteristics of the different analytical methods for sulfamethoxazole quantification are summarized in the tables below.

Table 1: Performance Comparison of Sulfamethoxazole Quantification Methods

ParameterHPLC-UVLC-MS/MSElectrochemical Sensor
Linearity Range 0.12–2.53 µg/mL12–400 mcg/mL (serum)27.94 nM - 71.88 nM
Limit of Detection (LOD) -0.47 mcg/mL (serum)27.94 nM
Limit of Quantification (LOQ) --71.88 nM
Precision (RSD) -<6% (intra-assay), <10% (inter-assay)0.74%
Analysis Time ~18 min/sample<2.5 min/sampleRapid
Selectivity ModerateHighHigh
Cost LowHighLow

Data synthesized from multiple sources.[1][5]

Table 2: Detailed Performance Data from Selected Studies

MethodMatrixLinearity (r)Limit of Detection (LOD)Precision (%RSD)Reference
SPE-LC-MS/MSSerum0.99520.47 mcg/mLIntra-assay: <6%, Inter-assay: <10%[5][6]
HPLC-MS/MSDried Plasma Spots--Inter-run precision assessed
Electrochemical SensorBuffer Solution-27.94 nM0.74%[1]
HPLC-UVRabbit Plasma0.9993-Intra- and Inter-day RSD ≤ 15%
Derivative SpectrophotometryAqueous Solution--Mean Recovery: 100.85±1.28[2]

Visualizing the Analytical Process

The following diagrams illustrate the general workflow for sulfamethoxazole quantification and a comparison of the key attributes of the discussed analytical methods.

Sulfamethoxazole Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Water, Plasma) Pretreatment Pre-treatment (e.g., Filtration, Centrifugation) SampleCollection->Pretreatment Extraction Extraction (e.g., SPE, LLE, Precipitation) Pretreatment->Extraction Reconstitution Reconstitution Extraction->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation (HPLC) Injection->Separation Detection Detection (UV, MS/MS, Electrochemical) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Reporting Result Reporting Quantification->Reporting

Caption: General experimental workflow for sulfamethoxazole quantification.

Method Comparison cluster_hplcuv HPLC-UV Attributes cluster_lcmsms LC-MS/MS Attributes cluster_electro Electrochemical Sensor Attributes Sulfamethoxazole Quantification Sulfamethoxazole Quantification HPLC-UV HPLC-UV Sulfamethoxazole Quantification->HPLC-UV LC-MS/MS LC-MS/MS Sulfamethoxazole Quantification->LC-MS/MS Electrochemical Sensor Electrochemical Sensor Sulfamethoxazole Quantification->Electrochemical Sensor Cost-Effective Cost-Effective Robust Robust Moderate Sensitivity Moderate Sensitivity High Sensitivity High Sensitivity High Selectivity High Selectivity High Cost High Cost Rapid Analysis Rapid Analysis Portable Portable Low Cost Low Cost

Caption: Key characteristics of different sulfamethoxazole quantification methods.

Conclusion

The choice of an analytical method for sulfamethoxazole quantification depends on the specific requirements of the study, including the sample matrix, required sensitivity, available instrumentation, and budget. HPLC-UV is a reliable and cost-effective method suitable for pharmaceutical formulations and other samples with relatively high concentrations of the analyte. For trace-level detection in complex matrices such as environmental water and biological fluids, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity. Electrochemical sensors are a promising alternative for rapid, low-cost, and on-site screening, although they may not always match the quantitative performance of chromatographic methods. This guide provides a foundation for researchers to make informed decisions when selecting and implementing a method for sulfamethoxazole quantification.

References

A Comparative Guide to Sulfonamide Detection: Cross-Validation of LC-MS and ELISA Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of sulfonamide residues in various matrices is paramount for ensuring food safety and therapeutic efficacy. This guide provides a comprehensive comparison of two predominant analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We present a cross-validation perspective, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your analytical needs.

Method Performance: A Head-to-Head Comparison

The choice between LC-MS and ELISA for sulfonamide detection hinges on a variety of factors, including the required sensitivity, specificity, sample throughput, and cost. While LC-MS is considered the gold standard for its high accuracy and specificity, ELISA offers a rapid and high-throughput screening alternative.[1] The following tables summarize the key performance characteristics of each method based on published data.

ParameterLC-MS/MSELISA
Principle Separation by chromatography, detection by mass-to-charge ratio of fragmented ions.[2]Immunoassay based on specific antibody-antigen recognition.[2]
Specificity Very High (based on parent and fragment ion masses).[2]High (dependent on antibody specificity, potential for cross-reactivity).[2][3]
Sensitivity (LOD/LOQ) Very High (typically low pg/mL to low ng/mL).[2][4]High (can reach ng/mL, but generally less sensitive than LC-MS/MS).[5][6]
Quantitative Accuracy Excellent.[1]Good for screening, can be semi-quantitative to quantitative.[7]
Sample Throughput Lower, sequential analysis.High, parallel processing of multiple samples.[6]
Cost per Sample Higher.[1]Lower.[1]
Confirmation Confirmatory method.[8]Screening method, positive results often require confirmation by LC-MS/MS.[7]

Table 1: General Comparison of LC-MS/MS and ELISA for Sulfonamide Detection.

Quantitative Performance Data

The following table presents a summary of quantitative data for the detection of various sulfonamides using both LC-MS/MS and ELISA, compiled from multiple validation studies.

SulfonamideMethodMatrixLOQ (ng/mL or ng/g)Recovery (%)RSD (%)Reference
SulfamethazineLC-MS/MSBovine Liver553 - 932.1 - 16.8[9]
SulfadiazineLC-MS/MSBovine Liver553 - 932.1 - 16.8[9]
SulfamethoxazoleLC-MS/MSBovine Liver553 - 932.1 - 16.8[9]
Multiple SulfonamidesLC-MS/MSWater0.5 µg/L70 - 96< 15[4]
Multiple SulfonamidesLC-MS/MSMilk-91 - 1147.5 - 12.7[10]
SulfamerazineELISAFish5-15 (in plate)71 - 95-[7]
SulfadimetoxineELISAFish5-15 (in plate)65 - 79-[7]
SulfadiazineELISAFish5-15 (in plate)72 - 95-[7]
Multiple SulfonamidesELISAMilk, Honey---[11]

Table 2: Summary of Quantitative Performance Data for Sulfonamide Detection.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for sulfonamide detection using LC-MS and ELISA.

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Acetonitrile (B52724), Ethyl Acetate) Homogenization->Extraction Cleanup Clean-up (e.g., SPE, QuEChERS) Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Acquisition & Processing MS->Data Report Result Reporting Data->Report

Caption: Workflow for Sulfonamide Analysis by LC-MS.

ELISA Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure cluster_data Data Analysis Sample Sample Collection Extraction Extraction Sample->Extraction Plate Add Sample/Standard, Antibody, & Enzyme Conjugate to Coated Plate Extraction->Plate Incubation Incubation Plate->Incubation Washing Washing Incubation->Washing Substrate Add Substrate Washing->Substrate Color Color Development Substrate->Color Reader Plate Reading (Absorbance) Color->Reader Calculation Concentration Calculation Reader->Calculation

Caption: Workflow for Sulfonamide Analysis by ELISA.

Cross-Validation Logic

The cross-validation of LC-MS and ELISA methods is crucial for establishing the reliability of the screening method (ELISA) and understanding its correlation with the confirmatory method (LC-MS).

Cross-Validation Logic cluster_methods Analytical Methods cluster_params Performance Parameters LCMS LC-MS/MS (Confirmatory) Comparison Method Comparison LCMS->Comparison ELISA ELISA (Screening) ELISA->Comparison Sensitivity Sensitivity (LOD, LOQ) Decision Method Selection Sensitivity->Decision Specificity Specificity (Cross-reactivity) Specificity->Decision Accuracy Accuracy (% Recovery) Accuracy->Decision Precision Precision (% RSD) Precision->Decision Correlation Correlation (r²) Correlation->Decision Comparison->Sensitivity Comparison->Specificity Comparison->Accuracy Comparison->Precision Comparison->Correlation

Caption: Logic for Cross-Validation and Method Selection.

Detailed Experimental Protocols

LC-MS/MS Method for Sulfonamide Detection in Bovine Liver[9]
  • Sample Preparation (QuEChERS-based)

    • Weigh 2 g of homogenized liver sample into a 50 mL centrifuge tube.

    • Add 10 mL of 1% acetic acid in acetonitrile and shake vigorously for 30 seconds.

    • Add the contents of a QuEChERS salt packet and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer 6 mL of the upper acetonitrile layer to a dispersive SPE tube.

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

    • Transfer 4 mL of the extract to another tube and evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 800 µL of 1:9 methanol/water with 0.1% formic acid.

    • Vortex, sonicate, and filter through a 0.22 µm spin filter.

  • LC-MS/MS Conditions

    • LC System: Agilent 1200 Series HPLC.[9]

    • Mass Spectrometer: Agilent 6410 Triple Quadrupole LC/MS.[9]

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[12]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[9]

ELISA Method for Sulfonamide Screening[3]

This protocol is based on a competitive enzyme immunoassay format.

  • Sample Preparation

    • Extraction procedures vary by matrix (e.g., tissue, milk, honey) and are detailed in specific kit manuals.[3] A typical extraction involves homogenization followed by solvent extraction and dilution.

  • ELISA Procedure

    • Pipette 50 µL of standards and prepared samples into designated microtiter plate wells.

    • Add 25 µL of the sulfonamide-horseradish peroxidase (HRP) conjugate to all wells (except blanks).

    • Add 25 µL of the anti-sulfonamide antibody solution to all wells (except blanks).

    • Seal the plate, shake, and incubate for 1 hour in the dark at 4°C.

    • Wash the plate 3 times with washing buffer.

    • Add 100 µL of substrate/chromogen solution to all wells.

    • Incubate for a specified time (e.g., 15-30 minutes) at room temperature in the dark.

    • Add 100 µL of stop solution to all wells.

    • Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • The concentration of sulfonamides is inversely proportional to the color intensity.

Conclusion

Both LC-MS and ELISA are powerful tools for the detection of sulfonamides. LC-MS/MS provides a highly specific and sensitive confirmatory method, essential for regulatory compliance and detailed quantitative analysis.[8] ELISA, on the other hand, offers a rapid, cost-effective, and high-throughput screening solution, ideal for analyzing large numbers of samples.[13] The cross-validation of these methods is crucial to ensure the reliability of screening results and to establish a comprehensive analytical strategy. The choice of method will ultimately depend on the specific application, regulatory requirements, and available resources.

References

A Comparative Guide to Assessing the Isotopic Purity and Contribution of N4-Acetylsulfamethoxazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing N4-Acetylsulfamethoxazole-d4 as an internal standard or tracer, the precise assessment of its isotopic purity and contribution is paramount for ensuring data accuracy and reliability. This compound is the deuterated analog of N4-Acetylsulfamethoxazole, a primary metabolite of the antibiotic Sulfamethoxazole.[1] This guide provides an objective comparison of the principal analytical methods for characterizing this stable isotope-labeled compound, complete with experimental protocols and supporting data.

The most common and powerful techniques for determining the isotopic purity and enrichment of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3] Each method offers distinct advantages and provides complementary information.

Comparison of Analytical Techniques

The selection of an analytical method depends on the specific requirements of the study, such as the need for site-specific information, sample availability, and desired throughput.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Measurement Mass-to-charge ratio (m/z) of isotopologues.[3]Chemical shifts and signal integrals of nuclei.[3]
Information Provided Isotopic enrichment and distribution of all isotopologues (d₀, d₁, d₂, d₃, d₄).[3][4]Precise location of deuterium (B1214612) incorporation and site-specific isotopic purity.[2][3]
Sample Consumption Very low (nanogram to microgram level).[3]Higher (milligram level).[3]
Sensitivity High.[3]Moderate to high.
Quantitative Precision Good to excellent, requires correction for natural isotope abundance.[5]Excellent for relative quantification of isotopes at different molecular positions.[6]
Throughput High, suitable for rapid screening of multiple samples.[3]Lower, as acquisition times are longer per sample.[3]
Structural Confirmation Confirms overall mass; fragmentation (MS/MS) can help locate the label.[3]Provides detailed structural confirmation and unequivocally identifies the positions of deuteration.[2][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution and overall enrichment of this compound.[4]

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, coupled with a liquid chromatography system (LC-HRMS).[2][8]

  • LC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.[4]

    • Scan Mode: Full scan acquisition over a relevant m/z range (e.g., m/z 295-305) to encompass all expected isotopologues.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of each expected isotopologue of N4-Acetylsulfamethoxazole ([M+H]⁺): d₀ (m/z 296.08), d₁ (m/z 297.09), d₂ (m/z 298.09), d₃ (m/z 299.10), and d₄ (m/z 300.10).

    • Integrate the peak area for each isotopologue.[8]

    • Correct the observed peak areas by subtracting the contribution from the natural abundance of ¹³C, ¹⁵N, and ¹⁸O from the unlabeled compound.[5]

    • Calculate the percentage of each isotopologue relative to the sum of all corrected isotopologue peak areas. The isotopic purity is reported as the percentage of the d₄ species.[9]

Method 2: Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the position of deuterium labeling and determine site-specific isotopic purity.[3]

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated NMR solvent (e.g., DMSO-d₆). For quantitative NMR (qNMR), add a certified internal standard with a known concentration.[3]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard quantitative proton NMR spectrum. The disappearance of signals from the deuterated positions on the phenyl ring is expected. The remaining small residual proton signals at these positions are integrated.[3]

    • ²H NMR: Acquire a deuterium NMR spectrum to directly observe the signals from the deuterium nuclei, confirming their presence and chemical environment.[9]

  • Data Analysis:

    • In the ¹H NMR spectrum, carefully integrate the residual proton signals corresponding to the labeled positions on the phenyl ring.

    • Integrate a well-resolved signal from a non-labeled position in the molecule (e.g., the methyl group protons).

    • The isotopic purity at the labeled sites is calculated by comparing the integral of the residual proton signals to the integral of the signal from the non-labeled position, accounting for the number of protons each signal represents.[3]

Data Presentation

Illustrative Isotopic Distribution Data from HRMS

This table represents typical data obtained from an HRMS analysis for a high-purity batch of this compound.

IsotopologueTheoretical m/z ([M+H]⁺)Measured Relative Abundance (%)
d₀ (unlabeled)296.080.1
d₁297.090.2
d₂298.090.5
d₃299.102.2
d₄ 300.10 97.0
Isotopic Purity 97.0%

Note: Data is illustrative. Actual values may vary between batches.[4]

Visualizations

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for assessing isotopic purity and the logical comparison between the primary analytical methods.

cluster_workflow Overall Isotopic Purity Assessment Workflow Sample This compound Sample Prep Sample Preparation (Dissolution) Sample->Prep HRMS LC-HRMS Analysis Prep->HRMS NMR NMR Analysis (¹H and ²H) Prep->NMR Data_MS MS Data Processing (Isotopologue Integration) HRMS->Data_MS Data_NMR NMR Data Processing (Signal Integration) NMR->Data_NMR Report_MS Isotopic Distribution & Enrichment Report Data_MS->Report_MS Report_NMR Site-Specific Purity & Structure Confirmation Data_NMR->Report_NMR cluster_comparison Comparison of Analytical Methods HRMS HRMS Measures: m/z Ratio Provides: Isotopic Distribution Pros: High Sensitivity, High Throughput Cons: Indirect Structural Info NMR NMR Spectroscopy Measures: Signal Integral Provides: Site-Specific Purity Pros: Detailed Structure, High Precision Cons: Lower Throughput, Higher Sample Need Goal Goal: Assess Isotopic Purity of This compound Goal->HRMS for overall enrichment Goal->NMR for site-specific analysis

References

QuEChERS vs. Solid-Phase Extraction (SPE) for Sulfamethoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of two leading extraction techniques for the analysis of sulfamethoxazole (B1682508), offering insights into their efficiency, protocols, and performance across various matrices.

For researchers and professionals in drug development and environmental analysis, the accurate quantification of sulfamethoxazole, a widely used sulfonamide antibiotic, is paramount. The choice of sample preparation method is a critical step that significantly influences the reliability and efficiency of the entire analytical workflow. This guide provides a detailed comparison of two of the most common extraction techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).

Performance Comparison at a Glance

The selection between QuEChERS and SPE for sulfamethoxazole extraction often depends on the specific requirements of the analysis, including the sample matrix, desired throughput, and sensitivity. While QuEChERS is lauded for its speed and simplicity, SPE is recognized for its thorough cleanup and high concentration capabilities.[1][2][3][4][5] The following tables summarize quantitative data from various studies, providing a comparative overview of their performance.

Performance Metric QuEChERS Solid-Phase Extraction (SPE) Matrix Reference
Recovery (%) 74.0 - 100.379 - 118Animal Tissues[6][7]
95.2 - 107.2 (Accuracy)87.83Environmental Water[6][8]
67.6 - 103.870 - 96Pastries, Pure Water[9][10]
53.9 - 91.4-Honey[11]
>85-Beef Muscle[12]
Relative Standard Deviation (RSD) (%) 1.0 - 10.50.3 - 14.5Animal Tissues, Water[4][6]
0.4 - 8.0<15 - <20Animal Tissues, Water[6][10]
0.80 - 9.23-Pastries[9]
Limit of Quantification (LOQ) 0.01 - 0.04 ng/g0.01 - 0.05 ng/LAnimal Tissues, Water[4][6]
5.3 - 11.2 µg/LSeveral ppt (B1677978) levelMilk, Water[10][13][14]
1.8 - 48.4 µg/kg-Animal Tissues[15]
Matrix Effect (%) <10 (except liver)321.43Animal Tissues, Water[6][8]

Experimental Workflows

The procedural differences between QuEChERS and SPE are fundamental to their respective advantages and disadvantages. The following diagrams illustrate the typical workflows for each method.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Sample Sample Homogenization Add_Solvent Add Acetonitrile (B52724) Sample->Add_Solvent Add_Salts Add QuEChERS Salts (e.g., MgSO4, NaCl) Add_Solvent->Add_Salts Vortex Vortex/Shake Add_Salts->Vortex Centrifuge1 Centrifuge Vortex->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add d-SPE Sorbent (e.g., PSA, C18) Transfer_Supernatant->Add_dSPE Vortex_Cleanup Vortex/Shake Add_dSPE->Vortex_Cleanup Centrifuge2 Centrifuge Vortex_Cleanup->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Analysis LC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS workflow for sulfamethoxazole extraction.

SPE_Workflow cluster_preparation Sample Preparation cluster_extraction Solid-Phase Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Sample Filtration/Pre-treatment pH_Adjust pH Adjustment Sample->pH_Adjust Condition Condition Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Load_Sample Load Sample Equilibrate->Load_Sample Wash Wash Cartridge Load_Sample->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow.

Detailed Experimental Protocols

The following are generalized protocols for QuEChERS and SPE based on methodologies reported in the literature for sulfamethoxazole extraction. Specific parameters may vary depending on the sample matrix and analytical instrumentation.

Modified QuEChERS Protocol for Sulfamethoxazole in Animal Tissues

This protocol is adapted from studies on sulfonamide analysis in animal tissues.[6][15]

  • Sample Preparation: Weigh 1-2 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile (with or without an acid modifier like 1% acetic acid).

    • Vortex or shake vigorously for 1 minute to ensure thorough mixing.

    • Add a salt mixture, commonly consisting of 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at ≥4000 rpm for 5-10 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1-6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing a d-SPE sorbent mixture. A common mixture includes 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA). For fatty matrices, 50 mg of C18 may also be included.[16]

    • Vortex for 30 seconds to 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Preparation and Analysis:

    • Collect the supernatant.

    • The extract can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable mobile phase.

SPE Protocol for Sulfamethoxazole in Environmental Water Samples

This protocol is based on established methods for the analysis of sulfonamides in water.[5][8][10]

  • Sample Preparation:

    • Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove particulate matter.

    • Adjust the pH of the water sample to a range of 3.0 to 4.0 using an acid like formic acid to protonate the sulfonamides, which enhances their retention on the SPE sorbent.

    • A chelating agent such as EDTA may be added to minimize the interaction of sulfonamides with metal ions.[5]

  • SPE Cartridge Conditioning and Equilibration:

    • Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 500 mg, 6 cc) by passing 5-10 mL of methanol (B129727) followed by 5-10 mL of reagent water (at the sample pH). It is crucial not to let the cartridge dry out.

  • Sample Loading:

    • Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading, wash the cartridge with 5-10 mL of reagent water to remove any unretained interferences.

    • Dry the cartridge thoroughly by applying a high vacuum for at least 10 minutes.

  • Elution:

    • Elute the retained sulfamethoxazole from the cartridge using a suitable solvent, typically 8-10 mL of methanol or acetonitrile, sometimes with a modifier like 2% aqueous ammonia.[10]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Concluding Remarks

Both QuEChERS and SPE are powerful techniques for the extraction of sulfamethoxazole from a variety of matrices. QuEChERS offers a faster, more high-throughput approach with reduced solvent consumption, making it an attractive option for routine monitoring of a large number of samples.[1][3] However, for complex matrices where significant cleanup is required to minimize matrix effects and achieve very low detection limits, the more rigorous and targeted nature of SPE may be preferable.[4][17] The choice between the two methods should be guided by a careful consideration of the analytical objectives, matrix complexity, and available resources. Method validation is crucial to ensure the accuracy and reliability of the results for the specific application.

References

A Comparative Guide to Robustness and Ruggedness Testing of Analytical Methods for N4-Acetylsulfamethoxazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of the robustness and ruggedness testing for analytical methods developed for N4-Acetylsulfamethoxazole-d4, a key deuterated internal standard for its metabolite, N4-acetylsulfamethoxazole. The focus is on two prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Robustness testing evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness testing assesses the reproducibility of results under a variety of normal test conditions, such as different analysts, instruments, or laboratories.[1][2][3] These tests are critical in pharmaceutical analysis to ensure that a method is reliable for its intended use.[1][2]

Comparison of Analytical Method Performance

The selection of an analytical method depends on the specific requirements of the study, such as the need for high sensitivity or the matrix in which the analyte is being quantified. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods for the analysis of sulfonamides and their metabolites.

Validation ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range (µg/mL) 1.0 - 1500.1 - 50
Correlation Coefficient (r²) > 0.995> 0.99
Limit of Quantification (LOQ) Lower (ng/L to µg/L)Higher (µg/L)
Precision (%RSD) < 5%< 15%
Accuracy (% Recovery) 90-105%85-115%
Specificity Moderate to HighVery High

Experimental Protocols

Detailed methodologies for robustness and ruggedness testing are crucial for method validation.

Robustness Testing Protocol

Robustness testing involves making small, deliberate changes to the analytical method's parameters to assess its reliability.[1][4]

1. Variation of HPLC/UPLC Parameters:

  • Flow Rate: Alter the flow rate by ±10% of the nominal value (e.g., 0.9 mL/min and 1.1 mL/min for a nominal flow of 1.0 mL/min).
  • Mobile Phase Composition: Vary the ratio of organic to aqueous phase by ±2% (e.g., for a 50:50 mixture, test 48:52 and 52:48).
  • Column Temperature: Adjust the column temperature by ±5°C.
  • pH of Mobile Phase Buffer: Change the pH of the aqueous buffer by ±0.2 units.

2. Data Analysis:

  • Inject a standard solution of N4-Acetylsulfamethoxazole with this compound as the internal standard under each varied condition.
  • Calculate the peak area ratio, retention time, and resolution.
  • The method is considered robust if the results remain within the system suitability criteria and show no significant changes.

Ruggedness Testing Protocol

Ruggedness testing, also known as intermediate precision, assesses the method's reproducibility under various common laboratory variations.[5]

1. Experimental Variations:

  • Different Analysts: Have two or more analysts perform the analysis using the same procedure.
  • Different Instruments: Run the analysis on two or more different HPLC or LC-MS/MS systems.
  • Different Days: Conduct the analysis on different days to assess inter-day variability.

2. Data Analysis:

  • Analyze the same sample set under each condition.
  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results obtained under the different conditions.
  • The method is deemed rugged if the %RSD between the different sets of results is within acceptable limits (typically <15% for bioanalytical methods).

Visualizing the Workflow and Relationships

Diagrams can effectively illustrate complex processes and relationships in analytical testing.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev Develop Analytical Method Validation Perform Method Validation Dev->Validation Robustness Robustness Testing (Vary Parameters) Validation->Robustness Ruggedness Ruggedness Testing (Different Analysts/Instruments) Validation->Ruggedness Analysis Routine Sample Analysis Validation->Analysis

General workflow for analytical method validation.

The metabolic pathway of the parent compound is also relevant for understanding the context of the analyte.

SMX Sulfamethoxazole NASMX N4-Acetylsulfamethoxazole SMX->NASMX N-acetylation Metabolite Other Metabolites SMX->Metabolite Other pathways

Metabolic pathway of Sulfamethoxazole.

References

Navigating the Matrix: A Comparative Guide to Sulfamethoxazole Analysis in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like the antibiotic sulfamethoxazole (B1682508) in various biological tissues is paramount. However, the inherent complexity of these biological matrices can significantly impact analytical results, a phenomenon known as the matrix effect. This guide provides a comparative overview of the matrix effect observed in different biological tissues—specifically muscle, kidney, and liver—during the analysis of sulfamethoxazole, supported by experimental data and detailed protocols.

The matrix effect, which can manifest as ion suppression or enhancement, is a critical parameter to evaluate during the development and validation of bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). Co-eluting endogenous components from the tissue can interfere with the ionization of the target analyte, leading to inaccurate quantification. Understanding the extent of this effect in different tissues is crucial for developing robust and reliable analytical methods.

Quantitative Comparison of Matrix Effects

The following table summarizes the observed matrix effects for sulfamethoxazole and related sulfonamides in various biological tissues as reported in the scientific literature. It is important to note that a direct comparison is challenging as the data originates from different studies, employing varied experimental conditions and animal species.

Biological TissueAnimal SpeciesAnalyte(s)Matrix Effect (%)Citation
KidneyPigletMultiple Veterinary Drugs (including Sulfonamides)35.5 – 118.1[1]
LiverBovineSulfamethoxazole and 8 other SulfonamidesRecovery: 53 - 93[2]
MuscleBuffaloSulfamethoxazoleRecovery: 82 - 86[3]
MuscleBovine12 Sulfonamides (including Sulfamethoxazole)Severe ion suppression observed for early-eluting sulfonamides[4]
Fish-Sulfamethazine (B1682506)-37 (Signal Loss)[5]
Eggs-Sulfamethazine-96 (Signal Loss)[5]

*Recovery percentages are influenced by the matrix effect, but do not solely represent ion suppression or enhancement.

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results and for developing new analytical methods. Below are summaries of experimental protocols used for the extraction and analysis of sulfamethoxazole in different biological tissues.

Sample Preparation: QuEChERS Method for Bovine Liver[2]

This protocol utilizes the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for sample cleanup.

  • Homogenization: Weigh 2 g of homogenized bovine liver into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of 1% acetic acid in acetonitrile (B52724) to the sample, vortex for 30 seconds, and add the QuEChERS extraction salts. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE): Transfer 6 mL of the upper acetonitrile layer to a d-SPE tube containing a sorbent to remove interfering substances. Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation: Transfer 4 mL of the cleaned extract, evaporate to dryness under a stream of nitrogen, and reconstitute in 800 µL of a methanol (B129727)/water mixture for LC-MS/MS analysis.

Sample Preparation: Protein Precipitation for Plasma and Urine

A common method for liquid biological matrices involves protein precipitation.

  • Aliquoting: Take a small aliquot (e.g., 10 µL) of the plasma or urine sample.

  • Protein Precipitation: Add a larger volume of a cold organic solvent, such as methanol or acetonitrile (e.g., 70 µL), often containing an internal standard.

  • Vortexing and Centrifugation: Vortex the mixture for several minutes to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Dilution and Analysis: Take an aliquot of the clear supernatant and dilute it with an appropriate solvent (e.g., deionized water) before injection into the LC-MS/MS system.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the evaluation of matrix effects in the analysis of sulfamethoxazole in biological tissues.

MatrixEffectWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Matrix Effect Evaluation Tissue Biological Tissue (Muscle, Kidney, Liver) Homogenization Homogenization Tissue->Homogenization Extraction Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Clean-up (e.g., d-SPE) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Spiked_Extract Analyte in Blank Matrix Extract MS_Detection->Spiked_Extract Spiked_Solvent Analyte in Solvent Calculation Calculate Matrix Effect (%) Spiked_Solvent->Calculation Spiked_Extract->Calculation Result Result Calculation->Result Ion Suppression/ Enhancement

Experimental workflow for matrix effect evaluation.

Conclusion

The evaluation of matrix effects is an indispensable step in the development of reliable methods for the quantification of sulfamethoxazole in diverse biological tissues. The available data indicates that the nature and extent of these effects are highly dependent on the specific tissue matrix. While liver and kidney tissues are anticipated to present greater analytical challenges due to their complexity, even muscle tissue can exhibit significant ion suppression. Therefore, a thorough validation of the analytical method, including a quantitative assessment of the matrix effect for each specific tissue type, is essential to ensure the accuracy and precision of the obtained results. The use of appropriate sample preparation techniques, such as QuEChERS, and the implementation of matrix-matched calibration standards are crucial strategies to mitigate the impact of the matrix effect and to ensure the integrity of bioanalytical data in drug development and food safety monitoring.

References

Stability Under Scrutiny: A Comparative Guide to Sulfamethoxazole and N4-Acetylsulfamethoxazole-d4 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of analytes in biological matrices is a critical prerequisite for reliable pharmacokinetic and bioanalytical studies. This guide provides a detailed comparison of the stability of the widely used antibiotic, sulfamethoxazole (B1682508), and its deuterated internal standard, N4-Acetylsulfamethoxazole-d4, in human plasma under various storage and handling conditions.

Performance Comparison: Stability Data

The following tables present a summary of the stability of sulfamethoxazole in human plasma under different conditions, based on data from published bioanalytical method validation studies. While specific quantitative data for this compound is limited in publicly available literature, its stability is expected to be comparable to the non-deuterated parent compound. As a deuterated internal standard, its stability is a critical parameter that must be confirmed during method validation to ensure it reliably tracks the behavior of the analyte.

Table 1: Freeze-Thaw Stability of Sulfamethoxazole in Human Plasma

Number of CyclesAnalyte Concentration% Recovery (or Stability)Reference
3Low and High QCStable[1]

Table 2: Long-Term Storage Stability of Sulfamethoxazole in Human Plasma

Storage TemperatureDurationAnalyte Concentration% Recovery (or Stability)Reference
-20°C8 weeksLow and High QCStable[1][2]
-4°C60 daysNot SpecifiedStable[3]
-70°C120 daysNot SpecifiedStable[3]

Table 3: Bench-Top (Room Temperature) Stability of Sulfamethoxazole in Human Plasma

DurationAnalyte Concentration% Recovery (or Stability)Reference
24 hoursLow and High QCStable[1][2]

Table 4: Comparative Stability of this compound in Human Plasma (Qualitative Assessment)

Stability ConditionExpected StabilityRationale
Freeze-ThawExpected to be stableDeuterated internal standards are designed to mimic the physicochemical properties of the analyte and should exhibit similar stability under physical stress.
Long-Term StorageExpected to be stable at -20°C and -70°CThe isotopic labeling is not expected to significantly alter the chemical stability of the molecule under typical long-term storage conditions.
Bench-Top (Room Temperature)Expected to be stable for typical processing timesStability should parallel that of sulfamethoxazole, but must be experimentally verified for the duration of sample handling and processing.

Experimental Protocols

The following are detailed methodologies for conducting key stability experiments for sulfamethoxazole and this compound in biological samples. These protocols are based on established bioanalytical method validation guidelines.

Freeze-Thaw Stability Assessment

Objective: To evaluate the stability of the analytes in a biological matrix subjected to repeated freezing and thawing cycles.

Methodology:

  • Sample Preparation: Spike a pool of the target biological matrix (e.g., human plasma) with the analytes at low and high quality control (QC) concentrations.

  • Aliquoting: Aliquot the spiked samples into multiple polypropylene (B1209903) tubes.

  • Baseline Analysis: Analyze a set of freshly prepared QC samples to establish the baseline (T=0) concentration.

  • Freeze-Thaw Cycles: Subject the remaining aliquots to a minimum of three freeze-thaw cycles. A typical cycle consists of freezing the samples at -20°C or -70°C for at least 12 hours, followed by thawing unassisted to room temperature.

  • Sample Analysis: After the completion of the desired number of cycles, analyze the samples using a validated bioanalytical method.

  • Data Evaluation: Compare the mean concentration of the freeze-thaw samples to the baseline concentrations. The analytes are considered stable if the mean concentration is within ±15% of the nominal concentration.

Long-Term Stability Assessment

Objective: To determine the stability of the analytes in a biological matrix over an extended period under specified storage conditions.

Methodology:

  • Sample Preparation: Prepare low and high QC samples in the biological matrix as described for the freeze-thaw stability assessment.

  • Storage: Store the aliquots at the intended long-term storage temperatures (e.g., -20°C and -70°C).

  • Time Points: Analyze the samples at predetermined time intervals (e.g., 1, 3, 6, and 12 months).

  • Sample Analysis: At each time point, retrieve a set of stored QC samples and analyze them against a freshly prepared calibration curve and freshly prepared QC samples.

  • Data Evaluation: The analytes are deemed stable if the mean concentration of the stored QC samples is within ±15% of the nominal concentration.

Bench-Top (Short-Term) Stability Assessment

Objective: To assess the stability of the analytes in the biological matrix at room temperature for a duration that simulates the sample handling and preparation process.

Methodology:

  • Sample Preparation: Use low and high QC samples in the biological matrix.

  • Exposure: Place the samples on a laboratory bench at room temperature for a specified period (e.g., 4, 8, or 24 hours).

  • Sample Analysis: Analyze the exposed samples using a validated bioanalytical method.

  • Data Evaluation: Compare the concentrations of the exposed samples to those of freshly prepared QC samples. Stability is confirmed if the results are within ±15% of the nominal concentrations.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for conducting a comprehensive stability assessment of an analyte in a biological matrix.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation Prep_Matrix Prepare Blank Biological Matrix Spike_Analytes Spike with Sulfamethoxazole & this compound Prep_Matrix->Spike_Analytes Prep_QCs Prepare Low & High Concentration QCs Spike_Analytes->Prep_QCs FT_Stability Freeze-Thaw Stability (Multiple Cycles) Prep_QCs->FT_Stability LT_Stability Long-Term Stability (-20°C & -70°C) Prep_QCs->LT_Stability BT_Stability Bench-Top Stability (Room Temperature) Prep_QCs->BT_Stability Analysis LC-MS/MS Analysis FT_Stability->Analysis LT_Stability->Analysis BT_Stability->Analysis Data_Eval Data Evaluation (% Recovery vs. T0) Analysis->Data_Eval Stability_Report Stability Report Data_Eval->Stability_Report

Caption: Experimental workflow for stability testing of analytes in biological samples.

References

comparison of different mass spectrometers for the analysis of sulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and sensitive quantification of pharmaceuticals like the antibiotic sulfamethoxazole (B1682508) is paramount. The choice of mass spectrometer is a critical factor that dictates the performance of analytical methods. This guide provides an objective comparison of three common types of mass spectrometers—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for the analysis of sulfamethoxazole, supported by experimental data.

Introduction to Sulfamethoxazole and its Analysis

Sulfamethoxazole is a sulfonamide antibiotic widely used in human and veterinary medicine, often in combination with trimethoprim. Its presence in various matrices, including biological fluids (plasma, urine) and environmental samples (water, tissue), requires robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and environmental risk assessment. Liquid chromatography coupled with mass spectrometry (LC-MS) is the technique of choice for its high sensitivity and selectivity.

Mass Spectrometer Technologies: A Head-to-Head Comparison

The selection of a mass spectrometer hinges on the specific requirements of the analysis, such as the need for high sensitivity for trace-level quantification, high resolution for complex sample analysis, or a balance of both.

Triple Quadrupole (QqQ) Mass Spectrometry: QqQ instruments are the gold standard for targeted quantitative analysis. They operate in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. This makes them ideal for applications where the target analyte is known and low detection limits are crucial.

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: Q-TOF systems are hybrid instruments that combine the selectivity of a quadrupole with the high mass resolution and accurate mass measurement capabilities of a time-of-flight analyzer. This allows for both the quantification of target compounds and the identification of unknown molecules, making them versatile tools for both quantitative and qualitative analysis.

Orbitrap Mass Spectrometry: Orbitrap mass spectrometers are renowned for their very high resolution and accurate mass (HRAM) capabilities. They can distinguish analytes from matrix interferences with great precision, which is particularly advantageous in complex matrices. While traditionally known for qualitative analysis, modern Orbitrap instruments also offer excellent quantitative performance.

Performance Data at a Glance

The following table summarizes the quantitative performance of different mass spectrometers for the analysis of sulfamethoxazole, compiled from various studies.

Mass Spectrometer TypeMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Reference
Triple Quadrupole (QqQ) Hospital Effluent0.25 µg/L0.80 µg/L>0.999[1]
Water0.3 - 1.9 ng/L1.2 - 7.6 ng/L>0.995[2]
Serum0.47 µg/mL-0.9952[3]
Rabbit Tissue0.3 - 0.8 µg/kg1.0 - 3.0 µg/kg-[4]
Quadrupole Time-of-Flight (Q-TOF) Tilapia Fillet1 ng/g5 ng/g≥0.99[5]
Orbitrap Drinking Water-ppt levels-

Experimental Protocols: A Practical Guide

Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the analysis of sulfamethoxazole using different LC-MS systems.

Sample Preparation

Water Samples (for QqQ and Orbitrap analysis):

  • Filter the water sample through a 0.45 µm filter.

  • To 500 mL of the filtered sample, add a suitable internal standard.

  • Adjust the pH of the sample to between 4 and 7.[2]

  • Perform solid-phase extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) cartridge.[2]

  • Precondition the SPE cartridge with methanol (B129727) followed by water.[2]

  • Load the sample onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte with methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.[2]

Plasma Samples (for QqQ analysis):

  • To a 10 µL aliquot of plasma, add 70 µL of methanol containing the internal standard.[2]

  • Vortex the mixture for 5 minutes.[2]

  • Centrifuge at 4000 rpm for 10 minutes.[2]

  • Take a 25 µL aliquot of the supernatant and add it to 75 µL of deionized water in a 96-well plate for analysis.[2]

Tissue Samples (for Q-TOF analysis):

  • Homogenize the tissue sample.

  • Perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction using acetonitrile (B52724).

  • Add salts to induce phase separation.

  • Centrifuge and collect the acetonitrile layer.

  • The extract can be further cleaned up using dispersive SPE (d-SPE).

  • Evaporate the final extract and reconstitute in the mobile phase.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization, is typical.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Often maintained around 30-40 °C.

Mass Spectrometry (MS) Settings

Triple Quadrupole (QqQ):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for sulfamethoxazole.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z 254.1

  • Product Ions (Q3): m/z 156.1, 108.1, 92.1 (quantifier and qualifiers).

Quadrupole Time-of-Flight (Q-TOF):

  • Ionization Mode: ESI positive.

  • Acquisition Mode: Full scan with data-dependent MS/MS.

  • Mass Range: A typical range would be m/z 50-500.

  • Collision Energy: A collision energy ramp may be used for fragmentation in MS/MS mode.

Orbitrap:

  • Ionization Mode: HESI in positive mode.

  • Acquisition Mode: Full scan with high resolution (e.g., 70,000 FWHM). Data-dependent MS/MS can be used for confirmation.

  • Mass Range: A suitable range such as m/z 100-1000.

Workflow and Logical Relationships

The general workflow for the analysis of sulfamethoxazole by LC-MS is depicted in the following diagram.

Sulfamethoxazole Analysis Workflow Sample Sample Collection (Water, Plasma, Tissue) Preparation Sample Preparation (Filtration, SPE, QuEChERS, Protein Precipitation) Sample->Preparation LC Liquid Chromatography (LC) (Separation on C18 column) Preparation->LC Ionization Ionization (Electrospray - ESI) LC->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer QqQ Triple Quadrupole (QqQ) (MRM for Quantification) MassAnalyzer->QqQ Targeted QTOF Quadrupole TOF (Q-TOF) (Accurate Mass for Screening & Quantification) MassAnalyzer->QTOF Screening/ Targeted Orbitrap Orbitrap (High Resolution for Confirmation & Quantification) MassAnalyzer->Orbitrap High Resolution/ Targeted Detection Detection QqQ->Detection QTOF->Detection Orbitrap->Detection DataAnalysis Data Analysis (Quantification & Identification) Detection->DataAnalysis Result Result DataAnalysis->Result

Caption: General workflow for sulfamethoxazole analysis by LC-MS.

Conclusion: Selecting the Right Tool for the Job

The choice of mass spectrometer for sulfamethoxazole analysis is application-dependent.

  • For high-throughput, routine quantitative analysis where the lowest detection limits are required, a Triple Quadrupole (QqQ) mass spectrometer is the instrument of choice due to its superior sensitivity and robustness in MRM mode.

  • When a balance between quantitative performance and the ability to screen for other compounds or identify unknowns is needed, a Quadrupole Time-of-Flight (Q-TOF) instrument offers a versatile solution with its accurate mass capabilities.

  • For complex samples where high matrix interference is expected, an Orbitrap mass spectrometer provides exceptional resolving power to ensure accurate quantification and confident identification.

By understanding the strengths and limitations of each technology and considering the specific analytical needs, researchers can select the most appropriate mass spectrometer to achieve reliable and accurate results for the analysis of sulfamethoxazole.

References

The Gold Standard: A Comparative Guide to Deuterated Internal Standards for Enhanced Bioanalytical Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable analytical data is paramount. In quantitative mass spectrometry-based bioanalysis, the choice of an internal standard is a critical determinant of data quality. This guide provides an in-depth comparison of deuterated and non-deuterated (structural analog) internal standards, supported by experimental data, to inform the selection of the most appropriate standard for achieving optimal accuracy and precision.

Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds, are widely recognized by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) as the gold standard for quantitative bioanalysis.[1] Their fundamental advantage lies in their near-identical physicochemical properties to the analyte of interest, allowing them to effectively compensate for variability during sample preparation and analysis, most notably from matrix effects.[2][3]

Superior Performance in Mitigating Matrix Effects

A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from biological samples (e.g., plasma, urine) suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[2][3] A deuterated internal standard, which ideally co-elutes with the analyte, experiences the same degree of ion suppression or enhancement.[3] This allows for effective normalization of the analyte's signal, resulting in more accurate and precise results.[1][2]

Non-deuterated internal standards, typically structural analogs, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies. These differences can lead to inadequate compensation for analytical variability, ultimately compromising data quality.[3]

Data Presentation: A Quantitative Comparison

Experimental data consistently demonstrates the superior performance of deuterated internal standards over their non-deuterated counterparts in terms of accuracy and precision. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Assay Performance with Different Internal Standards

This table illustrates the superior accuracy and precision achieved with a deuterated internal standard compared to a non-deuterated analog or no internal standard.

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (% Bias)Precision (% CV)
Deuterated IS 5-2.54.8
50-1.23.1
5000.82.5
Non-deuterated Analog IS 5+12.814.5
50+9.511.2
500+7.29.8
No Internal Standard 5-25.322.1
50-18.919.5
500-15.116.3

Data is representative and compiled from findings in cited literature.[4]

Table 2: Evaluation of Matrix Effects for Analyte X in Human Plasma

This table demonstrates significant ion suppression for both the analyte and its deuterated internal standard in human plasma, showcasing the similar impact of the matrix on both compounds.

Sample SetAnalyte Peak Area (counts)IS (Deuterated Analyte) Peak Area (counts)Analyte ME (%)IS ME (%)
Set 1 (Neat) 1,520,0001,480,000--
Set 2 (Post-Spike) 780,000755,00051.351.0

ME: Matrix Effect. This hypothetical data illustrates the principle of co-eluting deuterated standards experiencing similar matrix effects as the analyte.[2]

Table 3: Comparison of Quantitative Accuracy With and Without Internal Standard Correction

This table highlights the improved accuracy when using a deuterated internal standard to correct for matrix effects.

SampleNominal Concentration (ng/mL)Calculated Concentration (No IS) (ng/mL)Accuracy (% Bias) (No IS)Calculated Concentration (With Deuterated IS) (ng/mL)Accuracy (% Bias) (With Deuterated IS)
QC Low 107.8-22.09.8-2.0
QC Mid 10081.5-18.5101.2+1.2
QC High 800680.0-15.0792.0-1.0

This table presents hypothetical data to demonstrate the corrective power of deuterated internal standards.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays.

General Protocol for Quantitative Analysis using a Deuterated Internal Standard
  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • From these, prepare intermediate working solutions by serial dilution.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Prepare a series of calibration standards by spiking appropriate volumes of the analyte working solution into a blank biological matrix (e.g., plasma, serum).

    • Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner.

  • Sample Preparation (Protein Precipitation & Extraction):

    • Aliquot 100 µL of each sample, calibrator, and QC into a microcentrifuge tube.

    • Add a fixed amount of the deuterated internal standard working solution to each tube (except for double blank samples).

    • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A suitable gradient elution should be optimized to achieve good separation of the analyte from matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

      • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each analyte and its deuterated internal standard should be optimized.

  • Data Processing and Quantification:

    • Integrate the chromatographic peak areas for the analyte and the deuterated internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Protocol for Evaluation of Matrix Effects

This protocol outlines a standard procedure to assess the impact of the sample matrix on the ionization of an analyte and its deuterated internal standard.

  • Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.

  • Procedure:

    • Prepare Three Sets of Samples:

      • Set 1 (Neat Solution): Analyte and internal standard in a clean solvent (e.g., mobile phase).

      • Set 2 (Post-Extraction Spike): Extract blank matrix from at least six different sources. Spike the extracted matrix with the analyte and internal standard at the same concentration as in Set 1.

      • Set 3 (Pre-Extraction Spike): Spike the blank matrix from the same six sources with the analyte and internal standard before the extraction process.

    • Sample Analysis: Analyze all prepared samples using the developed LC-MS/MS method.

    • Data Analysis and Calculations:

      • Matrix Factor (MF): Calculate the MF to quantify the extent of ion suppression or enhancement. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

        • MF = (Peak area of analyte in Set 2) / (Peak area of analyte in Set 1)

      • IS-Normalized MF: This is the critical parameter to assess the internal standard's ability to compensate for matrix effects.

        • IS-Normalized MF = MF of Analyte / MF of Internal Standard

      • Recovery: Assess the extraction efficiency.

        • Recovery (%) = (Peak area of analyte in Set 3 / Peak area of analyte in Set 2) x 100

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logic behind selecting a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Plasma, Urine, etc.) spike Spike with Deuterated Internal Standard start->spike extract Protein Precipitation / Extraction spike->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Area Integration (Analyte & IS) ms->integrate ratio Calculate Peak Area Ratio integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Unknown Samples curve->quantify

General experimental workflow for quantitative bioanalysis.

matrix_effect_correction cluster_deuterated With Deuterated Internal Standard cluster_analog With Non-Deuterated (Analog) IS d_analyte Analyte d_ion_source Ion Source d_analyte->d_ion_source Co-elution d_is Deuterated IS d_is->d_ion_source Co-elution d_matrix Matrix Components d_matrix->d_ion_source Co-elution d_detector Detector d_ion_source->d_detector Similar Ion Suppression d_result Accurate Ratio d_detector->d_result a_analyte Analyte a_ion_source Ion Source a_analyte->a_ion_source a_is Analog IS a_is->a_ion_source Different RT a_matrix Matrix Components a_matrix->a_ion_source a_detector Detector a_ion_source->a_detector Differential Ion Suppression a_result Inaccurate Ratio a_detector->a_result

Correction for matrix effects by different internal standards.

Conclusion

The evidence strongly supports the use of deuterated internal standards as a best practice for achieving the highest levels of accuracy and precision in quantitative bioanalytical methods. By closely mimicking the behavior of the analyte, they effectively compensate for a wide range of analytical variabilities, particularly matrix effects. While the potential for isotopic effects exists, it is often negligible and can be mitigated by careful method development. The investment in a high-quality deuterated internal standard is a crucial step towards generating robust, reliable, and defensible bioanalytical data.

References

A Comparative Guide to Multi-Residue Antibiotic Analysis: Focus on Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient quantification of antibiotic residues in various matrices is paramount. This guide provides a comparative overview of a validated multi-residue method for the analysis of antibiotics, including the widely used sulfonamide, sulfamethoxazole (B1682508). We will delve into the performance of modern analytical techniques, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a QuEChERS-based sample preparation method.

Method Performance Comparison

The selection of an analytical method for multi-residue analysis depends on a variety of factors, including the matrix type, the number of analytes, required sensitivity, and sample throughput. Below is a comparison of common techniques used for the determination of antibiotic residues.[1] The data presented is a synthesis from multiple studies to provide a comprehensive overview.

Table 1: Performance Comparison of Analytical Methods for Sulfamethoxazole and Other Antibiotics

ParameterLC-MS/MSHPLC-UV/DADELISA
Specificity Very HighModerate to HighModerate (potential for cross-reactivity)
Sensitivity (LOQ) 0.008 - 71.7 µg/kg[2]0.5 µg/mL[3]0.08 ng/mL[4]
Multi-residue Capability Excellent (can detect numerous compounds in a single run)[2]Limited (co-elution can be an issue)Typically single-analyte or class-specific
Matrix Effects Can be significant, requires matrix-matched calibration or internal standardsModerateCan be significant, requires careful validation
Sample Throughput High, especially with rapid extraction methodsModerateVery High (suitable for screening large numbers of samples)
Confirmation Yes (based on precursor/product ion ratios)[1]No (requires confirmation by another method)No (screening method only)[4]
Cost (Instrument) HighModerateLow
Cost (per sample) Moderate to HighLow to ModerateLow

Table 2: Validation Parameters for a Multi-Residue LC-MS/MS Method for Antibiotics (including Sulfamethoxazole) in Various Matrices

MatrixRecovery (%)Precision (RSD %)Linearity (R²)LOQ (µg/kg)Reference
Milk 86.09 - 115.99< 15> 0.995.0 - 10.0[5]
Bovine Muscle 60 - 120< 16≥ 0.982.5 - 25[6]
Soil & Sludge 70 - 102< 17Not specified0.03 - 7.50 (ng/g)[7]
Human Feces Not specifiedNot specified> 0.9510 - 250 (ng/g)
Crawfish 60 - 120< 16Not specified0.015 - 25[6]
Animal-derived food products 58 - 123< 210.9905 - 0.99990.008 - 71.7[2]

Experimental Protocols

A widely adopted and validated method for the extraction of a broad range of antibiotic residues from complex matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis with LC-MS/MS.[2]

Protocol: Modified QuEChERS Extraction for Antibiotic Residues in Milk

This protocol is a representative example for the extraction of multiple classes of antibiotics, including sulfonamides like sulfamethoxazole.

1. Sample Preparation:

2. Extraction:

  • Add a packet of QuEChERS extraction salts (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents. A common combination for milk is primary secondary amine (PSA) to remove fatty acids and sugars, and C18 to remove non-polar interferences like fats.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

4. Final Preparation and Analysis:

  • Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Inject the sample into the LC-MS/MS system.

LC-MS/MS Conditions (Illustrative)
  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode depending on the analytes.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification and confirmation. For sulfamethoxazole, typical MRM transitions would be monitored.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample 10 mL Milk Sample Spike Spike with Standards (optional) Sample->Spike ACN Add 10 mL Acetonitrile Spike->ACN Salts Add QuEChERS Salts ACN->Salts Shake Shake Vigorously (1 min) Salts->Shake Centrifuge1 Centrifuge (5000 rpm, 5 min) Shake->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant dSPE Add to d-SPE Tube (PSA + C18) Supernatant->dSPE Vortex Vortex (30 sec) dSPE->Vortex Centrifuge2 Centrifuge (10,000 rpm, 5 min) Vortex->Centrifuge2 Evaporate Evaporate & Reconstitute Centrifuge2->Evaporate Filter Filter (0.22 µm) Evaporate->Filter LCMS Inject into LC-MS/MS Filter->LCMS

Caption: QuEChERS-based sample preparation workflow for antibiotic residue analysis.

Signaling Pathway: Mechanism of Action of Sulfamethoxazole

Sulfamethoxazole is a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. Folic acid is a necessary precursor for the synthesis of nucleotides, and therefore DNA and RNA. Sulfamethoxazole is often combined with trimethoprim, which inhibits a later step in the same pathway, leading to a synergistic antibacterial effect.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Nucleotides Nucleotide Synthesis (DNA, RNA, Proteins) Tetrahydrofolate->Nucleotides Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Synergistic inhibition of bacterial folic acid synthesis by sulfamethoxazole and trimethoprim.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of N4-Acetylsulfamethoxazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like N4-Acetylsulfamethoxazole-d4 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and prevents the release of potentially harmful substances into the environment. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for N4-Acetylsulfamethoxazole. While a specific SDS for the deuterated (d4) form may not always be readily available, the SDS for the parent compound, N4-Acetylsulfamethoxazole, provides essential safety information.[1][2] This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

Handling:

  • Avoid generating dust.

  • Ensure adequate ventilation.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the handling area.

Step-by-Step Disposal Protocol

This compound and materials contaminated with it should be treated as hazardous chemical waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]

  • Waste Identification and Segregation:

    • Clearly identify all waste containing this compound. This includes pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, absorbent paper).

    • Segregate this waste from other waste streams to prevent accidental mixing with incompatible chemicals.[6]

  • Waste Collection and Containment:

    • Solid Waste: Collect solid this compound and contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container.[7]

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[7] The container must be compatible with the solvent used.

  • Labeling:

    • Label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity or concentration.[8]

    • Include any other components of the waste mixture (e.g., solvents).

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8][9]

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4][10]

    • Do not attempt to transport the waste off-site yourself. Disposal must be handled by a licensed professional waste disposal service.[11]

Quantitative Data

The following table summarizes key hazard and toxicity data for N4-Acetylsulfamethoxazole. This information underscores the importance of proper disposal to mitigate environmental and health risks.

ParameterValueReference
GHS Classification Acute Toxicity, Oral (Category 4)[1]
Acute Aquatic Toxicity (Category 1)[1]
Chronic Aquatic Toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed[1][12]
H410: Very toxic to aquatic life with long lasting effects[1]
Toxicity to Daphnia EC50 (48h): 75 mg/L
Toxicity to Algae ErC50 (72h): 3.4 mg/L (Raphidocelis subcapitata)
Toxicity to Fish LC50 (96h): 562.5 mg/L (Oryzias latipes)

EC50: The concentration of a substance that causes a response in 50% of the test subjects. LC50: The concentration of a substance that is lethal to 50% of the test subjects.[13]

Experimental Protocols for Degradation

While not standard laboratory disposal procedures, research has been conducted on methods to degrade sulfamethoxazole (B1682508) and its metabolites in wastewater, which could be relevant for large-scale treatment. These are advanced oxidation processes and are not intended to be performed in a standard laboratory setting for routine disposal.

One cited experimental approach involves photocatalytic degradation . In a typical setup, a solution of the antibiotic is prepared, and a photocatalyst such as titanium dioxide (TiO2) is added. The solution is then irradiated with UV light, which activates the catalyst to generate reactive oxygen species that break down the antibiotic molecule. The degradation can be monitored over time by taking samples and analyzing the concentration of the parent compound using High-Performance Liquid Chromatography (HPLC).

Another method is Fenton oxidation . This process involves the use of hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to generate highly reactive hydroxyl radicals. In a laboratory experiment, a solution of the antibiotic would be acidified, and then specific molar ratios of Fe2+ and H2O2 would be added. The degradation of the antibiotic would be followed by HPLC analysis of samples taken at different time intervals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste Type (Solid, Liquid, Contaminated Labware) ppe->identify segregate Segregate from Other Chemical Waste identify->segregate collect_solid Collect Solid Waste in Labeled Hazardous Waste Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Hazardous Waste Container segregate->collect_liquid store Store Sealed Container in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs end End: Professional Waste Disposal contact_ehs->end

Disposal workflow for this compound.

References

Personal protective equipment for handling N4-Acetylsulfamethoxazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N4-Acetylsulfamethoxazole-d4

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound, a deuterated metabolite of the antibiotic sulfamethoxazole.[1][2] Following these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Chemical and Physical Properties

PropertyValue
Chemical FormulaC₁₂H₉D₄N₃O₄S
Molecular Weight299.34 g/mol
AppearanceWhite to light yellow powder or crystal
CAS Number1215530-54-3

Source: PubChem[3], LGC Standards[4]

Hazard Identification and Personal Protective Equipment

N4-Acetylsulfamethoxazole is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] While specific data for the deuterated form is limited, it should be handled with the same precautions as the parent compound. The following Personal Protective Equipment (PPE) is mandatory.

Protection TypeRequired EquipmentSpecifications & Rationale
Eye Protection Safety goggles with side-shieldsTo prevent eye contact with dust or splashes.[6]
Hand Protection Chemical-resistant, powder-free gloves (e.g., Nitrile)Inspect gloves prior to use. Double gloving is recommended for handling hazardous drugs. Change gloves every 30-60 minutes or immediately if contaminated.[7]
Body Protection Impervious lab coat or disposable gownGown should have a solid front, long sleeves, and tight-fitting cuffs to prevent skin contact.[6][7]
Respiratory Protection Use in a chemical fume hood or wear a suitable respirator (e.g., N95)Required when handling powders to minimize inhalation of dust particles.[6][8]

Note: Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before handling any chemical.

Operational Protocols

Strict adherence to the following protocols is mandatory to minimize exposure and prevent contamination when working with this compound.

General Handling Workflow

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate Work Area (Fume Hood) gather_ppe Don Appropriate PPE prep_area->gather_ppe gather_mats Assemble Materials & Spill Kit gather_ppe->gather_mats weigh Weigh Compound gather_mats->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surface experiment->decontaminate doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: General workflow for handling this compound.

Preparation:

  • Designate Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood, to control dust and vapors.[9]

  • Verify Equipment: Ensure safety equipment, including an eye-wash station and safety shower, is accessible and operational.[6]

  • Assemble Materials: Gather all necessary equipment, reagents, and a spill kit before starting work.

Handling:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6]

  • Minimize Dust: Handle the compound carefully to avoid generating dust.[10]

  • Prohibited Actions: Do not eat, drink, or smoke in the handling area.[11][12]

Post-Handling:

  • Decontaminate: Thoroughly clean the work surface according to your laboratory's procedures after handling is complete.[13]

  • Remove PPE: Properly remove and dispose of gloves and any other disposable PPE as hazardous waste.[7]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after work is finished.[11]

Storage Protocol

Proper storage is crucial for maintaining the chemical and isotopic purity of deuterated standards.[14]

  • Container: Keep the container tightly sealed.[6]

  • Conditions: Store in a cool, dry, and well-ventilated area.[6] For long-term stability, storage at -20°C is often recommended for deuterated standards.[14]

  • Protection: Protect from direct sunlight and moisture.[6][14] Deuterated compounds can be hygroscopic, and moisture can lead to H/D exchange, compromising sample integrity.[14][15]

First Aid Measures

In case of exposure, follow these immediate first aid procedures.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]
Skin Contact Promptly wash the contaminated skin with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[16]
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[16]
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[5]

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous chemical waste.[9] Under no circumstances should it be disposed of down the drain or in regular trash.[9][17]

Waste Disposal Workflow

The following diagram illustrates the required steps for the safe disposal of this compound waste.

start Start: Waste Generated segregate Segregate Waste (Solid, Liquid, Sharps, Contaminated PPE) start->segregate container Place in Designated, Labeled, Sealed Hazardous Waste Container segregate->container store Store in Secure, Designated Waste Area container->store pickup Arrange for Pickup by EHS or Licensed Waste Vendor store->pickup end End: Incineration at Permitted Facility pickup->end

Caption: Step-by-step waste disposal plan for this compound.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, gloves, vials).[9]

    • Segregate this waste from other laboratory waste streams.[9]

  • Containment:

    • Collect waste in a designated, properly labeled, and sealed hazardous waste container.[9]

    • Ensure the container is in good condition and compatible with the waste.

  • Storage:

    • Store the sealed waste container in a designated, secure area away from general laboratory traffic, pending disposal.[9]

    • The storage area must comply with institutional and regulatory guidelines for hazardous waste.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[9]

    • The preferred method of destruction for pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal company.[9][18]

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。